An In-Depth Technical Guide to Dimethyl Trimethylsilyl Phosphite (CAS 36198-87-5): Synthesis, Reactivity, and Applications in Drug Development
Introduction: A Versatile Reagent in Organophosphorus Chemistry Dimethyl trimethylsilyl phosphite, with the CAS number 36198-87-5 and the linear formula (CH₃)₃SiOP(OCH₃)₂, is a valuable organophosphorus reagent in modern...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Reagent in Organophosphorus Chemistry
Dimethyl trimethylsilyl phosphite, with the CAS number 36198-87-5 and the linear formula (CH₃)₃SiOP(OCH₃)₂, is a valuable organophosphorus reagent in modern organic synthesis.[1] Its unique structure, combining a labile trimethylsilyl group with a phosphite moiety, confers upon it a distinct reactivity profile that is exploited in a variety of chemical transformations. This guide will provide an in-depth exploration of its synthesis, key reactions, and its utility in the synthesis of complex molecules, particularly those relevant to drug discovery and development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
Safety Profile: Dimethyl trimethylsilyl phosphite is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, in a well-ventilated fume hood.[2] It is moisture-sensitive and should be stored under an inert atmosphere.[2]
Synthesis of Dimethyl Trimethylsilyl Phosphite
The synthesis of dimethyl trimethylsilyl phosphite can be efficiently achieved from readily available starting materials. A well-established method involves the reaction of dimethyl phosphite with hexamethyldisilazane.[3]
Reaction Mechanism
The synthesis proceeds via the silylation of dimethyl phosphite by hexamethyldisilazane. The nitrogen atom of hexamethyldisilazane acts as a base, deprotonating the phosphorus-bound hydrogen of dimethyl phosphite. The resulting phosphite anion then attacks one of the silicon atoms of the protonated hexamethyldisilazane, leading to the formation of dimethyl trimethylsilyl phosphite and ammonia as a byproduct. The evolution of ammonia gas drives the reaction to completion.[3]
Caption: Pudovik-type reaction mechanism.
Phosphorylation and Synthesis of Phosphonates
Dimethyl trimethylsilyl phosphite serves as an excellent precursor for the synthesis of various phosphonates and other phosphorus-containing compounds. These moieties are of significant interest in drug development as they can act as mimics of phosphates or carboxylates, often leading to enhanced biological activity and stability.
[4]
A notable application in the realm of peptide chemistry is the synthesis of protected phosphoamino acids. For instance, Fmoc-Abu(PO₃Me₂)-OH, a building block for solid-phase peptide synthesis, can be prepared using dimethyl trimethylsilyl phosphite. [1]In this synthesis, the phosphite reagent is used to introduce the dimethylphosphono group.
Phosphoenolpyruvate, a key high-energy intermediate in glycolysis, can be synthesized in high yield from pyruvic acid using dimethyl trimethylsilyl phosphite. [2][3]The synthesis involves a sequence of trimethylsilylation, bromination, and a Perkow reaction, highlighting the versatility of this reagent in multi-step transformations.
[2]
Dimethyl trimethylsilyl phosphite has also been employed in the preparation of sialyl phosphonates and sulfonamide phosphonates, further demonstrating its broad utility in accessing diverse classes of organophosphorus compounds.
[1]
Application in Drug Development: A Case Study in Antiviral Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a clinically important class of antiviral drugs that includes approved therapies for cytomegalovirus, hepatitis B, and HIV. [4]These compounds act as mimics of nucleoside monophosphates, bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. The synthesis of these phosphonate-containing molecules frequently relies on reagents that can efficiently introduce the phosphonate moiety.
While a direct synthesis of a marketed drug using dimethyl trimethylsilyl phosphite is not prominently featured in the readily available literature, its utility in preparing key phosphonate intermediates is well-documented. The principles of its reactivity in Pudovik-type reactions and other phosphonylations are directly applicable to the synthesis of the side chains of acyclic nucleoside phosphonates. For example, the addition of a phosphite to an appropriate unsaturated electrophile is a common strategy to construct the phosphonate-containing side chain, which is then coupled to a nucleobase.
Caption: General workflow for antiviral nucleoside phosphonate synthesis.
Conclusion
Dimethyl trimethylsilyl phosphite is a highly valuable and versatile reagent in organophosphorus chemistry. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the preparation of a wide range of phosphonate-containing molecules make it an indispensable tool for synthetic chemists. Its role in the synthesis of key intermediates for biologically active compounds, particularly in the area of antiviral drug discovery, underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will enable its effective and safe application in the laboratory.
References
Sekine, M., Futatsugi, T., Yamada, K., & Hata, T. (1982). Silyl phosphites. Part 20. A facile synthesis of phosphoenolpyruvate and its analogue utilizing in situ generated trimethylsilyl bromide. Journal of the Chemical Society, Perkin Transactions 1, 2509-2513. [Link]
Sekine, M., Futatsugi, T., Yamada, K., & Hata, T. (1982). Silyl Phosphites. Part 20. A Facile Synthesis of Phosphoenolpyruvate and Its Analogue Utilizing in situ Generated Trimethylsilyl Bromide. J. CHEM. SOC. PERKIN TRANS. I 1982, 2509. [Link]
De Clercq, E. (2009). Acyclic nucleoside phosphonates: a key class of antiviral drugs. ChemInform, 40(32). [Link]
Perera, D. (2019). Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH. PubMed. [Link]
Morgalyuk, V. P., Strelkova, T. V., Buyanovskaya, A. G., & Brel, V. K. (2019). New Synthesis of Diethyl Trimethylsilyl Phosphite. Russian Journal of Organic Chemistry, 55(9), 1442-1443. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trimethylsilyl phosphite, with the chemical formula C₅H₁₅O₃PSi, is a versatile organophosphorus reagent that has found significant utility in modern organic synthesis.[1] Its unique structure, combining a trivalent phosphorus atom with a labile trimethylsilyl group, imparts a distinct reactivity profile that enables a range of important chemical transformations. This guide provides a comprehensive overview of dimethyl trimethylsilyl phosphite, detailing its physicochemical properties, synthesis, handling, and key applications, with a focus on the mechanistic principles that underpin its utility.
Physicochemical Properties
Dimethyl trimethylsilyl phosphite is a liquid at room temperature with a molecular weight of 182.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.
The structural characterization of dimethyl trimethylsilyl phosphite is crucial for its identification and purity assessment. While publicly available spectra are limited, key spectroscopic features can be inferred from its structure and related compounds.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl (TMS) group and a doublet for the six protons of the two methoxy groups, with coupling to the phosphorus atom.
¹³C NMR: The carbon NMR spectrum would display two distinct signals corresponding to the methyl carbons of the TMS and methoxy groups. The methoxy carbon signal would exhibit coupling to the phosphorus atom.
³¹P NMR: The phosphorus-31 NMR spectrum is the most informative for characterizing this compound, and a single resonance is expected in the phosphite region of the spectrum.[3][4]
IR Spectroscopy: The infrared spectrum would feature characteristic stretching vibrations for C-H, Si-C, P-O-C, and Si-O-P bonds.
Synthesis of Dimethyl Trimethylsilyl Phosphite
A highly efficient method for the preparation of dimethyl trimethylsilyl phosphite involves the reaction of dimethyl phosphite with a silylating agent. One of the most common and effective methods utilizes hexamethyldisilazane (HMDS).
Synthesis from Dimethyl Phosphite and Hexamethyldisilazane
This procedure, adapted from the work of Sekine, Futatsugi, Yamada, and Hata, provides a high yield of the desired product.[2]
Reaction Scheme:
Synthesis of Dimethyl Trimethylsilyl Phosphite.
Experimental Protocol:
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine dimethyl phosphite and a molar excess of hexamethyldisilazane.
Reaction Conditions: Heat the reaction mixture to 90 °C with continuous stirring under an inert atmosphere of nitrogen for 2 hours.[2]
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, dimethyl trimethylsilyl phosphite, can be isolated and purified by fractional distillation under reduced pressure. The primary byproduct, ammonia, is volatile and will be removed during this process.
Causality and Experimental Choices:
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the trivalent phosphite to a pentavalent phosphate and to avoid hydrolysis of the moisture-sensitive silyl ether bond.
Temperature Control: The reaction temperature of 90 °C is optimal for driving the reaction to completion in a reasonable timeframe without significant decomposition of the product.
Hexamethyldisilazane as Silylating Agent: HMDS is an effective silylating agent for this transformation. The driving force for the reaction is the formation of the strong Si-O bond and the release of volatile ammonia, which shifts the equilibrium towards the product.
Chemical Reactivity and Applications
The reactivity of dimethyl trimethylsilyl phosphite is dominated by the nucleophilic character of the phosphorus atom and the lability of the P-O-Si linkage. This allows it to participate in a variety of important synthetic transformations.
The Perkow Reaction
A prominent application of dimethyl trimethylsilyl phosphite is in the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone to yield a vinyl phosphate.
Mechanism of the Perkow Reaction:
The reaction proceeds through a nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. This is followed by a rearrangement and elimination of a trimethylsilyl halide to form the enol phosphate product.
Mechanism of the Perkow Reaction.
Synthesis of Phosphoamino Acids
Dimethyl trimethylsilyl phosphite is a key reagent in the synthesis of protected phosphoamino acids, which are essential building blocks for the solid-phase synthesis of phosphopeptides. For instance, it is used to create the C-P bond in the synthesis of Fmoc-Abu(PO₃Me₂)-OH, a protected form of 4-phosphono-2-aminobutanoic acid. The reaction involves the treatment of a suitable precursor, such as a protected aspartic acid derivative, with dimethyl trimethylsilyl phosphite.
Conceptual Workflow for Phosphoamino Acid Synthesis:
Workflow for Phosphoamino Acid Synthesis.
Safety and Handling
Dimethyl trimethylsilyl phosphite is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also moisture-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture. Recommended storage temperature is 2-8 °C.
Conclusion
Dimethyl trimethylsilyl phosphite is a valuable and reactive intermediate in organic phosphorus chemistry. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the synthesis of a variety of target molecules, including vinyl phosphates and complex phosphoamino acids. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for its safe and effective use in research and development.
References
PubChem. Dimethyl trimethylsilyl phosphite. National Center for Biotechnology Information. [Link]
PubMed. Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Dimethyl Trimethylsilyl Phosphite: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Dimethyl trimethylsilyl phosphite (DMTMSP), a versatile organophosphorus reagent. Designed for researchers, scientists, and professionals in drug development and...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of Dimethyl trimethylsilyl phosphite (DMTMSP), a versatile organophosphorus reagent. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis protocols, spectroscopic characterization, reactivity, and critical applications of DMTMSP, grounded in established scientific principles and experimental insights.
Introduction: The Versatility of a Silyl Phosphite Ester
Dimethyl trimethylsilyl phosphite, with the chemical formula (CH₃)₃SiOP(OCH₃)₂, is a colorless liquid noteworthy for its unique combination of a reactive phosphorus(III) center and a labile trimethylsilyl group. This structure imparts a distinct reactivity profile, making it a valuable intermediate and reagent in a variety of chemical transformations. Its significance spans from the synthesis of complex phosphorylated biomolecules, crucial in drug discovery, to its emerging role as a high-performance electrolyte additive in advanced lithium-ion batteries.[1] This guide aims to provide an in-depth understanding of its properties and handling, enabling researchers to leverage its full potential in their work.
Physicochemical Properties of Dimethyl Trimethylsilyl Phosphite
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification and storage. The key physicochemical data for DMTMSP are summarized below.
Synthesis and Purification: An Experimental Protocol
The synthesis of Dimethyl trimethylsilyl phosphite is most commonly achieved through the silylation of dimethyl phosphite. This reaction leverages the nucleophilic character of the phosphite tautomer to displace a leaving group from a silicon source.
Causality in Experimental Design:
The choice of reagents and conditions is critical for achieving a high yield and purity. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) because the trivalent phosphorus center in the product is susceptible to oxidation.[4] Furthermore, DMTMSP and its precursors are sensitive to moisture, which can lead to hydrolysis back to dimethyl phosphite and the formation of siloxanes.[5][6] Purification via vacuum distillation is necessary to separate the product from non-volatile impurities and any unreacted starting materials.
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous solvent (e.g., diethyl ether or THF) and dimethyl phosphite.[7]
Deprotonation: The flask is cooled in an ice bath (0 °C). A suitable base (e.g., triethylamine) is added dropwise via the dropping funnel with vigorous stirring. The base serves to deprotonate the dimethyl phosphite, forming the more nucleophilic phosphite anion.
Silylation: After the addition of the base is complete, a solution of chlorotrimethylsilane in the anhydrous solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Workup: The resulting suspension, containing the precipitated triethylammonium chloride salt, is filtered under an inert atmosphere.
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Dimethyl trimethylsilyl phosphite.[8] The boiling point is approximately 36-37 °C at 11 mmHg.
Synthesis Workflow Diagram:
Caption: Role of DMTMSP as a multifunctional electrolyte additive.
Safety, Handling, and Storage
As a reactive chemical, proper handling of Dimethyl trimethylsilyl phosphite is paramount for laboratory safety.
Hazards: DMTMSP is a flammable liquid and vapor. It causes severe skin burns and eye damage. [5]It is also moisture-sensitive.
[5]* Handling Precautions:
Work in a well-ventilated area, preferably in a chemical fume hood.
[9][10] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
[5] * Keep away from heat, sparks, open flames, and other ignition sources.
[5] * Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.
[5]* Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.
[5] * Recommended storage temperature is 2-8°C.
* Store under an inert gas to maintain purity and prevent decomposition.
[5]
Conclusion
Dimethyl trimethylsilyl phosphite is a reagent of considerable value in both synthetic chemistry and materials science. Its well-defined physical properties, coupled with its versatile reactivity, make it an indispensable tool for constructing complex phosphorylated molecules and for enhancing the performance of next-generation energy storage devices. A comprehensive understanding of its synthesis, handling, and reactivity, as detailed in this guide, is essential for its safe and effective application in research and development.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118926, Dimethyl trimethylsilyl phosphite. Retrieved from [Link].
Sekine, M., Futatsugi, T., Yamada, K., & Hata, T. (1982). Silyl phosphites. Part 20. A facile synthesis of phosphoenolpyruvate and its analogue utilizing in situ generated trimethylsilyl bromide. Journal of the Chemical Society, Perkin Transactions 1, 2509-2513.
Qi, X., et al. (2020). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study.
Autech Industry Co.,Limited. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137213, Tris(trimethylsilyl) phosphite. Retrieved from [Link].
Liu, Y., et al. (2021). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry, 45(1), 133-141.
Park, S., et al. (2015). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries?. Journal of Materials Chemistry A, 3(38), 19437-19444.
SIELC Technologies. (2018). Dimethyl trimethylsilyl phosphite. Retrieved from [Link].
Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link].
Google Patents. (2016). CN106046046A - Preparation method of tris(trimethylsilyl)phosphite.
Li, P., et al. (2017). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P–O–R Cleavage of P(III) Esters Selectively Producing P(O)–H/P(O)–R Compounds. Organic Chemistry Frontiers, 4(1), 57-61.
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000774. Retrieved from [Link].
NIST. (n.d.). Dimethyl phosphite. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8472, Trimethyl phosphite. Retrieved from [Link].
International Agency for Research on Cancer. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: IARC.
NIST. (n.d.). Dimethyl phosphite. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... Retrieved from [Link].
ResearchGate. (n.d.). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. Retrieved from [Link].
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Introduction: The Molecular Profile of Dimethyl Trimethylsilyl Phosphite
An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl trimethylsilyl phosphite Prepared by a Senior Application Scientist This guide provides a detailed analysis of the expected spectroscopic sign...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl trimethylsilyl phosphite
Prepared by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic signature of Dimethyl trimethylsilyl phosphite, (CH₃O)₂POSi(CH₃)₃. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for the structural elucidation of this important synthetic intermediate.
Dimethyl trimethylsilyl phosphite (CAS No. 36198-87-5) is a versatile organophosphorus-organosilicon reagent.[1][2] Its unique structure, featuring a trivalent phosphorus center bonded to two methoxy groups and a trimethylsilyloxy group, makes it a valuable silylating agent and a precursor in the synthesis of various phosphonates and other complex molecules.[3] For instance, it has been utilized in the preparation of protected phosphoamino acids and as a novel electrolyte additive in high-voltage lithium-ion batteries.[3][4]
Accurate structural verification is paramount for ensuring reaction success and product purity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the primary tools for this purpose. This guide explains the theoretical basis for the expected spectral features of Dimethyl trimethylsilyl phosphite and provides standardized protocols for data acquisition, ensuring both technical accuracy and experimental reproducibility.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, ³¹P, and ²⁹Si. The analysis hinges on two key parameters: the chemical shift (δ), which indicates the electronic environment of a nucleus, and the spin-spin coupling constant (J), which reveals connectivity between neighboring nuclei.[5][6]
Molecular Structure and NMR Interactions
The diagram below illustrates the structure of Dimethyl trimethylsilyl phosphite and the key through-bond couplings that dictate its NMR spectral appearance.
Caption: Key NMR couplings in Dimethyl trimethylsilyl phosphite.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two types of protons in the molecule.
Trimethylsilyl Protons (-Si(CH₃)₃): These nine equivalent protons are expected to appear as a sharp singlet. They are shielded by the electropositive silicon atom, placing their chemical shift at approximately δ 0.2-0.4 ppm . Any coupling to the distant phosphorus nucleus (⁴J(P,H)) is expected to be negligible and unresolved.
Methoxy Protons (-OCH₃): These six equivalent protons are adjacent to an electronegative oxygen atom, shifting them downfield relative to the silyl protons. Crucially, they are three bonds away from the spin-active ³¹P nucleus, resulting in spin-spin coupling. This splits the signal into a doublet with a characteristic coupling constant of ³J(P,H). Based on data for similar phosphite esters, this signal is predicted to appear around δ 3.5-3.8 ppm with a ³J(P,H) of 10-14 Hz .[7]
Table 1: Predicted ¹H NMR Data for Dimethyl trimethylsilyl phosphite
In a proton-decoupled ¹³C NMR spectrum, two signals are expected, corresponding to the two carbon environments. Both will exhibit coupling to the ³¹P nucleus.
Trimethylsilyl Carbons (-Si(CH₃)₃): These carbons are predicted to appear as a doublet due to two-bond coupling with phosphorus (²J(P,C)). Their chemical shift should be in the range of δ 0-5 ppm .
Methoxy Carbons (-OCH₃): These carbons, bonded to oxygen, will be significantly downfield. They will also appear as a doublet due to a strong two-bond coupling (²J(P,C)) with the phosphorus atom, predicted in the range of δ 50-55 ppm .[7]
Table 2: Predicted ¹³C NMR Data for Dimethyl trimethylsilyl phosphite
Chemical Shift (δ, ppm)
Multiplicity (³¹P-coupled)
Assignment
~ 2
Doublet (d)
-Si(C H₃)₃
| ~ 52 | Doublet (d) | -O-P(OC H₃)₂ |
³¹P NMR Spectroscopy: The Phosphorus Signature
³¹P NMR is a highly diagnostic technique for organophosphorus compounds. Since Dimethyl trimethylsilyl phosphite contains a trivalent phosphorus(III) center, its chemical shift is expected in a characteristic downfield region, distinct from more common pentavalent phosphorus(V) species like phosphates.[8]
Chemical Shift (δ): For phosphite esters, the ³¹P chemical shift typically falls between δ +130 and +140 ppm (relative to 85% H₃PO₄).[8][9] This region is highly indicative of the P(III) oxidation state.
Multiplicity: In a proton-decoupled spectrum, the signal will be a sharp singlet. In a proton-coupled spectrum, this signal would be split into a complex multiplet by the six nearby methoxy protons.
Table 3: Predicted ³¹P NMR Data for Dimethyl trimethylsilyl phosphite
Chemical Shift (δ, ppm)
Multiplicity (¹H-decoupled)
Assignment
| ~ +135 | Singlet (s) | (P (III)) |
Part II: Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of Dimethyl trimethylsilyl phosphite is expected to be dominated by strong absorptions from its P-O-C, Si-O-P, and Si-C bonds.
C-H Stretching and Bending: Absorptions around 2960-2850 cm⁻¹ are characteristic of C-H stretching vibrations in the methyl groups. C-H bending vibrations will appear near 1450-1370 cm⁻¹ .
P-O-C and Si-O-P Linkages: The most diagnostic region for this molecule will contain strong, broad bands corresponding to the asymmetric and symmetric stretches of the phosphite ester and silyl ether linkages. A strong band around 1030-1080 cm⁻¹ is expected for the P-O-C stretch. The Si-O-P linkage will also contribute to this region, likely around 950-1050 cm⁻¹ .
Si-C Vibrations: The trimethylsilyl group will produce a characteristic strong absorption at ~1250 cm⁻¹ due to the symmetric C-Si-C deformation (umbrella mode) and another strong band around 840-860 cm⁻¹ from the Si-C rock.
Table 4: Predicted IR Absorption Bands for Dimethyl trimethylsilyl phosphite
Frequency Range (cm⁻¹)
Intensity
Vibration Type
Assignment
2960-2850
Medium-Strong
C-H Stretch
-CH₃ groups
~ 1450
Medium
C-H Bend (asymmetric)
-CH₃ groups
~ 1250
Strong
Si-C Bend (symmetric)
-Si(CH₃)₃
1080-1030
Strong, Broad
P-O-C Stretch
P-O-CH₃
1050-950
Strong, Broad
Si-O-P Stretch
Si-O-P
| 860-840 | Strong | Si-C Rock | -Si(CH₃)₃ |
Part III: Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended. The causality for each step is provided to align with best laboratory practices.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for NMR and IR analysis.
Protocol 1: NMR Data Acquisition
Sample Preparation:
Rationale: Deuterated solvents prevent a large solvent signal from overwhelming the analyte signals. Tetramethylsilane (TMS) provides a universal reference point (δ 0.00 ppm).
Procedure: In a clean, dry NMR tube, dissolve 10-20 mg of Dimethyl trimethylsilyl phosphite in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add one drop of TMS as an internal standard. Cap the tube and invert several times to mix thoroughly.
Instrument Setup & Acquisition:
Rationale: A high-field spectrometer provides better signal dispersion and resolution. Standardized acquisition parameters ensure data quality.
Procedure:
Insert the sample into a spectrometer (≥400 MHz).
Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
For ¹H NMR: Acquire data using a standard pulse program with a sufficient number of scans (e.g., 8-16) and a relaxation delay of at least 2 seconds.
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of ¹³C.
For ³¹P NMR: Acquire data using a proton-decoupled sequence, referencing externally to 85% H₃PO₄.
Data Processing:
Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.
Procedure: Apply Fourier transformation to the raw data. Carefully phase each spectrum and apply a baseline correction algorithm. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Data Acquisition
Sample Preparation:
Rationale: For a pure, non-volatile liquid, a neat sample provides the strongest signal without interference from solvents. Salt plates are transparent to IR radiation.
Procedure: Place one drop of neat Dimethyl trimethylsilyl phosphite onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second plate on top to create a thin liquid film.
Instrument Setup & Acquisition:
Rationale: A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument's own optical bench.
Procedure:
Place the empty, assembled salt plates (or nothing) in the sample holder and run a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).
Place the prepared sample in the holder and acquire the sample spectrum using the same parameters. The instrument software will automatically ratio the sample spectrum against the background.
Data Processing:
Rationale: Ensures the final spectrum is clean and peaks are accurately identified.
Procedure: If necessary, apply a baseline correction. Use the software's peak-picking tool to label the frequencies of major absorption bands.
Conclusion
The spectroscopic profile of Dimethyl trimethylsilyl phosphite is highly characteristic. Its NMR spectra are defined by two distinct proton environments with a key ³J(P,H) coupling for the methoxy groups, and a ³¹P signal in the downfield region indicative of a P(III) species. Its IR spectrum is dominated by strong vibrations from P-O-C, Si-O-P, and Si-C bonds. By leveraging the predictive analyses and standardized protocols detailed in this guide, researchers can confidently verify the structure and purity of this reagent, ensuring the integrity and success of their scientific endeavors.
References
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]
The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Supporting Information. Available from: [Link]
Chemistry LibreTexts. 2.7: NMR - Interpretation. Available from: [Link]
ResearchGate. Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. Available from: [Link]
SIELC Technologies. Dimethyl trimethylsilyl phosphite. Available from: [Link]
Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]
NIST. Dimethyl phosphite. NIST Chemistry WebBook. Available from: [Link]
New Journal of Chemistry (RSC Publishing). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. Available from: [Link]
University of Calgary. Ch 13 - Coupling. Available from: [Link]
Patalinghug, W. C., et al. (2023). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. Life (Basel). Available from: [Link]
ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Available from: [Link]
ResearchGate. ³¹P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Available from: [Link]
Introduction: The Strategic Value of Dimethyl Trimethylsilyl Phosphite
An In-depth Technical Guide to the Synthesis and Preparation of Dimethyl Trimethylsilyl Phosphite This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodo...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis and Preparation of Dimethyl Trimethylsilyl Phosphite
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and preparation of Dimethyl trimethylsilyl phosphite (DMTMSP). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates the protocol through integrated characterization, and ensures operational safety, reflecting the expertise gained from practical application in a modern synthesis laboratory.
Dimethyl trimethylsilyl phosphite, with the linear formula (CH₃)₃SiOP(OCH₃)₂, is a versatile and highly reactive organophosphorus reagent.[1] Its strategic importance in contemporary organic synthesis stems from its role as a key intermediate in the formation of carbon-phosphorus bonds, a critical linkage in many biologically active molecules and advanced materials.[2][3] Unlike traditional phosphite esters, the trimethylsilyl group imparts unique reactivity, enabling milder reaction conditions and cleaner conversions, particularly in variations of the Michaelis-Arbuzov reaction.[3][4] Its applications range from the synthesis of protected phosphoamino acids for peptide chemistry to its use as a novel electrolyte additive for enhancing the performance of high-voltage lithium-ion batteries.[1][5] This guide offers a robust and reliable protocol for its preparation, ensuring high purity and yield.
Core Principles: Reaction Mechanism and Rationale
The synthesis of Dimethyl trimethylsilyl phosphite is most effectively achieved through the silylation of dimethyl phosphite with trimethylsilyl chloride (TMSCl). This reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (Et₃N), which serves as a crucial acid scavenger.
The Causality Behind the Mechanism:
The reaction proceeds via a nucleophilic attack of the phosphorus atom in dimethyl phosphite on the silicon atom of TMSCl. However, dimethyl phosphite exists in equilibrium with its tautomeric form, phosphorous acid dimethyl ester, which possesses a P-H bond. The triethylamine base facilitates the deprotonation of the P-H proton, significantly increasing the nucleophilicity of the resulting phosphite anion. This anion then readily attacks the electrophilic silicon center of trimethylsilyl chloride. The driving force for the reaction is the formation of the thermodynamically stable P-O-Si linkage and the precipitation of the triethylammonium chloride salt.
Below is a diagram illustrating the key steps of this base-mediated silylation reaction.
Caption: Base-mediated synthesis pathway of Dimethyl trimethylsilyl phosphite.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. Each step, from reagent preparation to final purification, includes checkpoints and rationales to ensure the experiment remains on the path to success. The reaction must be conducted under anhydrous conditions, as Dimethyl trimethylsilyl phosphite and the trimethylsilyl chloride reagent are highly sensitive to moisture.[6][7]
Reagents and Materials
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Quantity (1.0 eq)
Moles (mol)
Notes
Dimethyl phosphite
868-85-9
110.05
55.0 g (45.3 mL)
0.50
Reagent grade, >98% purity.
Trimethylsilyl chloride (TMSCl)
75-77-4
108.64
59.8 g (70.0 mL)
0.55
1.1 equivalents. Freshly distilled before use to remove HCl and siloxanes.
Triethylamine (Et₃N)
121-44-8
101.19
55.7 g (76.8 mL)
0.55
1.1 equivalents. Distilled from CaH₂ and stored over KOH pellets.
Anhydrous Diethyl Ether (Et₂O)
60-29-7
74.12
500 mL
-
Dried using a solvent purification system or by distillation from sodium/benzophenone.
Anhydrous Hexane
110-54-3
86.18
200 mL
-
For washing the salt byproduct.
Detailed Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere is Critical)
Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).[8] This step is crucial to remove adsorbed water, which would otherwise consume the TMSCl reagent and hydrolyze the product.[7]
Charge the flask with dimethyl phosphite (55.0 g, 0.50 mol) and anhydrous diethyl ether (300 mL) via cannula transfer.
Add triethylamine (55.7 g, 0.55 mol) to the flask.
Charge the dropping funnel with freshly distilled trimethylsilyl chloride (59.8 g, 0.55 mol) diluted with anhydrous diethyl ether (100 mL).
2. Reagent Addition and Reaction
Cool the reaction flask to 0 °C using an ice-water bath. This is to control the initial exotherm of the salt formation.
Begin vigorous stirring and add the TMSCl solution dropwise from the addition funnel over a period of 90-120 minutes. Maintain the internal temperature below 10 °C.
A voluminous white precipitate of triethylammonium chloride will form immediately. The formation of this precipitate is a primary indicator of reaction progress.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Continue stirring at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.
3. Workup and Isolation (Anhydrous Conditions Maintained)
The primary challenge in the workup is the efficient removal of the fine triethylammonium chloride salt.
Set up a Schlenk filtration apparatus with a medium-porosity fritted funnel under an inert atmosphere.
Transfer the reaction slurry to the filtration funnel via a wide-bore cannula.
Wash the collected salt with two portions of anhydrous hexane (2 x 100 mL) to recover any occluded product.
Combine the filtrate and the washings. The resulting solution should be clear and colorless to pale yellow.
4. Purification: Fractional Vacuum Distillation
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
Assemble a fractional distillation apparatus with a short Vigreux column. It is critical that the apparatus is flame-dried and under an inert atmosphere.
Distill the crude product under reduced pressure. Collect the fraction boiling at 36-37 °C / 11 mmHg.[1]
The purified Dimethyl trimethylsilyl phosphite should be a clear, colorless liquid. The yield is typically in the range of 80-90%.
The entire experimental process can be visualized in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis and purification of DMTMSP.
Analytical Characterization and Quality Control
Verifying the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a definitive confirmation.
Spectroscopic Data
Technique
Solvent
Expected Chemical Shift (δ) / Signal
³¹P NMR
CDCl₃
δ ≈ 128-130 ppm (singlet). This is the most diagnostic signal, confirming the trivalent phosphite ester structure.
Note: NMR chemical shifts can vary slightly based on solvent and concentration.
The absence of a significant signal around δ 7-11 ppm in the ³¹P NMR spectrum confirms the consumption of the dimethyl phosphite starting material.[9] Similarly, the absence of a large P-H doublet (J ≈ 700 Hz) in the ¹H NMR spectrum indicates complete conversion.
Critical Safety and Handling Procedures
Working with organophosphorus and organosilicon compounds requires strict adherence to safety protocols. Both reactants and the product are hazardous.[6]
General Precautions : All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and any contact with skin and eyes.[11]
Personal Protective Equipment (PPE) : Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves for incidental contact, consider butyl rubber for prolonged handling).[7][10]
Reactivity Hazards :
Flammability : Dimethyl trimethylsilyl phosphite is a flammable liquid.[6] Keep it away from heat, sparks, and open flames. All transfers and distillations should use equipment grounded to prevent static discharge.[6][12]
Moisture Sensitivity : The product and TMSCl react with moisture.[6][7] Store under an inert gas in a tightly sealed container in a cool, dry place, preferably a refrigerator rated for flammable storage (2-8°C).[1]
Spill and Waste Management :
Spills : Absorb small spills with a dry, inert material like sand or vermiculite and place in a sealed container for disposal.[7][10]
Waste : Unused reagents and product should be quenched carefully. A suggested method is the slow, controlled addition to a stirred solution of isopropanol, followed by treatment with a basic solution (e.g., sodium carbonate) to neutralize any acidic byproducts before disposal according to institutional regulations.
References
Santa Cruz Biotechnology. Tris(trimethylsilyl)
Cole-Parmer. Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite.
Fisher Scientific. SAFETY DATA SHEET - Tris(trimethylsilyl) phosphite.
BenchChem. An In-depth Technical Guide to the Safety and Handling of Trimethylsilyl Compounds.
Organic Chemistry Portal. Arbuzov Reaction.
Romanenko, V., Shevchuk, M., & Kukhar, V. (2011). Application of Silicon-based Methodologies for the Synthesis of Functionalized Mono- and Bisphosphonic Acids.
Talanova, G. G., & Yatsimirskii, A. K. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(11), 2538.
BenchChem. Application Note: Tris(trimethylsilyl) phosphite for the Preparation of Bis(trimethylsilyl)
Organic Syntheses. Procedure for (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane.
Zhang, Y., et al. (2021). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry, 45(1), 123-130.
Reactivity of Dimethyl trimethylsilyl phosphite with electrophiles
An In-depth Technical Guide to the Reactivity of Dimethyl Trimethylsilyl Phosphite with Electrophiles Foreword: The Unique Utility of Silyl Phosphites In the vast landscape of organophosphorus chemistry, silyl phosphites...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Reactivity of Dimethyl Trimethylsilyl Phosphite with Electrophiles
Foreword: The Unique Utility of Silyl Phosphites
In the vast landscape of organophosphorus chemistry, silyl phosphites, and particularly dimethyl trimethylsilyl phosphite (DMTMSP), occupy a position of unique versatility. The presence of the labile silicon-oxygen bond, combined with the inherent nucleophilicity of the trivalent phosphorus atom, bestows upon this reagent a nuanced reactivity profile that differs significantly from its simple trialkyl phosphite cousins. This guide provides an in-depth exploration of the reactivity of DMTMSP with a range of common electrophiles. It is intended for researchers and drug development professionals who seek not only to perform these reactions but to understand the underlying principles that govern their outcomes, thereby enabling rational design and optimization of synthetic routes.
The Reagent: Structure and Electronic Profile
Dimethyl trimethylsilyl phosphite, (CH₃O)₂POSi(CH₃)₃, is a trivalent phosphorus compound characterized by two methoxy groups and one trimethylsilyloxy group attached to the central phosphorus atom. This structure is key to its reactivity. The lone pair of electrons on the phosphorus atom makes it a potent nucleophile, ready to attack electron-deficient centers. The trimethylsilyl (TMS) group plays a crucial, dual role: it is an excellent leaving group in the final step of many reactions and its steric and electronic properties influence the initial nucleophilic attack.
Caption: Structure of Dimethyl Trimethylsilyl Phosphite (DMTMSP).
Reaction with Carbonyl Compounds: The Silyl-Pudovik Reaction
The addition of DMTMSP to aldehydes and ketones is a variation of the Pudovik reaction, a cornerstone for forming α-hydroxyphosphonates.[1] The reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon.[2] This generates a zwitterionic intermediate which rapidly undergoes an intramolecular silyl group migration from the phosphite oxygen to the carbonyl oxygen. The result is a stable α-trimethylsilyloxy phosphonate, a protected form of an α-hydroxyphosphonate.
This transformation is exceptionally valuable because it avoids the use of basic catalysts often required in the classic Pudovik reaction, which can be problematic for base-sensitive substrates. The reaction is typically high-yielding and proceeds under mild, neutral conditions.
Reaction Mechanism: Silyl-Pudovik Addition
Caption: Mechanism of the Silyl-Pudovik reaction with DMTMSP.
Representative Experimental Protocol: Synthesis of Dimethyl (phenyl(trimethylsilyloxy)methyl)phosphonate
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (40 mL).
Reagent Addition: Add freshly distilled benzaldehyde (1.0 eq, 10 mmol, 1.06 g). Cool the solution to 0 °C using an ice bath.
Reaction: Add dimethyl trimethylsilyl phosphite (1.05 eq, 10.5 mmol, 1.91 g) dropwise to the stirred solution over 5 minutes.
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak (~130 ppm) and the appearance of the phosphonate product peak (~20-25 ppm).
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude oil is typically of high purity and can often be used without further purification. If necessary, purification can be achieved by Kugelrohr distillation or column chromatography on silica gel.
Reactions with Alkyl Halides: The Silyl-Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds by reacting a trivalent phosphorus ester with an alkyl halide.[3] The silyl variant, using DMTMSP, follows a similar pathway but with distinct advantages. The reaction is initiated by the SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[4] In the classical reaction, a halide ion then dealkylates one of the phosphite's methyl groups. With DMTMSP, the halide preferentially attacks the silicon atom, cleaving the Si-O bond and forming a volatile trimethylsilyl halide (e.g., TMS-Cl, TMS-Br), which drives the reaction to completion.
A notable feature of the Silyl-Arbuzov reaction is the reversal of halide reactivity compared to the classic version: R-Cl > R-Br > R-I.[5] This is attributed to the different nature of the rate-determining step and the hard-soft acid-base (HSAB) principle interactions in the transition state.
Representative Experimental Protocol: Synthesis of Dimethyl Benzylphosphonate
Preparation: In a flame-dried flask under an inert atmosphere, combine dimethyl trimethylsilyl phosphite (1.1 eq, 11 mmol, 2.00 g) and benzyl chloride (1.0 eq, 10 mmol, 1.27 g).
Reaction: Heat the neat mixture with stirring to 80-100 °C. The reaction is often exothermic.
Monitoring: Monitor the reaction by TLC or ³¹P NMR. The formation of the volatile byproduct, trimethylsilyl chloride, can be observed. The reaction is typically complete within 2-4 hours.
Work-up: After cooling to room temperature, the excess reagents and byproduct can be removed under high vacuum to yield the crude dimethyl benzylphosphonate, which can be purified by vacuum distillation.
Reactions with α-Halo Carbonyls: The Perkow vs. Arbuzov Competition
When DMTMSP reacts with α-halo carbonyl compounds, a fascinating competition arises between two pathways: the Michaelis-Arbuzov reaction, yielding a β-ketophosphonate, and the Perkow reaction, yielding a vinyl phosphate.[4][5]
Michaelis-Arbuzov Pathway: Involves an initial SN2 attack by phosphorus on the α-carbon, displacing the halide.
Perkow Pathway: Involves an initial attack by phosphorus on the carbonyl carbon. The resulting intermediate rearranges to eliminate a trimethylsilyl halide and form a vinyl phosphate.[6]
The choice of pathway is dictated by several factors. Computational studies suggest the initial attack is almost always on the carbonyl carbon, with the subsequent rearrangement determining the final product.[6][7]
Nature of Halogen: α-Iodo ketones strongly favor the Arbuzov product, while chloro- and bromo-ketones often give Perkow products.[4]
Steric Hindrance: Increased steric bulk around the carbonyl group can favor attack at the α-carbon, leading to more Arbuzov product.
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable Arbuzov product.[4]
Caption: Competing pathways for the reaction of DMTMSP with α-halo ketones.
Reactions with Other Electrophiles: Expanding the Synthetic Toolkit
The utility of DMTMSP extends beyond carbonyls and alkyl halides. Its predictable nucleophilicity allows for the synthesis of a diverse range of organophosphorus compounds.
Reaction with Disulfides
DMTMSP reacts efficiently with organic disulfides (R-S-S-R) under solvent-free conditions to produce thiophosphates ((MeO)₂(TMS-O)P=S). This reaction proceeds via a nucleophilic attack of the phosphorus on one of the sulfur atoms, breaking the S-S bond. A subsequent rearrangement yields the stable thiophosphate product. This method is notable for its atom economy and avoidance of catalysts or solvents.[8]
Reaction with Epoxides
The reaction of silyl phosphites with epoxides leads to ring-opening products. The phosphorus atom attacks one of the epoxide carbons, leading to the formation of β-silyloxy phosphonates after rearrangement. The regioselectivity of the attack (at the more or less substituted carbon) is dependent on the substitution pattern of the epoxide and the reaction conditions.
Summary of Reactivity
The following table summarizes the primary reactivity patterns of Dimethyl Trimethylsilyl Phosphite with various classes of electrophiles.
Electrophile Class
Reaction Name
Primary Product
Key Mechanistic Feature
Aldehydes & Ketones
Silyl-Pudovik
α-Trimethylsilyloxy phosphonate
Attack on carbonyl carbon; intramolecular silyl migration.
Alkyl Halides
Silyl-Michaelis-Arbuzov
Alkyl phosphonate
SN2 attack on alkyl halide; cleavage of Si-O bond.
α-Halo Carbonyls
Perkow / Arbuzov
Vinyl Phosphate / β-Ketophosphonate
Competition between attack at C=O vs. α-carbon.
Disulfides
Thiolation
Thiophosphate
Attack on sulfur atom; S-S bond cleavage.
Epoxides
Ring-Opening
β-Trimethylsilyloxy phosphonate
Nucleophilic attack on epoxide carbon.
Imines
Silyl-Pudovik (Aza)
α-Amino phosphonate (N-silylated)
Attack on C=N bond; silyl migration to nitrogen.
Conclusion and Future Outlook
Dimethyl trimethylsilyl phosphite is a powerful and versatile reagent for the formation of carbon-phosphorus and phosphorus-heteroatom bonds. Its unique reactivity, governed by the interplay between the nucleophilic phosphorus center and the labile trimethylsilyl group, allows for the synthesis of valuable phosphonate building blocks under mild conditions. Understanding the mechanistic dichotomies, such as the Perkow vs. Arbuzov pathways, is critical for controlling reaction outcomes and designing efficient synthetic strategies. As the demand for complex organophosphorus compounds in drug discovery, materials science, and agrochemicals continues to grow, the strategic application of reagents like DMTMSP will undoubtedly play a pivotal role in enabling future innovation.
References
Reddy, K. S., et al. (2018). Reactions of Disulfides with Silyl Phosphites to Generate Thiophosphates Under Neat Conditions. ChemSusChem, 11(9), 1426-1431. [Link]
O'Riordan, T. J., et al. (2024). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology. [Link]
Kolympadi, M., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1968. [Link]
O'Donnell, M. J. (2014). The Pudovik Reaction–Phospha-Brook Rearrangement Sequence to Access Phosphoric Esters. Beilstein Journal of Organic Chemistry, 10, 2453-2460. [Link]
Tőke, L., et al. (1981). REACTION OF TRIALKYL PHOSPHITES AND a-HALOKETONES IN APROTIC MEDIA (PERKOW-ARBUZOV REACTION) AND IN PROTIC SOLVENTS. Periodica Polytechnica Chemical Engineering, 25(1-2), 87-98. [Link]
de la Cruz, P., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517–6522. [Link]
de la Cruz, P., et al. (2017). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths. ResearchGate. [Link]
ResearchGate. (n.d.). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. ResearchGate. [Link]
ResearchGate. (n.d.). New Synthesis of Diethyl Trimethylsilyl Phosphite. ResearchGate. [Link]
Dimethyl trimethylsilyl phosphite safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Dimethyl Trimethylsilyl Phosphite Introduction: Understanding Dimethyl Trimethylsilyl Phosphite Dimethyl trimethylsilyl phosphite (DMTMSP), CAS No. 36198-87-5, is a ver...
Dimethyl trimethylsilyl phosphite (DMTMSP), CAS No. 36198-87-5, is a versatile organophosphorus compound widely utilized in synthetic chemistry.[1][2] Its unique reactivity, stemming from the combination of a trivalent phosphorus atom and a labile trimethylsilyl group, makes it a valuable reagent for the preparation of various compounds, including protected phosphoamino acids for peptide synthesis and phosphoenolpyruvate.[2] In recent materials science, it has also been explored as a multifunctional electrolyte additive to enhance the performance of high-voltage lithium-ion batteries by forming protective films on electrode surfaces.[3]
However, the very chemical characteristics that make DMTMSP a powerful synthetic tool also necessitate a rigorous and informed approach to its handling and safety. This guide provides an in-depth analysis of the hazards associated with DMTMSP and outlines comprehensive, field-proven protocols for its safe use, storage, and emergency management, designed for researchers and professionals in chemical and pharmaceutical development.
Section 1: Hazard Identification and Risk Profile
A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. DMTMSP is classified under the Globally Harmonized System (GHS) as a substance with multiple significant risks that demand stringent control measures.[1][4]
Primary Hazard Classifications:
Flammable Liquid (Category 3): DMTMSP is a flammable liquid and vapor.[1][4] This is attributed to its relatively low closed-cup flash point of approximately 32°C (89.6°F).[2] At or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapor/air mixtures can be explosive, especially with significant heating.[1]
Skin Corrosion (Category 1B): The compound causes severe skin burns.[1][4] This corrosive action is a critical risk, requiring immediate and thorough decontamination upon any skin contact.
Serious Eye Damage (Category 1): DMTMSP can cause serious, potentially irreversible, eye damage.[1][4] The consequence of eye exposure is severe, mandating the use of high-level eye protection.
Causality of Hazards: The corrosive nature of DMTMSP is intrinsically linked to its reactivity, particularly its sensitivity to moisture.[1] Upon contact with water, it can hydrolyze, potentially forming acidic byproducts like dimethyl phosphite and ultimately phosphoric acid, which are corrosive to skin, eyes, and mucous membranes. This reactivity underscores the critical importance of handling the compound under anhydrous conditions.
Physicochemical Data Summary
For quick reference, the key quantitative data for Dimethyl Trimethylsilyl Phosphite are summarized below.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for mitigating the risks associated with DMTMSP.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazard.
Ventilation: All manipulations of DMTMSP must be conducted in a certified chemical fume hood to control vapor inhalation and prevent the accumulation of flammable concentrations in the laboratory atmosphere.[6][7]
Ignition Source Control: Due to its flammability, all sources of ignition—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area.[1][8] Use only explosion-proof electrical and lighting equipment.[5][9]
Static Discharge Prevention: Take precautionary measures against static discharge.[1][8] Ensure that containers and receiving equipment are properly grounded and bonded during transfers.[5][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must directly address the identified hazards of flammability and corrosivity.
Navigating the Solubility Landscape of Dimethyl Trimethylsilyl Phosphite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of Dimethyl Trimethylsilyl Phosphite Dimethyl trimethylsilyl phosphite, with the chemical formula (CH₃O)₂POSi(CH₃)₃, is a v...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Dimethyl Trimethylsilyl Phosphite
Dimethyl trimethylsilyl phosphite, with the chemical formula (CH₃O)₂POSi(CH₃)₃, is a versatile organophosphorus reagent that has found significant application in organic synthesis. Its unique structure, combining a phosphite core with a labile trimethylsilyl group, allows it to participate in a variety of chemical transformations, including the synthesis of phosphonates and the modification of biomolecules. A thorough understanding of its solubility in different organic solvents is paramount for its effective use, ensuring optimal reaction conditions, and facilitating purification processes.
Core Principles of Solubility: A Molecular Perspective
The solubility of a substance is dictated by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. Dimethyl trimethylsilyl phosphite is a polar aprotic molecule. The phosphorus-oxygen and silicon-oxygen bonds introduce polarity, while the methyl and trimethylsilyl groups contribute to its nonpolar character.
The presence of the trimethylsilyl group significantly influences its solubility profile compared to its non-silylated counterpart, dimethyl phosphite. The bulky and nonpolar nature of the trimethylsilyl group can enhance solubility in less polar solvents. Conversely, the lone pair of electrons on the phosphorus atom and the oxygen atoms can participate in dipole-dipole interactions with polar solvents.
Solubility Profile of Dimethyl Trimethylsilyl Phosphite: A Practical Overview
While comprehensive quantitative solubility data for dimethyl trimethylsilyl phosphite across a wide range of organic solvents is not extensively documented in publicly available literature, its reactivity and applications provide strong indicators of its solubility characteristics. The following table summarizes the expected solubility based on its use in various chemical reactions and the general principles of solubility for organophosphorus compounds.
Solvent Class
Representative Solvents
Expected Solubility
Rationale and In-Text Citation Insights
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Miscible/Highly Soluble
DMTMSP is frequently used in reactions conducted in ethereal solvents, suggesting high solubility. For instance, silyl phosphites are often used in THF for various synthetic transformations.
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Miscible/Highly Soluble
Chlorinated solvents are common media for reactions involving phosphite esters due to their ability to dissolve a wide range of organic compounds.
Aprotic Polar Solvents
Dimethylformamide (DMF), Acetonitrile (ACN)
Soluble
The polarity of these solvents allows for favorable dipole-dipole interactions with the P-O and Si-O bonds of DMTMSP. Acetonitrile is used as a mobile phase component in the HPLC analysis of dimethyl trimethylsilyl phosphite, indicating its solubility.[1]
Aromatic Hydrocarbons
Toluene, Benzene
Soluble
The nonpolar character of the trimethylsilyl and methyl groups promotes solubility in aromatic hydrocarbons through van der Waals forces.
Aliphatic Hydrocarbons
Hexane, Heptane
Moderately to Sparingly Soluble
While the nonpolar moieties of DMTMSP would suggest some solubility, the polar phosphite core may limit its miscibility with purely aliphatic, nonpolar solvents. The related compound trimethyl phosphite is soluble in hexane.[2]
Alcohols
Methanol, Ethanol
Reactive
Dimethyl trimethylsilyl phosphite is likely to react with protic solvents like alcohols, leading to the cleavage of the Si-O bond. Therefore, these solvents are generally not suitable for dissolving DMTMSP for reactions where the integrity of the molecule is required.
Water
Reactive/Insoluble
As a silyl ester, dimethyl trimethylsilyl phosphite is susceptible to hydrolysis and is expected to be insoluble in water. The related compound, trimethyl phosphite, reacts with water.[2]
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a straightforward method for determining the qualitative and semi-quantitative solubility of dimethyl trimethylsilyl phosphite in a given organic solvent.
Materials and Equipment:
Dimethyl trimethylsilyl phosphite (ensure purity)
Selected organic solvents (anhydrous, high purity)
Small, calibrated glass vials with caps
Calibrated micropipettes
Vortex mixer
Analytical balance (for quantitative analysis)
Experimental Workflow:
A visual representation of the experimental workflow for determining solubility is provided below.
Caption: Experimental workflow for determining the solubility of DMTMSP.
Step-by-Step Methodology:
Preparation: Into a clean, dry vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
Initial Addition: Add a small, known amount (e.g., 10 µL) of dimethyl trimethylsilyl phosphite to the solvent.
Mixing: Cap the vial and vortex the mixture vigorously for 1 minute to ensure thorough mixing.
Observation: Visually inspect the solution against a well-lit background. The absence of any cloudiness, phase separation, or undissolved droplets indicates that the compound is soluble at this concentration.
Incremental Additions (for semi-quantitative analysis): If the initial amount dissolves completely, continue adding small, known increments of dimethyl trimethylsilyl phosphite, vortexing and observing after each addition.
Determining the Saturation Point: The point at which a persistent cloudiness or the formation of a separate phase is observed indicates that the saturation point has been reached. The total amount of solute added before this point provides a semi-quantitative measure of solubility.
Quantitative Analysis (Optional): For a precise determination of solubility, a gravimetric method can be employed. Prepare a saturated solution, carefully separate the undissolved solute (e.g., by centrifugation), and then evaporate the solvent from a known volume of the clear supernatant. The mass of the remaining solute can be used to calculate the solubility in g/100 mL or mol/L.
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of dimethyl trimethylsilyl phosphite:
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, for exothermic dissolution processes, the opposite may be true. It is crucial to determine solubility at the intended reaction temperature.
Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent with a polarity that closely matches that of dimethyl trimethylsilyl phosphite will likely be a good solvent.
Presence of Impurities: The presence of water or other protic impurities in the solvent can lead to the decomposition of dimethyl trimethylsilyl phosphite, affecting its apparent solubility. It is imperative to use anhydrous solvents for accurate solubility determination and for reactions involving this reagent.
Conclusion: A Guide for the Informed Researcher
This technical guide provides a foundational understanding of the solubility of dimethyl trimethylsilyl phosphite in organic solvents. By combining theoretical principles with practical insights and a validated experimental protocol, researchers, scientists, and drug development professionals are better equipped to effectively utilize this versatile reagent in their work. A clear comprehension of its solubility behavior is a critical step in harnessing its full synthetic potential.
Synthesis of α-aminophosphonates using Dimethyl trimethylsilyl phosphite
Application Note & Protocol: Synthesis of α-Aminophosphonates Utilizing Dimethyl Trimethylsilyl Phosphite for Efficient C-P Bond Formation Introduction: The Significance of α-Aminophosphonates and the DMTMSP Advantage α-...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol: Synthesis of α-Aminophosphonates
Utilizing Dimethyl Trimethylsilyl Phosphite for Efficient C-P Bond Formation
Introduction: The Significance of α-Aminophosphonates and the DMTMSP Advantage
α-Aminophosphonates are a critical class of organophosphorus compounds, widely recognized as structural analogues and bioisosteres of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group.[1] This structural similarity imparts a wide range of biological activities, making them valuable targets in medicinal chemistry and drug development as enzyme inhibitors, antibiotics, and anticancer agents.[1][2]
The most common methods for their synthesis are the Kabachnik-Fields and Pudovik reactions.[3][4] The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like dimethyl phosphite.[5][6] The Pudovik reaction involves the addition of a hydrophosphoryl compound to a pre-formed imine.[4][7]
While effective, these traditional methods can sometimes be limited by harsh reaction conditions or moderate yields. This application note details a highly efficient protocol utilizing Dimethyl Trimethylsilyl Phosphite (DMTMSP) , a reactive phosphonylating agent that offers significant advantages. The labile trimethylsilyl (TMS) group enhances the nucleophilicity of the phosphorus atom, facilitating rapid addition to the imine intermediate under mild conditions. Subsequent hydrolysis of the silyl ether during workup provides the desired α-aminophosphonate in high yield. This guide provides a deep mechanistic insight and a validated, step-by-step protocol for researchers in organic synthesis and drug discovery.
Mechanistic Insights: The Role of DMTMSP in the Kabachnik-Fields Reaction
The synthesis proceeds via the Kabachnik-Fields reaction pathway. The detailed mechanism, however, is nuanced by the presence of the highly reactive DMTMSP reagent. The reaction is understood to overwhelmingly proceed through an imine-mediated pathway.[3][8]
Causality Behind the Mechanism:
Imine Formation (Rate-Determining Step): The reaction initiates with the acid- or base-catalyzed condensation of the aldehyde (or ketone) and the primary amine to form an imine (Schiff base) intermediate, liberating a molecule of water.[9][10] The efficiency of this step often governs the overall reaction rate.
Nucleophilic Attack by DMTMSP: Unlike standard dialkyl phosphites which exist in tautomeric equilibrium, DMTMSP is a trivalent P(III) species with high nucleophilicity. It readily attacks the electrophilic carbon of the imine C=N double bond.[6] This step is often exothermic and performed at reduced temperatures to maintain control.
Formation of a Silylated Intermediate: The addition results in a transient N-silylated or, more commonly, O-silylated intermediate after rearrangement. The formation of the stable Si-O bond is a strong thermodynamic driving force.
Hydrolytic Cleavage (Workup): The reaction is quenched with a protic solvent, typically methanol or an aqueous acidic solution. This step serves to hydrolyze the trimethylsilyl group, yielding the final dimethyl α-aminophosphonate product.[11]
The use of DMTMSP bypasses the often sluggish addition of less reactive phosphites and drives the reaction towards the product with high efficiency.
Application Note & Protocol: Phosphitylation of Nucleosides with Dimethyl Trimethylsilyl Phosphite
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Nucleoside Phosphitylation The targeted modification of nucleosides is a cornerstone of modern therapeutic and diagnostic...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nucleoside Phosphitylation
The targeted modification of nucleosides is a cornerstone of modern therapeutic and diagnostic development. The introduction of a phosphonate or phosphate moiety can dramatically alter the biological activity, metabolic stability, and cellular uptake of these vital biomolecules. This has led to the development of a wide array of antiviral and anticancer nucleoside analogues. The phosphitylation of a nucleoside is a key chemical transformation that opens the door to a diverse range of subsequent modifications, including the synthesis of H-phosphonates, phosphoramidites, and various phosphate prodrugs.[1][2]
Dimethyl trimethylsilyl phosphite, (CH₃O)₂POSi(CH₃)₃, has emerged as a valuable reagent in this context. Its unique reactivity profile offers a streamlined approach to the synthesis of nucleoside 5'-dimethyl phosphites, which are versatile intermediates for further derivatization. This application note provides a detailed protocol for the phosphitylation of protected nucleosides using dimethyl trimethylsilyl phosphite, delving into the underlying reaction mechanism and offering practical insights for successful implementation in a research and development setting.
Reaction Mechanism: A Tale of Silyl Lability and Nucleophilic Attack
The phosphitylation of a protected nucleoside with dimethyl trimethylsilyl phosphite proceeds through a well-defined, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The key to this reaction lies in the lability of the silicon-oxygen bond and the nucleophilicity of the nucleoside's hydroxyl group.
The reaction is typically carried out on a nucleoside where the exocyclic amines of the nucleobases (if present) and the 3'-hydroxyl group are protected to ensure regioselective phosphitylation at the 5'-hydroxyl position. A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group, which can be selectively removed under acidic conditions.[3] For the purpose of this protocol, we will consider a 3'-O-protected, N-protected nucleoside as the starting material.
The proposed mechanism involves the following key steps:
Activation of the Phosphite: In the presence of a weak acid catalyst, often adventitious moisture or a mild activator, the oxygen atom of the P=O group in dimethyl trimethylsilyl phosphite can be protonated, increasing the electrophilicity of the phosphorus atom.
Nucleophilic Attack: The primary 5'-hydroxyl group of the protected nucleoside acts as a nucleophile, attacking the electrophilic phosphorus center of the activated dimethyl trimethylsilyl phosphite.
Formation of a Pentacoordinate Intermediate: This nucleophilic attack leads to the formation of a transient, pentacoordinate phosphorus intermediate.
Departure of the Silyloxy Group: The trimethylsilyloxy group is an excellent leaving group. It departs from the pentacoordinate intermediate, collapsing the intermediate and forming the desired nucleoside 5'-dimethyl phosphite. The released trimethylsilanol can then react with other species in the reaction mixture or be removed during workup.
}
केंद
Figure 1: Proposed mechanism for the phosphitylation of a protected nucleoside.
Experimental Protocol: Synthesis of a 5'-O-DMT-Protected Nucleoside-3'-O-TBDMS-5'-dimethyl phosphite
This protocol describes a general procedure for the phosphitylation of a 5'-O-DMT, 3'-O-TBDMS protected nucleoside. The specific nucleoside can be varied, and minor adjustments to reaction times may be necessary depending on the nucleobase.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes and needles
Rotary evaporator
Thin Layer Chromatography (TLC) plates and developing chamber
Glassware for chromatography
Procedure:
Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).
Dissolution of the Nucleoside: The 5'-O-DMT, 3'-O-TBDMS protected nucleoside (1.0 eq) is added to the flask and dissolved in anhydrous pyridine (approximately 10 mL per mmol of nucleoside). The solution is stirred until the nucleoside is completely dissolved.
Addition of the Phosphitylating Reagent: Dimethyl trimethylsilyl phosphite (1.5 eq) is added dropwise to the stirred solution at room temperature using a syringe.
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material (protected nucleoside) should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
Quenching the Reaction: Once the reaction is complete, the mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
Extraction: The mixture is transferred to a separatory funnel and diluted with dichloromethane. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure nucleoside 5'-dimethyl phosphite.
}
केंद
Figure 2: Step-by-step experimental workflow for the phosphitylation reaction.
Data Presentation: Representative Reaction Parameters
The following table provides typical reaction parameters for the phosphitylation of various protected nucleosides. Note that yields are dependent on the purity of the starting materials and the efficiency of the purification process.
Protected Nucleoside (Base)
Reagent Equivalents (DMTMSP)
Reaction Time (hours)
Typical Yield (%)
5'-O-DMT-Thymidine-3'-O-TBDMS
1.5
2-3
85-95
5'-O-DMT-N⁶-Bz-dA-3'-O-TBDMS
1.5
3-4
80-90
5'-O-DMT-N⁴-Ac-dC-3'-O-TBDMS
1.5
3-4
80-90
5'-O-DMT-N²-iBu-dG-3'-O-TBDMS
1.6
4-5
75-85
Troubleshooting Common Issues
Issue
Probable Cause
Recommended Solution
Incomplete Reaction
- Insufficient phosphitylating reagent.- Moisture in the reaction.
- Use a slight excess of freshly distilled dimethyl trimethylsilyl phosphite.- Ensure all glassware is flame-dried and reagents are anhydrous.
Formation of H-phosphonate
- Hydrolysis of the product during workup or chromatography.
- Perform the workup quickly and avoid acidic conditions.- Use a neutral or slightly basic mobile phase for chromatography if possible.
Low Yield
- Degradation of the product on silica gel.- Inefficient extraction.
- Use a less acidic grade of silica gel or deactivate it with triethylamine.- Ensure complete extraction by performing multiple extractions with dichloromethane.
Multiple Byproducts
- Reaction with unprotected functional groups.- Side reactions of the phosphitylating agent.
- Ensure complete protection of the nucleoside starting material.- Use freshly distilled dimethyl trimethylsilyl phosphite.
Conclusion
The phosphitylation of protected nucleosides using dimethyl trimethylsilyl phosphite is a robust and efficient method for the synthesis of valuable nucleoside 5'-dimethyl phosphite intermediates. A thorough understanding of the reaction mechanism, careful attention to anhydrous reaction conditions, and diligent monitoring are key to achieving high yields and purity. The resulting phosphitylated nucleosides can then be readily converted into a wide range of modified nucleotides, making this protocol a valuable tool in the arsenal of medicinal chemists and drug development professionals.
References
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
Hayakawa, Y., & Kataoka, M. (1998). Silyl-promoted phosphite-triester formation from H-phosphonate diester. Journal of the American Chemical Society, 120(48), 12395-12401.
Pradère, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of nucleoside phosphate and phosphonate prodrugs. Chemical reviews, 114(18), 9154-9218. [Link]
Wagner, C. R., Iyer, V. V., & McIntee, E. J. (2000). Pronucleotides: toward the in vivo delivery of antiviral and anticancer nucleotides. Medicinal research reviews, 20(6), 417-451.
Gryaznov, S. M., & Letsinger, R. L. (1993). Synthesis and properties of oligonucleotides containing aminodeoxythymidine units. Nucleic acids research, 21(6), 1403-1408.
Application Note: Facile Synthesis of Phosphoenolpyruvate using Dimethyl Trimethylsilyl Phosphite
Introduction: The Significance of Phosphoenolpyruvate (PEP) and the Need for Efficient Synthetic Routes Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in cellular metabolism, playing a central role in bo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Phosphoenolpyruvate (PEP) and the Need for Efficient Synthetic Routes
Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in cellular metabolism, playing a central role in both glycolysis and gluconeogenesis.[1][2] Its high-energy phosphate bond, with a Gibbs free energy of hydrolysis of approximately -61.9 kJ/mol, is crucial for substrate-level phosphorylation, where it donates its phosphate group to ADP to form ATP, the primary energy currency of the cell.[1] Beyond its role in energy metabolism, PEP is a key precursor in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway in plants and microorganisms.[1] Given its biological importance, the availability of efficient and reliable synthetic routes to access PEP and its analogs is of paramount importance for biochemical research, enzyme inhibitor screening, and drug development.[3]
Traditional methods for PEP synthesis can be cumbersome, often involving multiple steps and harsh reaction conditions. The use of silyl phosphite reagents, particularly dimethyl trimethylsilyl phosphite, offers a mild and efficient alternative, leveraging the unique reactivity of these compounds to facilitate the formation of the enol phosphate moiety in high yield.[4] This application note provides a comprehensive guide to the synthesis of phosphoenolpyruvate from pyruvic acid utilizing dimethyl trimethylsilyl phosphite, detailing the underlying mechanism, a step-by-step protocol, and practical insights for researchers in the field.
The Underlying Chemistry: A Three-Step, One-Pot Transformation
The synthesis of phosphoenolpyruvate from pyruvic acid using dimethyl trimethylsilyl phosphite proceeds via a sequential, one-pot reaction involving three key steps: trimethylsilylation of the carboxylic acid, bromination of the enolate, and finally, a Perkow reaction to form the enol phosphate.[4]
Trimethylsilylation: Pyruvic acid is first treated with dimethyl trimethylsilyl phosphite. The silyl phosphite acts as a silylating agent, converting the carboxylic acid to its corresponding trimethylsilyl ester. This step is crucial as it protects the acidic proton of the carboxylic acid and facilitates the subsequent enolization.
Bromination: In situ generated trimethylsilyl bromide then facilitates the bromination of the trimethylsilyl pyruvate at the α-position. This creates a key intermediate, an α-halo ketone, which is primed for the subsequent phosphorylation step.
Perkow Reaction: The α-bromo trimethylsilyl pyruvate then undergoes a Perkow reaction with another equivalent of dimethyl trimethylsilyl phosphite. The Perkow reaction is a classic method for the formation of vinyl phosphates from α-halo ketones and trialkyl phosphites.[5] The mechanism involves the nucleophilic attack of the phosphite phosphorus on the carbonyl carbon, followed by rearrangement and elimination of a halide to form the enol phosphate.[5]
Reaction Mechanism: The Perkow Reaction
The mechanism of the Perkow reaction in this context can be visualized as follows:
Caption: Mechanism of the Perkow Reaction for PEP Synthesis.
Experimental Protocol
This protocol is adapted from the work of Sekine et al. (1982).[4] Researchers should always perform a thorough risk assessment before starting any chemical synthesis.
Materials and Reagents
Pyruvic acid
Dimethyl trimethylsilyl phosphite
Trimethylsilyl bromide (can be generated in situ)
Anhydrous dichloromethane (DCM)
Anhydrous diethyl ether
Cyclohexylamine
Aniline
Equipment
Round-bottom flask with a magnetic stirrer
Dropping funnel
Inert atmosphere setup (e.g., nitrogen or argon line)
Rotary evaporator
NMR spectrometer (¹H and ³¹P capabilities)
Infrared spectrometer
Step-by-Step Procedure
Preparation of Dimethyl Trimethylsilyl Phosphite:
To a stirred solution of dimethyl phosphite in anhydrous DCM under an inert atmosphere, add one equivalent of hexamethyldisilazane.
Heat the mixture to reflux for 2 hours.
The product, dimethyl trimethylsilyl phosphite, can be purified by distillation.
Synthesis of Phosphoenolpyruvate (as dicyclohexylammonium salt):
In a round-bottom flask under an inert atmosphere, dissolve pyruvic acid in anhydrous DCM.
Cool the solution to 0 °C and add one equivalent of dimethyl trimethylsilyl phosphite dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Add one equivalent of trimethylsilyl bromide to the reaction mixture and stir for 3 hours at room temperature.
Add a second equivalent of dimethyl trimethylsilyl phosphite and stir for an additional 5 hours.
The reaction progress can be monitored by ³¹P NMR spectroscopy.
After the reaction is complete, concentrate the mixture under reduced pressure.
Dissolve the residue in a minimal amount of water and wash with diethyl ether.
To the aqueous solution, add two equivalents of cyclohexylamine.
The dicyclohexylammonium salt of phosphoenolpyruvate will precipitate. The precipitate can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
The Dimethyl Trimethylsilyl Phosphite Method for Protected Phosphoamino Acid Synthesis: A Detailed Guide for Researchers
In the landscape of drug discovery and chemical biology, the synthesis of peptides containing phosphorylated amino acids is of paramount importance. These molecules are indispensable tools for dissecting cellular signali...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and chemical biology, the synthesis of peptides containing phosphorylated amino acids is of paramount importance. These molecules are indispensable tools for dissecting cellular signaling pathways, developing kinase inhibitors, and creating novel therapeutic agents. The strategic protection of the phosphate moiety is crucial for successful solid-phase peptide synthesis (SPPS). Among the various strategies, the use of dimethyl-protected phosphoamino acids offers a balance of stability during synthesis and ease of deprotection. This application note provides a comprehensive guide to the preparation of N-protected dimethyl-phosphoamino acids (Ser, Thr, Tyr) utilizing dimethyl trimethylsilyl phosphite, a versatile and efficient phosphorylating agent.
Introduction: The Significance of Dimethyl-Protected Phosphoamino Acids
The incorporation of phosphoamino acids into peptides requires robust protection of the phosphate group to prevent unwanted side reactions during peptide chain elongation.[1] Dimethyl phosphate protection is advantageous due to its relative stability to the basic conditions used for Fmoc-group removal and the acidic conditions for Boc-group removal. Furthermore, the methyl groups can be efficiently cleaved under specific conditions, such as with trimethylsilyl bromide (TMSBr), at the final deprotection stage.[2] The synthesis of these valuable building blocks can be achieved through various methods, with the phosphite triester approach offering a reliable and high-yielding route.
The Reagent: Dimethyl Trimethylsilyl Phosphite
Dimethyl trimethylsilyl phosphite, (CH₃O)₂POSi(CH₃)₃, is a trivalent phosphorus compound that serves as an effective precursor for the introduction of a dimethyl phosphite group. The trimethylsilyl (TMS) group plays a key role in activating the phosphorus center for nucleophilic attack by the hydroxyl group of the amino acid.
Reaction Mechanism: A Stepwise Elucidation
The preparation of dimethyl-protected phosphoamino acids using dimethyl trimethylsilyl phosphite proceeds through a two-step sequence: phosphitylation followed by oxidation.
Step 1: Phosphitylation
The reaction is initiated by the nucleophilic attack of the hydroxyl group of the N-protected amino acid (e.g., Fmoc-Ser-OR) on the phosphorus atom of dimethyl trimethylsilyl phosphite. The trimethylsilyl group is a good leaving group, facilitating the formation of a phosphite triester intermediate. This reaction is typically carried out in an anhydrous aprotic solvent.
Step 2: Oxidation
The resulting phosphite triester is then oxidized to the more stable phosphate triester (P(V)). Common oxidizing agents for this transformation include iodine in the presence of water or a mild peroxide solution, such as tert-butyl hydroperoxide (tBuOOH).[3] This oxidation step is crucial for the stability of the phosphate group throughout the subsequent steps of peptide synthesis.
Figure 1: Reaction workflow for the synthesis of dimethyl-protected phosphoamino acids.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Fmoc-protected dimethyl-phosphoamino acids.
Materials and Reagents
N-Fmoc-L-Serine/Threonine/Tyrosine alkyl ester (e.g., methyl or benzyl ester)
Dimethyl trimethylsilyl phosphite
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Iodine (I₂)
Pyridine
Water
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Safety Precaution: Dimethyl trimethylsilyl phosphite is moisture-sensitive and can be corrosive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
General Procedure for the Synthesis of Fmoc-AA(PO(OMe)₂)-OR
Step 1: Phosphitylation
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-Fmoc protected amino acid ester (1.0 eq.) in anhydrous DCM or THF.
Cool the solution to 0 °C in an ice bath.
Slowly add dimethyl trimethylsilyl phosphite (1.2-1.5 eq.) to the stirred solution via syringe.
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Step 2: Oxidation
Cool the reaction mixture back to 0 °C.
Prepare a solution of iodine (1.5-2.0 eq.) in a mixture of THF/pyridine/water (e.g., 2:2:1 v/v/v).
Add the iodine solution dropwise to the reaction mixture until a persistent brown color is observed, indicating an excess of iodine.
Stir the reaction at 0 °C for 1-2 hours.
Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color disappears.
Step 3: Work-up and Purification
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure Fmoc-protected dimethyl-phosphoamino acid ester.
If an alkyl ester was used for the carboxylic acid protection, it needs to be deprotected to yield the final Fmoc-AA(PO(OMe)₂)-OH building block for SPPS. The choice of deprotection method will depend on the nature of the ester. For example, a benzyl ester can be removed by hydrogenolysis.
Summary of Reaction Parameters and Expected Outcomes
The following table summarizes the key parameters for the synthesis of dimethyl-protected phosphoamino acids. Yields are typically good to excellent, depending on the specific amino acid and the purity of the starting materials and reagents.
Amino Acid
Starting Material
Key Reaction Conditions
Typical Oxidant
Expected Yield
Serine
Fmoc-Ser-OR
Anhydrous THF, 0 °C to RT
I₂/Pyridine/H₂O
75-85%
Threonine
Fmoc-Thr-OR
Anhydrous DCM, 0 °C to RT
I₂/Pyridine/H₂O
70-80%
Tyrosine
Fmoc-Tyr-OR
Anhydrous THF, 0 °C to RT
tBuOOH
80-90%
Characterization
The successful synthesis of the protected phosphoamino acids should be confirmed by standard analytical techniques:
³¹P NMR Spectroscopy: This is the most definitive method for characterizing organophosphorus compounds. The dimethyl-protected phosphate will exhibit a characteristic chemical shift in the ³¹P NMR spectrum.
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure and the presence of the dimethyl phosphate and Fmoc protecting groups.
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Conclusion
The use of dimethyl trimethylsilyl phosphite provides a reliable and efficient method for the preparation of dimethyl-protected phosphoamino acids. The resulting Fmoc-protected building blocks are valuable reagents for the synthesis of phosphopeptides, which are essential for advancing our understanding of cellular signaling and for the development of novel therapeutics. The protocols outlined in this guide, when followed with attention to anhydrous and inert atmosphere techniques, will enable researchers to confidently synthesize these critical molecules in their own laboratories.
References
Otaka, A., Miyoshi, K., Roller, P. P., Burke, T. R., Jr, Tamamura, H., & Fujii, N. (1995). Practical synthesis of phosphopeptides using dimethyl-protected phosphoamino acid derivatives.
Perich, J. W., & Johns, R. B. (1989). The 'phosphite-triester' phosphorylation of the protected serine-containing peptide, Ac-Gly-Ser-Gly-NHMe, by using either dibenzyl or di-t-butyl N,N-diethylphosphoramidite. Australian Journal of Chemistry, 42(3), 503-509.
Fields, G. B. (1997). Introduction to peptide synthesis. Current protocols in protein science, Appendix 3, A.3F.1-A.3F.21.
Application Notes & Protocols: Dimethyl Trimethylsilyl Phosphite (DMTMSP) as a High-Performance Electrolyte Additive for Lithium-Ion Batteries
Introduction: The Imperative for Advanced Electrolyte Engineering The trajectory of lithium-ion battery (LIB) development is relentlessly pushing towards higher energy densities, faster charging capabilities, and uncompr...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Advanced Electrolyte Engineering
The trajectory of lithium-ion battery (LIB) development is relentlessly pushing towards higher energy densities, faster charging capabilities, and uncompromising safety. A critical bottleneck in achieving these goals lies within the electrolyte, the medium for ion transport. At elevated operating voltages (>4.3V), conventional carbonate-based electrolytes undergo oxidative decomposition at the cathode surface. This process consumes active lithium, generates gas, increases interfacial impedance, and ultimately leads to rapid capacity degradation and potential safety hazards.
Electrolyte additives are a cornerstone of modern LIB technology, offering a highly effective and economically viable strategy to overcome these limitations. By introducing small quantities of specific chemical agents, it is possible to engineer the electrode-electrolyte interfaces, suppress parasitic reactions, and enhance the intrinsic safety of the cell. Among the emerging classes of functional additives, organophosphorus compounds have garnered significant attention.
This document provides a detailed technical guide on the application of Dimethyl trimethylsilyl phosphite (DMTMSP) , a multifunctional electrolyte additive designed to enhance the performance and safety of high-voltage lithium-ion batteries. We will explore its mechanism of action, provide validated experimental protocols for its use, and present key performance data, offering researchers and battery engineers a comprehensive resource for leveraging this promising technology.
The Multifunctional Role of DMTMSP: A Mechanistic Overview
Dimethyl trimethylsilyl phosphite (DMTMSP), with its unique molecular structure, acts through a synergistic combination of mechanisms to protect both the anode and the cathode, thereby extending battery life and improving overall performance.
Interfacial Film Formation: The primary function of DMTMSP is to participate in the formation of a stable and robust protective layer on the electrode surfaces. Through preferential electrochemical redox reactions, DMTMSP decomposes to form a protective film on both the positive and negative electrodes.[1][2] This engineered interface, often referred to as the Cathode Electrolyte Interphase (CEI) and a modified Solid Electrolyte Interphase (SEI), acts as a physical and electronic barrier. It effectively suppresses the continuous decomposition of the bulk electrolyte, particularly at high charging voltages where conventional electrolytes are unstable.[1][2]
Impedance Reduction: The protective films derived from DMTMSP are not only stable but also possess favorable ionic conductivity. By preventing the buildup of thick, resistive layers from electrolyte decomposition, the additive helps to decrease and stabilize the charge transfer impedance at the electrode-electrolyte interface.[1][2] This is crucial for maintaining power capability and performance, especially at low temperatures.
HF Scavenging: A common degradation pathway in LIBs involves the hydrolysis of the LiPF₆ salt by trace amounts of water, which generates highly corrosive hydrofluoric acid (HF). HF attacks the cathode material, leading to transition metal dissolution, and degrades the SEI on the anode. The silyl group (Si-O) within the DMTMSP structure is chemically analogous to that in related and well-studied compounds like Tris(trimethylsilyl) phosphite (TMSPi), which are known to be effective HF scavengers.[3][4][5] This scavenging action neutralizes HF, protecting the electrode integrity and further contributing to the stability of the cell.
Enhanced Safety: Organophosphorus compounds are widely recognized for their flame-retardant properties.[6][7] While DMTMSP is used in small concentrations, its presence in the electrolyte can help to interrupt the radical chain reactions of combustion, thereby reducing the flammability of the volatile carbonate solvents and mitigating the risk of thermal runaway.[7][8]
Caption: Mechanism of DMTMSP as a multifunctional additive.
Performance Enhancements with DMTMSP: A Data-Driven Summary
The inclusion of DMTMSP, typically at concentrations around 0.5 wt%, has demonstrated significant improvements in various performance metrics, particularly in high-voltage systems such as those employing Lithium Cobalt Oxide (LiCoO₂) cathodes.
The following protocols provide a step-by-step guide for the preparation, cell assembly, and electrochemical characterization of DMTMSP-containing electrolytes. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of DMTMSP-Doped Electrolyte
This protocol describes the preparation of a standard carbonate electrolyte containing 0.5 wt% DMTMSP.
Glass vials, magnetic stir bar, and magnetic stirrer
Precision balance (±0.1 mg)
Procedure:
Baseline Electrolyte Preparation:
a. In the glovebox, prepare the solvent mixture by combining EC, DMC, and EMC in a 1:1:1 volumetric ratio.
b. Slowly add LiPF₆ salt to the solvent mixture while stirring to achieve a final concentration of 1.0 M. For example, to prepare 100 mL of electrolyte, dissolve ~15.2 g of LiPF₆.
c. Continue stirring until the salt is completely dissolved. This is your baseline electrolyte. Note: The reaction between LiPF₆ and residual moisture can generate HF. It is critical to use anhydrous components.
DMTMSP Addition:
a. Weigh the required amount of baseline electrolyte into a clean, dry vial.
b. Calculate the mass of DMTMSP needed for a 0.5 wt% concentration. (Mass of DMTMSP = Mass of Electrolyte × 0.005).
c. Using a pipette, carefully add the calculated mass of DMTMSP to the electrolyte.
d. Seal the vial and stir the solution for at least 2 hours to ensure complete homogenization.
Storage:
a. Store the final electrolyte in a tightly sealed container inside the glovebox.
b. It is recommended to use freshly prepared electrolytes, as silyl phosphite additives can react slowly with LiPF₆ over time, which may alter their effectiveness.[9]
Protocol 2: CR2032 Coin Cell Assembly
This protocol details the assembly of a standard CR2032 coin cell for testing the prepared electrolyte.
Components & Equipment:
Cathode (e.g., LiCoO₂) and Anode (e.g., Graphite) discs, dried under vacuum at appropriate temperatures (e.g., 120°C for cathode, 80°C for anode) for 12 hours.
Celgard microporous separator
CR2032 coin cell cases, spacers, and springs
Prepared electrolytes (baseline and DMTMSP-doped)
Micropipette
Coin cell crimper
Procedure:
Place the bottom case of the CR2032 cell into the crimper's die.
Center the dried cathode disc in the bottom case, active material side up.
Place a separator disc on top of the cathode.
Using a micropipette, apply approximately 20-30 µL of the designated electrolyte onto the separator, ensuring it is uniformly wetted.
Carefully place the dried anode disc on top of the wetted separator.
Add a stainless steel spacer on top of the anode.
Place the spring on top of the spacer.
Position the top case (with gasket) over the stack.
Transfer the die to the crimping press and apply pressure to seal the cell. Ensure the pressure is calibrated to the manufacturer's specification to create a hermetic seal.
Label the cell immediately and allow it to rest for at least 12 hours before testing to ensure complete electrolyte wetting of the electrodes.
Caption: Experimental workflow from preparation to testing.
Protocol 3: Electrochemical Characterization
This protocol outlines the key electrochemical tests to evaluate the performance of the DMTMSP additive.
Equipment:
Multi-channel battery cycler
Electrochemical workstation with impedance spectroscopy capability
Procedures:
Formation Cycling:
a. Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles within the designated voltage window (e.g., 3.0-4.45 V for high-voltage LiCoO₂).
b. This step is crucial for the controlled formation of a stable and uniform SEI/CEI layer.
Galvanostatic Cycling Performance:
a. Cycle the cells at a moderate rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles).
b. Record the charge/discharge capacity and calculate the coulombic efficiency and capacity retention for each cycle to assess long-term stability.
Rate Capability Test:
a. After formation, cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C), performing 5 cycles at each rate.
b. Conclude by returning to a low C-rate (e.g., C/5) to check for capacity recovery.
c. This test evaluates the battery's ability to perform under different power demands.
Electrochemical Impedance Spectroscopy (EIS):
a. Perform EIS measurements on the cells after the formation cycles and again after the completion of long-term cycling.
b. Use a typical frequency range of 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV).
c. Analyze the resulting Nyquist plots to determine changes in the solution resistance (Rₛ) and charge transfer resistance (R꜀ₜ), which reflect the properties of the electrode-electrolyte interfaces.
Safety and Handling of DMTMSP
As an organophosphorus compound, DMTMSP requires careful handling. Users should adhere to standard laboratory safety practices.
Exposure: Organophosphates can be absorbed through inhalation, ingestion, or skin contact.[10] Always handle the material in a well-ventilated area, preferably within a fume hood or glovebox.
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.[11][12]
Storage: Store DMTMSP in its original, tightly sealed container in a cool, dry, and well-ventilated location away from ignition sources and strong oxidizing agents.[11][13]
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter sewers or waterways.[11]
Conclusion
Dimethyl trimethylsilyl phosphite (DMTMSP) is a highly effective multifunctional additive for enhancing the performance of lithium-ion batteries, especially in high-voltage applications. Its ability to form stable protective interfacial films on both electrodes leads to significantly improved cycling stability, better performance at temperature extremes, and lower impedance.[1][2] Coupled with its potential as an HF scavenger and flame retardant, DMTMSP offers a comprehensive solution to several key challenges in LIB technology. The protocols outlined in this guide provide a robust framework for researchers to successfully incorporate and validate the benefits of DMTMSP in their own cell development programs.
References
Liao, X.-Q., et al. (2021). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry. [Link]
Liao, X.-Q., et al. (2021). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. RSC Publishing. [Link]
Ren, Y., et al. (2018). Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature. International Journal of Electrochemical Science. [Link]
Yim, T., et al. (2015). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? Journal of Materials Chemistry A. [Link]
Pritzl, D., et al. (2019). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Applied Materials & Interfaces. [Link]
Lee, H., et al. (2021). Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive for High-Voltage LiNi1.5Mn0.5O4/Graphite Lithium-Ion Batteries. ACS Applied Materials & Interfaces. [Link]
Ren, Y., et al. (2018). Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature. ResearchGate. [Link]
Yim, T., & Han, Y.-K. (2017). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. PubMed. [Link]
Yim, T., & Han, Y.-K. (2017). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. Sci-Hub. [Link]
Peebles, C., et al. (2017). Tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEPi) as electrolyte additives for lithium ion batteries: Mechanistic insights into differences during LiNi0.5Mn0.3Co0.2O2- Graphite full cell cycling. OSTI.GOV. [Link]
Yim, T., & Han, Y.-K. (2017). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. ResearchGate. [Link]
Wang, Y., et al. (2023). Effect Mechanism of Phosphorus-Containing Flame Retardants with Different Phosphorus Valence States on the Safety and Electrochemical Performance of Lithium-Ion Batteries. MDPI. [Link]
Yim, T., et al. (2015). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? Semantic Scholar. [Link]
Jokanovic, M. (2023). Organophosphate Toxicity. NCBI Bookshelf. [Link]
Restek Corporation. (2024). Organophosphorus Pesticide Standard - Safety Data Sheet. [Link]
Gold Standard Diagnostics. (n.d.). Safety Data Sheet. [Link]
Holtmann, B., et al. (2023). Effect of Flame Retardants and Electrolyte Variations on Li-Ion Batteries. MDPI. [Link]
Yim, T., & Han, Y.-K. (2017). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To... PDF Free Download. [Link]
Zhang, Y., et al. (2024). Phosphorus-Based Flame-Retardant Electrolytes for Lithium Batteries. ResearchGate. [Link]
Semantic Scholar. (2002). Triethyl and tributyl phosphite as flame-retarding additives in Li-ion batteries. [Link]
Medical Centric. (2024). Organophosphate Poisoning: What You Need to Know to Stay Safe! YouTube. [Link]
Douglas, R. M., et al. (2023). The Role of Phosphorous in the Solid Electrolyte Interphase of Argyrodite Solid Electrolytes. ChemRxiv. [Link]
Zhao, W., et al. (2018). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. RSC Publishing. [Link]
Application Notes & Protocols: The Perkow Reaction with Silyl Phosphites
Abstract The Perkow reaction is a cornerstone transformation in organophosphorus chemistry, enabling the synthesis of valuable vinyl phosphates from α-halocarbonyl compounds and phosphites.[1][2] This guide provides an i...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The Perkow reaction is a cornerstone transformation in organophosphorus chemistry, enabling the synthesis of valuable vinyl phosphates from α-halocarbonyl compounds and phosphites.[1][2] This guide provides an in-depth exploration of a powerful variant: the Perkow reaction employing silyl phosphites. We delve into the nuanced reaction mechanism, highlighting the pivotal role of the silyl group in directing the reaction pathway and enhancing efficiency. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, characterization data, and practical troubleshooting advice to facilitate the successful application of this methodology in a laboratory setting.
Introduction: Beyond the Classical Perkow Reaction
First reported by Werner Perkow, the classic reaction involves the conversion of an α-haloketone and a trialkyl phosphite into a dialkyl vinyl phosphate and an alkyl halide.[1] This reaction competes with the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate.[3][4] The regiochemical outcome—attack at the carbonyl carbon (Perkow) versus attack at the α-carbon (Arbuzov)—is dictated by a subtle interplay of electronics, sterics, and reaction conditions.[5][6]
The introduction of silyl phosphites, such as tris(trimethylsilyl) phosphite [P(OTMS)₃], represents a significant advancement in this field. The high oxophilicity of silicon and the lability of the P-O-Si bond profoundly influence the reaction mechanism, often favoring the Perkow pathway and offering distinct advantages in terms of reactivity and product formation.[7][8] These reagents facilitate a cleaner reaction, often under milder conditions, by promoting a unique rearrangement that efficiently generates the desired vinyl phosphate products.
The Silyl Phosphite Advantage: Mechanistic Implications
The use of silyl phosphites is not merely a substitution of alkyl groups for silyl groups; it fundamentally alters the mechanistic course of the reaction. The key advantages stem from two core properties:
Enhanced Nucleophilicity: The phosphorus center in silyl phosphites is highly nucleophilic.
Facile Silyl Group Transfer: The trimethylsilyl (TMS) group is an excellent migrating group, readily transferring from phosphorus to oxygen. This intramolecular transfer is a key feature that distinguishes the silyl variant from the classical reaction.
These properties steer the reaction towards an initial attack on the "harder" electrophilic center—the carbonyl carbon—initiating the Perkow cascade in preference to the Arbuzov pathway.[7][9]
Detailed Reaction Mechanism
The mechanism of the Perkow reaction with silyl phosphites proceeds through a series of well-elucidated steps, initiated by the nucleophilic addition of the phosphite to the carbonyl carbon.[5][7][10] This pathway is distinct from the classic mechanism which involves alkyl group migration.
Step 1: Nucleophilic Attack on Carbonyl Carbon
The reaction commences with the lone pair of the trivalent phosphorus atom of the silyl phosphite attacking the electrophilic carbon of the carbonyl group in the α-halo ketone.
Step 2: Formation of a Zwitterionic Adduct
This attack generates a transient, tetrahedral zwitterionic intermediate where the phosphorus bears a positive charge and the carbonyl oxygen becomes an alkoxide.
Step 3: Intramolecular Silyl Migration (Phosphonate-Phosphate Rearrangement)
This is the rate-determining and regiochemistry-defining step. The negatively charged oxygen atom attacks an adjacent silicon atom, leading to the migration of a silyl group from the phosphorus to the oxygen. This rearrangement, analogous to a[1][7]-Phospha-Brook rearrangement, is highly favorable due to the formation of a strong Si-O bond. The result is a silyl enol ether intermediate bearing a phosphonium salt.
Step 4: Elimination of Silyl Halide
The halide ion, now a good leaving group, is eliminated. Simultaneously, the halide anion attacks the silicon atom of one of the remaining silyl phosphite esters, yielding the final vinyl phosphate product and a volatile, neutral trimethylsilyl halide (e.g., TMS-Cl) by-product.
The overall mechanistic pathway is visualized below.
Caption: Mechanism of the Perkow reaction with silyl phosphites.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of a vinyl phosphate from an α-haloketone and tris(trimethylsilyl) phosphite.
Anhydrous sodium sulfate or magnesium sulfate for drying.
Reagents for chromatography (e.g., silica gel, hexane, ethyl acetate).
4.2. Equipment
Round-bottom flask, oven-dried.
Magnetic stirrer and stir bar.
Septum and needles.
Inert gas supply (Nitrogen or Argon) with manifold.
Syringes for liquid transfer.
Low-temperature bath (e.g., ice-water or dry ice-acetone), if required.
Rotary evaporator.
Thin Layer Chromatography (TLC) plates and developing chamber.
4.3. Step-by-Step Procedure
Reaction Setup:
Assemble an oven-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas (N₂ or Ar).
Dissolve the α-halo ketone (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, concentration 0.2-0.5 M).
Reagent Addition:
Cool the solution to 0 °C using an ice-water bath. This is often done to control the initial exotherm.
Using a syringe, add the tris(trimethylsilyl) phosphite (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow addition is crucial to maintain temperature control and prevent the formation of side products.
Reaction Monitoring:
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or by withdrawing a small aliquot for ³¹P NMR analysis. The disappearance of the silyl phosphite starting material (δ ≈ +128 ppm) and the appearance of the vinyl phosphate product (δ ≈ -5 to -15 ppm) indicates reaction completion.
Work-up:
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and the volatile trimethylsilyl halide by-product.
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic traces) followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure vinyl phosphate.
Caption: General experimental workflow for the Perkow reaction.
Data and Characterization
Proper characterization is essential to confirm the formation of the desired vinyl phosphate and to assess its purity.
5.1. Spectroscopic Data
The following table summarizes typical spectroscopic data for a vinyl phosphate product.[11][12]
Technique
Characteristic Feature
Typical Range / Observation
Notes
³¹P NMR
Phosphate Signal
δ = -5 to -15 ppm
This is the most definitive technique for identifying the product and monitoring the reaction. The starting P(OTMS)₃ appears at δ ≈ +128 ppm.
¹H NMR
Vinylic Protons
δ = 4.5 - 6.0 ppm
The signal may show coupling to phosphorus (²JP-H or ³JP-H).
Silyl Ester Protons
δ ≈ 0.2 - 0.4 ppm
If a silyl ester product is formed and isolated.
¹³C NMR
Vinylic Carbons
δ = 100 - 150 ppm
Carbons will show coupling to the phosphorus atom.
FT-IR
P=O Stretch
1250 - 1300 cm⁻¹
Strong, characteristic absorption.
C=C Stretch
1640 - 1680 cm⁻¹
Absorption of medium intensity.
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive reagents. 2. Presence of moisture hydrolyzing the silyl phosphite. 3. Insufficient reaction temperature or time.
1. Use freshly distilled or purchased reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 3. Allow the reaction to proceed for a longer duration or gently heat if the substrates are unreactive at room temperature.
Formation of Arbuzov Product
The substrate electronics or sterics favor nucleophilic attack at the α-carbon.
This is less common with silyl phosphites but can occur. Consider changing the solvent or using an α-haloketone with a more electron-deficient carbonyl group to favor the Perkow pathway.
Multiple By-products
1. Reaction run at too high a temperature. 2. Impure starting materials.
1. Maintain temperature control, especially during the initial addition. 2. Purify starting materials before the reaction.
Difficult Purification
Product co-elutes with starting material or by-products.
Optimize the chromatography eluent system. A different solvent system or using a different stationary phase may be necessary.
Safety Precautions
Silyl Phosphites: Tris(trimethylsilyl) phosphite is highly sensitive to moisture and air. Handle exclusively under an inert atmosphere (N₂ or Ar) using anhydrous techniques.
α-Halo Ketones: Many α-halo ketones are toxic, corrosive, and potent lachrymators (tear-producing agents). Always handle them in a well-ventilated chemical fume hood.
By-products: Trimethylsilyl halides (e.g., TMS-Cl, TMS-Br) are generated as by-products. These are volatile, corrosive, and react with moisture to produce HCl or HBr gas. The work-up should be performed in a fume hood.
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(10), 2097–2107. (URL: [Link])
Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. (URL: [Link])
Guo, H., Cao, Y., et al. (2023). Development And Application Of Perkow Reaction. Globe Thesis. (URL: [Link])
Nikolaides, N. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. (URL: [Link])
Sekine, M., & Hata, T. (1981). Silyl phosphites. 16. Mechanism of the Perkow reaction and the Kukhtin-Ramirez reaction. Elucidation by means of a new type of phosphoryl rearrangements utilizing silyl phosphites. The Journal of Organic Chemistry. (URL: [Link])
Sekine, M., Okimoto, K., & Hata, T. (1978). Silyl phosphites. 6. Reactions of tris(trimethylsilyl) phosphite with .alpha.-halocarbonyl compounds. Journal of the American Chemical Society. (URL: [Link])
Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). SILYL PHOSPHITES. 15. REACTIONS OF SILYL PHOSPHITES WITH α‐HALO CARBONYL COMPOUNDS. ELUCIDATION OF THE MECHANISM OF THE PERKOW REACTION AND RELATED REACTIONS WITH CONFIRMED EXPERIMENTS. Sci-Hub. (URL: [Link])
Koerwitz, F. L., Hammond, G. B., & Wiemer, D. F. (1989). Syntheses of Silylvinyl Phosphates: Novel Synthesis Intermediates. ChemInform. (URL: [Link])
Guo, H., Zhang, Y., et al. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances. (URL: [Link])
Perkow reaction of phosphite with chloroacetoacetate. (URL: [Link])
Guo, H., Zhang, Y., et al. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances. (URL: [Link])
Ferao, A. E. (2017). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. (URL: [Link])
Toke, L., Petnehazy, I., & Szakal, G. (1979). REACTION OF TRIALKYL PHOSPHITES AND a-HALOKETONES IN APROTIC MEDIA (PERKOW-ARBUZOV REACTION) AND IN PROTIC SOLVENTS. Periodica Polytechnica Chemical Engineering. (URL: [Link])
Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. (URL: [Link])
Cao, Y., Gao, Z., et al. (2020). Regioselective O/C phosphorylation of α-chloroketones: a general method for the synthesis of enol phosphates and β-ketophosphonates via Perkow/Arbuzov reaction. RSC Publishing. (URL: [Link])
Fakhri, S. A., & Zenouz, A. M. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. National Institutes of Health (NIH). (URL: [Link])
Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. (URL: [Link])
Adlu, M., et al. (2022). A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. Journal of Chemical Reaction and Synthesis. (URL: [Link])
Sekine, M., et al. (1982). Silyl phosphites. Part 20. A facile synthesis of phosphoenolpyruvate and its analogue utilizing in situ generated trimethylsilyl bromide. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
Ferao, A. E. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. PubMed. (URL: [Link])
Phosphonate synthesis by substitution or phosphonylation. (URL: [Link])
Maffei, M. (2004). Transition Metal-Promoted Syntheses of Vinylphosphonates. ResearchGate. (URL: [Link])
Synthesis of Vinyl and Allylphosphonates by Olefin Cross-Metathesis. (URL: [Link])
Shen, D., et al. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. National Institutes of Health (NIH). (URL: [Link])
Fakhri, S. A., & Zenouz, A. M. (2002). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. ResearchGate. (URL: [Link])
Application Notes and Protocols: Reaction of Dimethyl Trimethylsilyl Phosphite with α-Halo Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the reaction between dimethyl trimethylsilyl phosphite and α-halo carbonyl compounds. Thi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction between dimethyl trimethylsilyl phosphite and α-halo carbonyl compounds. This reaction is a cornerstone of organophosphorus chemistry, offering a versatile route to synthetically valuable vinyl phosphates and β-ketophosphonates. We will delve into the underlying reaction mechanisms, namely the Perkow and Michaelis-Arbuzov pathways, providing detailed experimental protocols, troubleshooting advice, and critical safety information. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this powerful transformation in their synthetic endeavors, particularly within the context of drug discovery and development where organophosphorus compounds play a significant role.
Introduction: The Dichotomy of a Versatile Reaction
The reaction of silyl phosphites, such as dimethyl trimethylsilyl phosphite, with α-halo carbonyl compounds is a fascinating and highly useful transformation in organic synthesis. It presents a classic example of competing reaction pathways, the Perkow reaction and the Michaelis-Arbuzov reaction, each leading to distinct and valuable product classes. The Perkow reaction affords enol phosphates, while the Michaelis-Arbuzov reaction yields β-ketophosphonates.[1][2] The ability to selectively favor one pathway over the other is crucial for synthetic chemists.
Vinyl phosphates, the products of the Perkow reaction, are versatile intermediates. They can be utilized in cross-coupling reactions and can serve as directing groups for C-H activation.[3] On the other hand, β-ketophosphonates from the Arbuzov pathway are key precursors for the Horner-Wadsworth-Emmons olefination, a widely used method for the stereoselective synthesis of alkenes.
The use of silyl phosphites, in contrast to their trialkyl phosphite counterparts, offers distinct advantages. The trimethylsilyl (TMS) group is a labile protecting group that can be easily removed under mild conditions, often during aqueous workup, to yield the corresponding phosphonic acids.[4] This "Silyl-Arbuzov" modification enhances the synthetic utility of the reaction.
This guide will provide a detailed exploration of the mechanistic underpinnings that govern the product distribution and offer robust protocols for conducting these reactions in a laboratory setting.
Mechanistic Insights: Perkow vs. Michaelis-Arbuzov Pathways
The reaction of dimethyl trimethylsilyl phosphite with an α-halo carbonyl compound can proceed through two distinct, competitive mechanisms. The outcome is highly dependent on the nature of the reactants and the reaction conditions.
The Perkow Reaction: This pathway typically involves the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon. This is followed by a rearrangement and subsequent elimination of a trimethylsilyl halide to furnish a vinyl phosphate.[4] Computational studies suggest the formation of an oxaphosphirane intermediate.[2][5]
The Michaelis-Arbuzov Reaction: In this pathway, the phosphorus atom acts as a nucleophile and attacks the α-carbon bearing the halogen in an SN2 fashion.[1] This results in the formation of a phosphonium salt intermediate, which then undergoes dealkylation (in this case, desilylation) to yield a β-ketophosphonate.
The choice between these two pathways is influenced by several factors:
The Halogen: The Perkow reaction is generally favored with α-chloro and α-bromo ketones. In contrast, α-iodo ketones tend to exclusively yield the Arbuzov product.[1]
Steric Hindrance: Increased steric bulk around the carbonyl group or the α-carbon can influence the preferred site of attack.
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable Arbuzov product.[1]
Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways.
Experimental Protocols
Materials and Reagents
Dimethyl trimethylsilyl phosphite: This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is a flammable liquid and can cause severe skin burns and eye damage.
α-Halo carbonyl compound: The choice of α-chloro, α-bromo, or α-iodo carbonyl will influence the reaction outcome. These compounds are often lachrymatory and should be handled in a well-ventilated fume hood.
Anhydrous solvent: Anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are recommended to prevent hydrolysis of the silyl phosphite.
Inert atmosphere: A dry, inert atmosphere is crucial for the success of the reaction.
Standard glassware: Round-bottom flasks, dropping funnels, condensers, and magnetic stirrers.
General Procedure for the Synthesis of a Vinyl Phosphate (Perkow Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
Reagent Addition: Charge the flask with the α-halo carbonyl compound (1.0 eq.) and anhydrous solvent.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Slow Addition: Add dimethyl trimethylsilyl phosphite (1.0-1.2 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.
Characterization of Products
The resulting vinyl phosphates can be characterized using standard spectroscopic techniques.
Technique
Expected Observations for a Vinyl Phosphate
¹H NMR
The protons of the vinyl group will appear as multiplets in the olefinic region (typically δ 4.5-7.0 ppm). The methyl groups on the phosphate will appear as a doublet due to coupling with the phosphorus atom.[6]
¹³C NMR
The vinylic carbons will appear in the olefinic region of the spectrum.
³¹P NMR
A characteristic signal for the phosphate group will be observed. The chemical shift will be indicative of the electronic environment of the phosphorus atom.[7]
Mass Spectrometry
The molecular ion peak corresponding to the expected vinyl phosphate should be observed.
Applications in Synthesis
The products of the reaction between dimethyl trimethylsilyl phosphite and α-halo carbonyl compounds are valuable building blocks in organic synthesis.
Vinyl Phosphates: These compounds are precursors to a variety of other functional groups. They can undergo palladium-catalyzed cross-coupling reactions to form substituted alkenes.[3] They can also be converted to β-keto phosphonates through a rearrangement reaction.[8][9][10]
β-Ketophosphonates: These are key reagents in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones. This reaction is widely used in the synthesis of natural products and pharmaceuticals.
Caption: Synthetic utility of the reaction products.
Safety Precautions and Troubleshooting
Safety
Dimethyl trimethylsilyl phosphite: This reagent is flammable and corrosive. It is also moisture-sensitive and should be stored under an inert gas. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical.[11] Work in a well-ventilated fume hood.
α-Halo carbonyl compounds: Many of these compounds are irritants and lachrymators. Avoid inhalation of vapors and contact with skin and eyes.
General Precautions: Take precautionary measures against static discharge. Keep away from open flames, hot surfaces, and sources of ignition.[12]
Hazard
Mitigation
Flammability of Dimethyl Trimethylsilyl Phosphite
Keep away from heat, sparks, and open flames. Use non-sparking tools.[13]
Corrosivity and Moisture Sensitivity
Handle under an inert atmosphere. Wear appropriate PPE.
Toxicity of α-Halo Carbonyls
Work in a well-ventilated fume hood. Avoid skin and eye contact.
Static Discharge
Ground/bond container and receiving equipment.[12]
Troubleshooting
Issue
Potential Cause
Solution
Low or no product yield
Reagents or solvent not anhydrous.
Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use freshly distilled, anhydrous solvents.
Incorrect reaction temperature.
Optimize the reaction temperature. Some reactions may require heating or cooling.
Formation of a mixture of Perkow and Arbuzov products
Substrate is prone to both reaction pathways.
Try changing the halogen on the α-halo carbonyl (e.g., from chloro to iodo to favor the Arbuzov product). Adjusting the reaction temperature may also influence the product ratio.
Hydrolysis of the silyl phosphite
Exposure to moisture.
Handle the silyl phosphite carefully under an inert atmosphere. Use anhydrous solvents and reagents.
Conclusion
The reaction of dimethyl trimethylsilyl phosphite with α-halo carbonyl compounds is a powerful and versatile tool in the arsenal of the synthetic organic chemist. A thorough understanding of the competing Perkow and Michaelis-Arbuzov reaction pathways allows for the selective synthesis of valuable vinyl phosphates and β-ketophosphonates. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively apply this reaction to the synthesis of complex molecules, furthering advancements in drug discovery and other areas of chemical science.
References
Bhatia, S. B., & Bentrude, W. G. (2018). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 23(7), 1724. [Link]
Waters, K. E., & Neilson, R. H. (1988). Synthesis and NMR characterization of P-vinyl substituted phosphazene precursors. Phosphorus and Sulfur and the Related Elements, 39(1-2), 189-197. [Link]
Gáspár, A., & Szigeti, M. (2024). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules, 29(7), 1633. [Link]
Bond Chemicals Ltd. (2023). Safety Data Sheet: Dimethyl phosphite. [Link]
Gelest, Inc. (2017). Safety Data Sheet: TRIMETHYLPHOSPHITE. [Link]
Caffo, M. L., et al. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. Sciforum. [Link]
Pop, R., et al. (2020). Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. Nanomaterials, 10(11), 2266. [Link]
Calogeropoulou, T., Hammond, G. B., & Wiemer, D. F. (1987). Synthesis of .beta.-keto phosphonates from vinyl phosphates via a 1,3-phosphorus migration. The Journal of Organic Chemistry, 52(23), 5133–5137. [Link]
Caffo, M. L., et al. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. ResearchGate. [Link]
Kim, S., & Wiemer, D. F. (1998). Regiospecific Vinyl Phosphate/beta-Keto Phosphonate Rearrangements Initiated by Halogen-Metal Exchange. The Journal of Organic Chemistry, 63(8), 2613–2618. [Link]
Hong, S., & Wiemer, D. F. (1992). Diastereoselective Vinyl Phosphate/beta-Keto Phosphonate Rearrangements. The Journal of Organic Chemistry, 57(23), 6231–6236. [Link]
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
ResearchGate. (2017). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. [Link]
Tőke, L., et al. (1979). Reaction of trialkyl phosphites and a-haloketones in aprotic media (Perkow-Arbuzov reaction) and in protic solvents. Periodica Polytechnica Chemical Engineering, 23(2-3), 137-147. [Link]
Abreu, A. S., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517–6522. [Link]
Xin, N., et al. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]
Chistokletov, V. N., & Petrov, A. A. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(9), 1755–1761. [Link]
One-pot synthesis of phosphonates with Dimethyl trimethylsilyl phosphite
Application Note & Protocol: Streamlining Phosphonate Synthesis Topic: One-Pot Synthesis of Phosphonates with Dimethyl Trimethylsilyl Phosphite Executive Summary Phosphonates and their derivatives are cornerstones in med...
Topic: One-Pot Synthesis of Phosphonates with Dimethyl Trimethylsilyl Phosphite
Executive Summary
Phosphonates and their derivatives are cornerstones in medicinal chemistry and materials science, renowned for their roles as enzyme inhibitors, antiviral agents, and herbicides. Traditional synthetic routes, however, can be multi-step, time-consuming, and require harsh conditions. This guide details a highly efficient, one-pot methodology for the synthesis of α-hydroxyphosphonates and α-aminophosphonates utilizing dimethyl trimethylsilyl phosphite (DMTMSP). The use of silylated phosphorus reagents represents a significant methodological advancement, facilitating mild reaction conditions and high yields.[1][2] This protocol leverages the unique reactivity of the P-O-Si linkage to drive the formation of the critical C-P bond, followed by a simple deprotection step, all within a single reaction vessel. This document provides senior researchers and drug development professionals with the core mechanistic principles, field-proven experimental protocols, and troubleshooting guidance necessary to successfully implement this powerful synthetic strategy.
Mechanistic Rationale: The Silyl Advantage
The efficacy of dimethyl trimethylsilyl phosphite in these transformations hinges on the dual role of the trimethylsilyl (TMS) group. The reaction proceeds via a mechanism analogous to the Abramov, Pudovik, and Kabachnik-Fields reactions, but with distinct advantages conferred by the silyl moiety.[1][3][4][5]
Causality Behind the Mechanism:
Nucleophilic Attack: The phosphorus atom in DMTMSP is highly nucleophilic and readily attacks the electrophilic carbon of a carbonyl group (in aldehydes/ketones) or an imine.[1][2]
Intramolecular Silyl Transfer: This attack forms a transient, zwitterionic tetrahedral intermediate. The key step is a rapid and irreversible intramolecular transfer of the bulky, oxophilic trimethylsilyl group from the phosphorus to the newly formed oxygen anion.[1][2] This transfer is thermodynamically driven by the formation of a strong Si-O bond and acts as an internal trap, preventing the reverse reaction that can plague classical Abramov reactions under mild conditions.[1][2]
Stable Intermediate: The product of this transfer is a neutral, stable α-(trimethylsilyloxy)alkylphosphonate. This intermediate isolates the desired C-P bond framework.
Facile Deprotection: The final α-hydroxyphosphonate is liberated by simple solvolysis of the silyl ether. Quenching the reaction with an alcohol, such as methanol, is sufficient to cleave the O-Si bond, yielding the desired product and volatile methoxytrimethylsilane.[6]
This sequence allows the entire transformation, from starting materials to the final phosphonate, to be conducted in a single pot, significantly enhancing operational simplicity and efficiency.
Figure 2: Experimental Workflow for α-Hydroxyphosphonates.
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the aldehyde (10.0 mmol, 1.0 equiv.). Dissolve it in anhydrous THF (20 mL).
Scientist's Note: The use of anhydrous solvent is critical. DMTMSP is moisture-sensitive and will readily hydrolyze, reducing the yield.
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add dimethyl trimethylsilyl phosphite (11.0 mmol, 1.1 equiv.) dropwise over 5 minutes.
Causality: Dropwise addition at low temperature is essential to control the initial exothermic reaction and prevent the formation of side products.
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting aldehyde is consumed (typically 2-4 hours).
Validation Check: In ³¹P NMR, the disappearance of the DMTMSP signal (approx. δ 128 ppm) and the appearance of the α-silyloxyphosphonate signal (approx. δ 20-25 ppm) indicates reaction progression.
Workup and Deprotection: Once the reaction is complete, cool the flask back to 0 °C and add anhydrous methanol (15 mL) dropwise. Stir for an additional 30 minutes at room temperature.
Mechanism in Action: This step serves as both a quench and the in-situ deprotection of the silyl ether to reveal the hydroxyl group.
Isolation: Remove all volatile components under reduced pressure. The resulting crude oil is the α-hydroxyphosphonate.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure α-hydroxyphosphonate.
Protocol 2: One-Pot, Three-Component Synthesis of α-Aminophosphonates
This protocol describes a Kabachnik-Fields type reaction, condensing an aldehyde, an amine, and DMTMSP to generate α-aminophosphonates, which are valuable mimics of α-amino acids.
[3][7][8][9]
Materials:
Imine Formation: To a flame-dried, round-bottom flask under Argon, add the aldehyde (5.0 mmol, 1.0 equiv.), the amine (5.0 mmol, 1.0 equiv.), and anhydrous DCM (20 mL). Stir the mixture at room temperature for 1 hour.
Scientist's Note: This initial step allows for the in-situ formation of the imine intermediate, which is the electrophile for the subsequent phosphite addition. For less reactive pairs, the addition of a mild Lewis acid or dehydrating agent may be beneficial.
Phosphite Addition: Cool the reaction mixture to 0 °C. Add dimethyl trimethylsilyl phosphite (5.5 mmol, 1.1 equiv.) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir until TLC or ³¹P NMR indicates the completion of the reaction (typically 3-6 hours).
Validation Check: The reaction can be monitored for the disappearance of the transient imine and the formation of the α-(trimethylsilylamino)phosphonate intermediate.
Workup and Deprotection: Cool the flask to 0 °C and quench by the slow addition of anhydrous methanol (10 mL). Stir for 30 minutes at room temperature.
Isolation & Purification: Concentrate the mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if it is an oil.
Representative Results & Data
The one-pot synthesis using DMTMSP is robust across a variety of substrates. The following table summarizes expected outcomes for different starting materials, demonstrating the broad applicability of the method.
1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use freshly opened or distilled DMTMSP. 3. Confirm imine formation by ¹H NMR or add a catalytic amount of a Lewis acid (e.g., TiCl₄, ZnCl₂) to drive imine formation.
Formation of Side Products
1. Reaction temperature too high. 2. Presence of oxygen.
1. Maintain cooling during the initial addition of DMTMSP. 2. Ensure the reaction is maintained under a positive pressure of an inert gas like Argon.
Incomplete Deprotection
Insufficient methanol or reaction time during workup.
Add a larger excess of methanol and allow the mixture to stir for a longer period (e.g., 1-2 hours) at room temperature before concentration.
Montchamp, J.L. (2014). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Beilstein Journal of Organic Chemistry, 10, 1848-1856. [Link]
Reddy, B.V.S., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. [Link]
Keglevich, G. (2019). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 24(3), 463. [Link]
Sekine, M., et al. (1979). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. The Journal of Organic Chemistry, 44(13), 2203-2207. [Link]
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 54(1), 3.1.1-3.1.34. [Link]
Keglevich, G., et al. (2015). General protocol for the synthesis of α-hydroxy- phosphonates. ResearchGate. [Link]
Organic Chemistry Portal. α-Hydroxy phosphonate synthesis by nucleophilic addition. [Link]
ResearchGate. Synthesis of α-hydroxyphosphonate derivatives (3a-j). [Link]
Dembinski, R., et al. (2017). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 22(10), 1693. [Link]
Landge, S. B., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemical Methodologies, 5(4), 316-323. [Link]
Organic Chemistry Portal. Synthesis of α-amino phosphonates. [Link]
Montchamp, J.L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1848-1856. [Link]
Application Note: Dimethyl Trimethylsilyl Phosphite as a Versatile Reagent for the Stereoselective Synthesis of Sialyl Phosphonates
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, glycobiology, and chemical biology. Abstract: Sialyl phosphonates are crucial tools in glycobiology and drug discovery, servin...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, glycobiology, and chemical biology.
Abstract: Sialyl phosphonates are crucial tools in glycobiology and drug discovery, serving as stable isosteres of sialyl phosphates and transition-state analogs for enzymes such as sialidases and sialyltransferases. Their synthesis, however, presents significant stereochemical challenges. This guide details the application of dimethyl trimethylsilyl phosphite (DMTMSP) as an effective reagent for the preparation of sialyl phosphonates from readily available sialic acid precursors. We provide an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and expert insights into process optimization and troubleshooting.
Introduction: The Significance of Sialyl Phosphonates
Sialic acids are nine-carbon monosaccharides typically found at the outermost positions of glycan chains on cell surfaces.[1] These residues mediate a vast array of biological recognition events, including cell adhesion, immune responses, and pathogen infection. The enzymes that metabolize sialic acids, such as sialyltransferases and sialidases (neuraminidases), are critical targets for therapeutic intervention in diseases ranging from influenza to cancer.[1][2]
Sialyl phosphonates, where the anomeric oxygen is replaced by a non-hydrolyzable P-C bond, are invaluable molecular tools. They act as stable mimics of the natural sialyl phosphate linkage or the oxocarbenium-like transition states of sialyl-processing enzymes.[1][2] This stability makes them potent and specific enzyme inhibitors, suitable for structural biology, diagnostics, and as potential therapeutic leads. However, the stereoselective synthesis of the desired α-sialyl phosphonate is notoriously difficult due to the absence of a C-3 participating group and the steric hindrance at the anomeric center.[3]
Dimethyl trimethylsilyl phosphite, (CH₃)₃SiOP(OCH₃)₂, has emerged as a highly effective phosphonylating agent for this transformation. Its unique reactivity, particularly when paired with a Lewis acid catalyst, allows for a controlled and efficient synthesis of these important molecules.
Mechanism of Action: The Silyl-Arbuzov Reaction Pathway
The reaction of a protected sialic acid donor, such as an anomeric acetate, with dimethyl trimethylsilyl phosphite proceeds via a Lewis acid-catalyzed Silyl-Arbuzov reaction.[4] The mechanism involves several key steps, as illustrated below. The use of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is crucial for activating the anomeric leaving group.[5][6]
Step 1: Lewis Acid Activation
The reaction is initiated by the activation of the anomeric acetate group of the protected sialic acid donor by the Lewis acid, TMSOTf. This enhances the electrophilicity of the anomeric carbon and makes the acetate a better leaving group.
Step 2: Nucleophilic Attack by Phosphite
The trivalent phosphorus atom of DMTMSP acts as a nucleophile, attacking the activated anomeric carbon. This Sₙ2-like displacement of the activated acetate group forms a key phosphonium intermediate.
Step 3: Arbuzov Rearrangement
The phosphonium intermediate is unstable and undergoes a classic Arbuzov rearrangement. The triflate or acetate anion attacks one of the methyl groups on the phosphorus ester, displacing the silylated phosphonate and yielding the final, stable pentavalent dimethyl sialyl phosphonate product.
Caption: Figure 1: Proposed Mechanism of TMSOTf-Catalyzed Sialyl Phosphonate Synthesis.
Experimental Protocols & Workflow
This section provides a representative, step-by-step protocol for the synthesis of a dimethyl sialyl phosphonate from a per-O-acetylated sialic acid methyl ester donor.
Application of Dimethyl Trimethylsilyl Phosphite in the Synthesis of α-Sulfonamido Phosphonates
Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of dimethyl trimethylsilyl phosphite in the synthesis of α-sulfonamido phosphonates. This class of compounds is o...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of dimethyl trimethylsilyl phosphite in the synthesis of α-sulfonamido phosphonates. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. We will delve into the mechanistic underpinnings of the key reaction, the iodine-catalyzed addition of silyl phosphites to N-sulfonyl imines, and provide a step-by-step protocol for its successful implementation in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of α-Sulfonamido Phosphonates
α-Aminophosphonates and their derivatives are recognized as crucial pharmacophores due to their structural analogy to α-amino acids, where a tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This structural alteration often leads to enhanced biological activity, including roles as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents. The incorporation of a sulfonamide group at the α-position further modulates the electronic and steric properties of these molecules, often enhancing their therapeutic potential. Sulfonamide-containing compounds have a long history as antibacterial agents and continue to be a cornerstone in the development of new drugs.[1][2] Consequently, the efficient synthesis of α-sulfonamido phosphonates is a topic of considerable interest in medicinal chemistry.
The Synthetic Challenge and the Silyl Phosphite Solution
The synthesis of α-sulfonamido phosphonates is primarily achieved through the addition of a phosphorus nucleophile to an N-sulfonyl imine, a transformation analogous to the Pudovik reaction. While traditional methods often employ dialkyl phosphites, these reactions can be sluggish and may require harsh conditions or strong bases, potentially leading to side reactions and decomposition of sensitive substrates.
The use of silyl phosphites, such as dimethyl trimethylsilyl phosphite, offers a significant advantage in this context. The silicon-oxygen bond in silyl phosphites is readily cleaved, and the trimethylsilyl group acts as a transient protecting group for the phosphonate, facilitating a cleaner and more efficient reaction. This approach, often referred to as a Silyl-Arbuzov type reaction, generally proceeds under milder conditions and often with higher yields compared to traditional methods.
Reaction Mechanism: The Role of Dimethyl Trimethylsilyl Phosphite and Iodine Catalysis
The key transformation discussed herein is the iodine-catalyzed addition of dimethyl trimethylsilyl phosphite to an N-sulfonyl imine. The reaction proceeds through a variation of the Pudovik and Silyl-Arbuzov reactions.
The Silyl-Arbuzov Reaction Pathway
The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of dimethyl trimethylsilyl phosphite on the electrophilic carbon of the N-sulfonyl imine. This forms a transient phosphonium intermediate. A subsequent rearrangement, driven by the formation of a thermodynamically stable phosphoryl (P=O) bond, leads to the formation of the bis(trimethylsilyl) α-sulfonamido phosphonate. A key byproduct of this rearrangement is trimethylsilyl iodide when iodine is used as a catalyst.
The Role of Iodine as a Catalyst
While the reaction can proceed without a catalyst, the use of molecular iodine significantly accelerates the process, allowing for lower reaction temperatures and shorter reaction times. It is proposed that iodine acts as a soft Lewis acid, activating the imine towards nucleophilic attack by the silyl phosphite. The interaction between the iodine and the nitrogen atom of the imine increases the electrophilicity of the imine carbon, thus facilitating the addition of the phosphite.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the iodine-catalyzed synthesis of α-sulfonamido phosphonates.
Experimental Protocol: Iodine-Catalyzed Synthesis of α-Sulfonamido Phosphonates
This protocol is based on the efficient hydrophosphonylation of N-tosyl aldimines with dialkyl trimethylsilyl phosphites as reported by Das et al.[3][4][5]
Materials and Reagents
N-Sulfonyl imine (1.0 mmol)
Dimethyl trimethylsilyl phosphite (1.2 mmol)
Iodine (0.1 mmol)
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (10 mL)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and ethyl acetate for chromatography
Equipment
Round-bottom flask with a magnetic stir bar
Septum and nitrogen inlet
Syringes for liquid transfer
Ice bath
Rotary evaporator
Chromatography column
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-sulfonyl imine (1.0 mmol) and iodine (0.1 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas.
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe.
Cooling: Place the flask in an ice bath and stir the mixture for 5-10 minutes to cool to 0 °C.
Reagent Addition: Slowly add dimethyl trimethylsilyl phosphite (1.2 mmol) dropwise to the stirred solution over 5 minutes.
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 2.5 hours.[3][5]
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume the excess iodine.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired α-sulfonamido phosphonate.
Results and Discussion
This iodine-catalyzed protocol consistently provides excellent yields of the corresponding α-sulfonamido phosphonates, typically in the range of 86-94%.[3] The reaction is applicable to a wide variety of N-sulfonyl imines derived from aromatic, heteroaromatic, and aliphatic aldehydes.[3] The mild reaction conditions (0 °C) and the use of a non-toxic and affordable catalyst make this a highly practical and attractive method for the synthesis of these biologically important molecules.[3]
Table 1: Representative Yields for the Synthesis of α-Sulfonamido Phosphonates
Entry
Aldehyde Precursor
N-Sulfonyl Group
Phosphite Reagent
Yield (%)
1
Benzaldehyde
Tosyl
Dimethyl trimethylsilyl phosphite
92
2
4-Chlorobenzaldehyde
Tosyl
Dimethyl trimethylsilyl phosphite
94
3
2-Naphthaldehyde
Tosyl
Dimethyl trimethylsilyl phosphite
90
4
Furfural
Tosyl
Dimethyl trimethylsilyl phosphite
88
5
Cinnamaldehyde
Tosyl
Dimethyl trimethylsilyl phosphite
86
Data adapted from the literature for illustrative purposes.[3]
Conclusion: A Powerful Tool for Medicinal Chemistry
The use of dimethyl trimethylsilyl phosphite in an iodine-catalyzed reaction with N-sulfonyl imines represents a highly efficient, mild, and versatile method for the synthesis of α-sulfonamido phosphonates. The key advantages of this protocol include high yields, short reaction times, and broad substrate scope. This methodology provides medicinal chemists and drug development professionals with a powerful tool for the construction of novel sulfonamide-containing phosphonate derivatives for biological screening and the development of new therapeutic agents.
References
Das, B., Balasubramanyam, P., Krishnaiah, M., Veeranjaneyulu, B., & Reddy, G. C. (2009). Iodine-Catalyzed Efficient Hydrophosphonylation of N-Tosyl Aldimines. The Journal of Organic Chemistry, 74(11), 4393–4395. [Link]
Sci-Hub. (n.d.). Iodine-Catalyzed Efficient Hydrophosphonylation of N-Tosyl Aldimines. Retrieved from [Link]
PubMed. (2009). Iodine-catalyzed efficient hydrophosphonylation of N-tosyl aldimines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
PubMed. (2013). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
ResearchGate. (n.d.). Molecular Iodine-Catalyzed Imine Activation for Three-Component Nucleophilic Addition Reactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biotoxicity of N N Donor Sulphonamide Imine Silicon(IV) Complexes. Retrieved from [Link]
ResearchGate. (n.d.). Iodine-mediated synthesis of sulfonamides. Retrieved from [Link]
Semantic Scholar. (n.d.). Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. Retrieved from [Link]
ResearchGate. (n.d.). Screening of phosphites 3 b–e in the Pudovik reaction. Retrieved from [Link]
ResearchGate. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Retrieved from [Link]
ChemRxiv. (n.d.). Planar Cationic Imine Radical Iodide Charge Transfer Complexes: Key Intermediates for Iodine-(co)catalyzed Homogenous Asymmetric Hydrogenation of N-Arylimines. Retrieved from [Link]
ResearchGate. (2016). Application of tris(trimethylsilyl) phosphite as convenient phosphorus nucleophile in the direct synthesis of tetrasubstituted α-aminophosphonic acids from ketimines. Retrieved from [Link]
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Iodine-Catalyzed Expeditious Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines. Retrieved from [Link]
The Royal Society of Chemistry. (2024). Synthesis of N-triflyl aldimines catalyzed by imino-λ3-iodane. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Retrieved from [Link]
Technical Support Center: Purification of Dimethyl Trimethylsilyl Phosphite by Distillation
Welcome to the technical support guide for the purification of Dimethyl Trimethylsilyl Phosphite (DMTMSP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of Dimethyl Trimethylsilyl Phosphite (DMTMSP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the distillation of this highly reactive and moisture-sensitive compound. The following sections are structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you may have before undertaking the purification protocol.
Q1: Why is distillation necessary for purifying Dimethyl Trimethylsilyl Phosphite?
A1: Dimethyl trimethylsilyl phosphite is typically synthesized via methods that can leave behind unreacted starting materials, such as dimethyl phosphite, and various silylating agents or their by-products.[1][2] Furthermore, DMTMSP is susceptible to hydrolysis and oxidation if exposed to ambient conditions.[3] Distillation, specifically vacuum distillation, is the most effective method to separate the desired product from these less volatile or more volatile impurities, yielding the high-purity material required for sensitive downstream applications like the synthesis of phosphoamino acids or other organophosphorus compounds.[4]
Q2: What are the most critical safety precautions I must take when handling and distilling DMTMSP?
A2: Safety is paramount. DMTMSP is a flammable liquid and vapor that also causes severe skin burns and eye damage.[5][6] Adherence to the following precautions is mandatory:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-retardant lab coat.[3][7]
Ventilation: All handling and distillation procedures must be performed inside a certified chemical fume hood.[7]
Inert Atmosphere: Due to its high moisture sensitivity, the entire distillation apparatus must be under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.[8]
Ignition Sources: DMTMSP has a low flash point (32 °C / 89.6 °F).[4][5] Keep all potential ignition sources, such as open flames, hot surfaces, and sparks, away from the apparatus.
Static Discharge: The distillation setup, including the heating mantle and receiving flasks, should be properly grounded to prevent the buildup of static electricity.[9]
Emergency Preparedness: An appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) and an emergency eye wash/shower station must be immediately accessible.
Q3: What are the key physical properties of DMTMSP relevant to its distillation?
A3: Understanding the physical properties of DMTMSP is crucial for setting up the distillation parameters correctly. The most important data are summarized below.
Q4: What are the common impurities found in crude DMTMSP?
A4: The impurity profile depends on the synthetic route but typically includes:
Unreacted Starting Materials: Dimethyl phosphite (HP(O)(OCH₃)₂) is a common, less volatile impurity.[11][12]
Hydrolysis Products: Phosphorous acid and trimethylsilanol, formed from reactions with trace moisture. The compound is known to be moisture-sensitive.[3]
Oxidation Products: Dimethyl trimethylsilyl phosphate, resulting from exposure to air.
By-products from Synthesis: Depending on the silylating agent used, impurities could include triethylamine hydrochloride or hexamethyldisiloxane.
Section 2: Detailed Vacuum Distillation Protocol
This section provides a step-by-step methodology for the purification of DMTMSP. The causality behind each step is explained to ensure a robust and reproducible procedure.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for an unstable vacuum.
Q6: The distillation is extremely slow or not happening, even though the vacuum and pot temperature seem correct. What's wrong?
A6: This issue can stem from several factors:
Inaccurate Pressure Reading: Your manometer may be faulty, indicating a lower pressure than is actually present in the system. Verify the manometer's accuracy.
Inaccurate Temperature Reading: Ensure the thermometer bulb in the distillation head is positioned correctly—just below the sidearm leading to the condenser—to accurately measure the vapor temperature.
System Blockage: In rare cases, a blockage in the vapor path (e.g., solidified material in the condenser) could prevent distillation. This is unlikely with DMTMSP unless very low temperatures are used in the condenser.
Insufficient Heating: While gentle heating is required, the heat input may be insufficient to overcome the heat loss from the apparatus to the surroundings. Try slightly increasing the oil bath temperature or insulating the distillation column neck with glass wool.
Q7: The collected distillate appears cloudy. What does this signify?
A7: A cloudy distillate is a strong indicator of moisture contamination . DMTMSP reacts with water to form non-volatile hydrolysis products, which can appear as an opaque or cloudy suspension. This means there was a leak in the system or the glassware was not completely dry. The product is likely contaminated and may not be suitable for moisture-sensitive applications. The only remedy is to repeat the distillation with a scrupulously dried and leak-free apparatus.
Q8: How can I confirm the purity of my distilled DMTMSP?
A8: Several analytical techniques can be used to assess purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly effective for identifying phosphorus-containing compounds. A pure sample of DMTMSP should show a single, sharp peak. ¹H NMR can confirm the correct ratio of methyl to trimethylsilyl protons.
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile impurities and confirm the mass of the desired product.
Refractive Index: Measuring the refractive index of the distilled liquid and comparing it to the literature value (1.410 at 20 °C) is a quick and simple physical check of purity.
[5]
References
Cole-Parmer, "Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite," (2014). [Link]
Gelest, Inc., "Safety Data Sheet - TRIS(TRIMETHYLSILYL)PHOSPHITE, 95%," (2015). [Link]
Xing, L., et al., "Understanding the Roles of Tris(trimethylsilyl) Phosphite (TMSPi) in LiNi0.8Mn0.1Co0.1O2 (NMC811)/Silicon–Graphite (Si–Gr) Lithium-Ion Batteries," ACS Applied Materials & Interfaces, (2020). [Link]
Becker, G., et al., "TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE," Inorganic Syntheses, (1974). [Link]
Bond Chemicals, "Safety Data Sheet - Dimethyl phosphite," (2023). [Link]
Google Patents, "CN106046046A - Preparation method of tris(trimethylsilyl)phosphite," (2016).
Royal Society of Chemistry, "Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries," New Journal of Chemistry, (2020). [Link]
ACS Publications, "Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes," The Journal of Physical Chemistry C, (2019). [Link]
International Journal of Electrochemical Science, "Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature," (2017). [Link]
Chemistry For Everyone, "How Can You Fix Problems In Distillation Columns?," YouTube, (2024). [Link]
ACS Publications, "Mechanistic Insights into Tris(trimethylsilyl) Phosphite as an Electrolyte Additive: Acid Scavenging and Triggering of FEC Degradation," ACS Applied Materials & Interfaces, (2024). [Link]
Chemistry For Everyone, "How Do You Troubleshoot Common Distillation Column Issues?," YouTube, (2024). [Link]
Google Patents, "US3201435A - Process for the production of trimethyl phosphite," (1965).
NCBI Bookshelf, "Dimethyl Hydrogen Phosphite," Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry, (1990). [Link]
AIDIC, "Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns," Chemical Engineering Transactions, (2018). [Link]
ResearchGate, "Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines," Phosphorus, Sulfur, and Silicon and the Related Elements, (2006). [Link]
Technical Support Center: Phosphitylation Using Dimethyl Trimethylsilyl Phosphite
Welcome to the technical support center for phosphitylation reactions utilizing dimethyl trimethylsilyl phosphite ((MeO)₂P(OSiMe₃)). This guide is designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for phosphitylation reactions utilizing dimethyl trimethylsilyl phosphite ((MeO)₂P(OSiMe₃)). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during phosphitylation. Our goal is to equip you with the expertise to identify, mitigate, and resolve side reactions, ensuring the success of your synthetic endeavors.
Introduction: The Utility and Challenges of Dimethyl Trimethylsilyl Phosphite
Dimethyl trimethylsilyl phosphite (DMP-TMS) is a versatile phosphitylating agent favored for its reactivity in forming phosphite triesters, key intermediates in the synthesis of oligonucleotides, phosphopeptides, and other biologically significant molecules.[1] Its trimethylsilyl group serves as a labile protecting group, readily cleaved under mild conditions. However, the very reactivity that makes DMP-TMS a valuable reagent also predisposes it to several side reactions. Understanding and controlling these undesired pathways is critical for achieving high yields and purity of the target phosphitylated product.
This guide will address the most common side reactions encountered when using DMP-TMS:
Hydrolysis: Premature reaction with water, leading to the formation of dimethyl phosphite and other byproducts.
Oxidation: Conversion of the desired P(III) species to a P(V) phosphate.
Michaelis-Arbuzov Rearrangement: An isomerization reaction that can lead to the formation of a phosphonate byproduct.
Substrate Silylation: Competitive silylation of the substrate's hydroxyl groups by the phosphitylating reagent.
Section 1: Troubleshooting Hydrolysis of Dimethyl Trimethylsilyl Phosphite
FAQ 1: My reaction mixture shows a significant amount of dimethyl phosphite as a byproduct. What is causing this, and how can I prevent it?
Answer: The presence of dimethyl phosphite is a strong indicator of the hydrolysis of your phosphitylating reagent, dimethyl trimethylsilyl phosphite. This occurs when the reagent reacts with trace amounts of water in your reaction setup. The P-O-Si bond is particularly susceptible to cleavage by water.[2][3]
Causality: The silicon-oxygen bond in DMP-TMS is readily attacked by nucleophiles, including water. This initiates the cleavage of the trimethylsilyl group, leading to the formation of an unstable intermediate that rapidly converts to dimethyl phosphite ((MeO)₂P(H)=O) and trimethylsilanol (Me₃SiOH). The latter can further react to form hexamethyldisiloxane ((Me₃Si)₂O).
Troubleshooting Protocol:
Rigorous Drying of Glassware and Solvents:
Glassware: All glassware should be oven-dried at a minimum of 120 °C for at least 4 hours and allowed to cool in a desiccator over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Assembling the apparatus while still hot under a stream of inert gas is also a highly effective technique.
Solvents: Use freshly distilled, anhydrous solvents. Acetonitrile and dichloromethane, common solvents for phosphitylation, should be distilled from calcium hydride (CaH₂). Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
Inert Gas: Employ a high-purity inert gas (Argon or Nitrogen) with an in-line drying tube to maintain an anhydrous atmosphere throughout the reaction.
Proper Handling of Reagents:
Substrate: Ensure your substrate (e.g., nucleoside, alcohol) is thoroughly dried before addition to the reaction. This can be achieved by co-evaporation with anhydrous toluene or by drying under high vacuum for several hours.
Dimethyl Trimethylsilyl Phosphite: This reagent is highly moisture-sensitive.[4] Purchase in Sure/Seal™ bottles or store under an inert atmosphere. Use a syringe or cannula for transfer, and never leave the bottle open to the atmosphere.
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of Dimethyl Trimethylsilyl Phosphite.
Section 2: Addressing Unwanted Oxidation to P(V) Species
FAQ 2: My ³¹P NMR spectrum shows a signal corresponding to a phosphate species, but I haven't performed an oxidation step yet. Why is this happening?
Answer: The premature appearance of a P(V) signal indicates that your phosphite triester product, or the phosphitylating reagent itself, has been oxidized. P(III) compounds are susceptible to oxidation, and this can occur due to the presence of adventitious oxidizing agents.
Causality: The lone pair of electrons on the phosphorus atom in P(III) compounds is readily attacked by electrophilic oxygen sources. Common culprits in a laboratory setting include atmospheric oxygen and peroxides that can form in certain solvents (e.g., THF, diethyl ether) upon prolonged storage.
Troubleshooting Protocol:
Degassing of Solvents:
For particularly sensitive reactions, solvents should be degassed to remove dissolved oxygen. This can be achieved by the freeze-pump-thaw method or by bubbling a stream of inert gas through the solvent for at least 30 minutes prior to use.
Use of Freshly Purified Solvents:
Avoid using old bottles of solvents, especially ethers, which are prone to peroxide formation. If in doubt, test for the presence of peroxides using commercially available test strips.
Maintaining a Strict Inert Atmosphere:
Ensure a positive pressure of a high-purity inert gas is maintained throughout the entire course of the reaction, work-up, and purification.
Table 1: Common Oxidizing Agents and Prevention Strategies
Oxidizing Agent
Source
Prevention Strategy
Atmospheric Oxygen
Air leakage into the reaction setup
Maintain a positive pressure of inert gas; use well-sealed glassware and septa.
Peroxides
Aged ether solvents (e.g., THF, Et₂O)
Use freshly distilled solvents; test for peroxides before use.
Oxidizing Impurities
Contaminated reagents or solvents
Use high-purity reagents and solvents.
Section 3: The Michaelis-Arbuzov Rearrangement
FAQ 3: I am observing a byproduct with a P-C bond, characteristic of a phosphonate. How is this forming, and can it be avoided?
Answer: The formation of a phosphonate byproduct from a phosphite triester is indicative of a Michaelis-Arbuzov reaction.[5][6] This is a thermally or catalytically induced isomerization of the phosphite. In the context of using DMP-TMS, this can be a significant side reaction, especially if certain activating conditions are used or if the reaction is performed at elevated temperatures.[7]
Causality: The Michaelis-Arbuzov rearrangement is typically initiated by the attack of the phosphorus lone pair on an electrophilic carbon. In the case of phosphitylation with DMP-TMS, the initially formed phosphite triester can react with any alkyl halides present or undergo rearrangement catalyzed by Lewis acids. The reaction proceeds through a phosphonium intermediate, which then dealkylates to form the thermodynamically more stable phosphonate.[5][8]
Troubleshooting Protocol:
Temperature Control:
Perform the phosphitylation at low temperatures (e.g., 0 °C to room temperature). Avoid heating the reaction mixture unless absolutely necessary. The Michaelis-Arbuzov reaction is often thermally driven.[5]
Choice of Activator:
Certain activators can promote the Michaelis-Arbuzov rearrangement. Mild activators are generally preferred. For example, if using an activator that generates an acidic proton, ensure it is used in stoichiometric amounts and not in large excess.
Purification of Reagents:
Ensure that no alkyl halide impurities are present in your starting materials or solvents, as these can initiate the rearrangement.[6]
Visualizing the Michaelis-Arbuzov Rearrangement:
Caption: The Michaelis-Arbuzov Rearrangement Pathway.
Section 4: Competitive Silylation of the Substrate
FAQ 4: My starting material is being consumed, but I am getting a significant amount of a silylated byproduct instead of the desired phosphitylated product. What is happening?
Answer: This indicates that a competitive silylation of your substrate's hydroxyl group is occurring. Dimethyl trimethylsilyl phosphite can act as a silylating agent under certain conditions, transferring its trimethylsilyl group to the alcohol.[9][10]
Causality: The silicon center in DMP-TMS is electrophilic and can be attacked by the hydroxyl group of the substrate. This reaction is often catalyzed by bases. While the phosphorus center is also electrophilic and the intended site of reaction, silylation can become a dominant pathway depending on the reaction conditions and the nature of the substrate.
Troubleshooting Protocol:
Control of Basicity:
The choice and amount of base used as an activator or acid scavenger are crucial. Highly hindered, non-nucleophilic bases are generally preferred to minimize direct interaction with the phosphitylating agent. The use of an excessive amount of a strong base can promote silylation.
Order of Addition:
The order in which reagents are added can influence the outcome. Pre-mixing the substrate and the phosphitylating agent before the addition of the activator can sometimes favor phosphitylation.
Use of an Appropriate Activator:
Activators such as 1H-tetrazole and its derivatives are commonly used to promote the specific phosphitylation reaction.[11] These activators protonate the nitrogen of the phosphoramidite (if used as the phosphitylating agent) or activate the P(III) center, directing the nucleophilic attack of the alcohol to the phosphorus atom.
Table 2: Troubleshooting Summary for Common Side Reactions
Side Reaction
Key Indicator
Primary Cause(s)
Prevention Strategies
Hydrolysis
Formation of dimethyl phosphite
Presence of water
Rigorous drying of glassware, solvents, and reagents; maintain a strict inert atmosphere.
Oxidation
Premature formation of P(V) species
Exposure to oxygen or peroxides
Degas solvents; use fresh, peroxide-free solvents; maintain a strict inert atmosphere.
Michaelis-Arbuzov
Formation of phosphonate byproduct
High temperature; presence of alkyl halides or certain activators
Low reaction temperature; use pure reagents; select mild activators.
Use hindered, non-nucleophilic bases; control stoichiometry of activators; optimize order of addition.
Section 5: Purification Strategies
FAQ 5: How can I effectively remove the byproducts from my desired phosphitylated product?
Answer: The choice of purification method depends on the nature of the byproduct and the stability of your product.
General Purification Protocol:
Aqueous Work-up (for stable products):
A mild aqueous wash can remove water-soluble byproducts. However, be cautious as this can lead to hydrolysis of the desired product if it is moisture-sensitive. A rapid extraction with a cold, dilute bicarbonate solution can neutralize acidic byproducts.
Chromatography:
Flash column chromatography on silica gel is the most common method for purifying phosphitylated products.
To minimize on-column degradation:
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent).
Run the column quickly to minimize the contact time of the product with the stationary phase.
Monitor fractions carefully by TLC and/or ³¹P NMR.
Precipitation/Crystallization:
If the desired product is a solid, precipitation or crystallization from an appropriate solvent system can be an effective way to remove soluble impurities.
References
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
Method for synthesizing dimethyl methylphosphonate. (n.d.). Google Patents.
17O NMR investigation of phosphite hydrolysis mechanisms. (2007). PubMed. Retrieved January 17, 2026, from [Link]
Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. (2019). New Journal of Chemistry. Retrieved January 17, 2026, from [Link]
Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. (2021). PubMed. Retrieved January 17, 2026, from [Link]
General Silylation Procedures. (n.d.). Gelest. Retrieved January 17, 2026, from [Link]
Hydrolysis of Phosphorus Esters: A Computational Study. (2002). DTIC. Retrieved January 17, 2026, from [Link]
REDUCTIVE METHYLATION/PHOSPHORYLATION OF 3,4- DIAZACYCLOPENTADIENONE N-OXIDES WITH TRIMETHYL PHOSPHITE. (2003). University of Notre Dame. Retrieved January 17, 2026, from [Link]
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015). Ludwig-Maximilians-Universität München. Retrieved January 17, 2026, from [Link]
Process for the preparation and recovery of trimethyl phosphite and derivatives thereof. (n.d.). Google Patents.
How to remove phosphite? (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2018). PMC. Retrieved January 17, 2026, from [Link]
Phosphitylation process. (n.d.). Google Patents.
yl Phosphites. A Versatile Synthetic Intermediate for Phosphonate Modified Nucleotide and Oligonucleotide Synthesis. (1992). Sci-Hub. Retrieved January 17, 2026, from [Link]
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. Retrieved January 17, 2026, from [Link]
1 Zhurnal organicheskoi khimii, 2024 DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphi. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]
techniques for silylation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Dimethyl trimethylsilyl phosphite. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. (2016). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. (2014). PubMed. Retrieved January 17, 2026, from [Link]
Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. (2004). ResearchGate. Retrieved January 17, 2026, from [Link]
Michaelis-arbuzov reaction. (n.d.). Google Patents.
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PMC. Retrieved January 17, 2026, from [Link]
Technical Support Center: Optimization of the Michaelis-Arbuzov Reaction
From the desk of the Senior Application Scientist Welcome to the technical support center for the Michaelis-Arbuzov reaction. First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzo...
Author: BenchChem Technical Support Team. Date: January 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Michaelis-Arbuzov reaction. First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction is a cornerstone for creating carbon-phosphorus (C-P) bonds, which are fundamental to numerous applications in pharmacology and materials science.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles.
Core Principles: Understanding the "Why"
The Michaelis-Arbuzov reaction converts a trivalent phosphorus ester (like a phosphite) into a pentavalent phosphorus species, such as a phosphonate, upon reaction with an alkyl halide.[1] The entire process hinges on two successive Sₙ2 reactions. Understanding this mechanism is the key to troubleshooting, as each variable you control—be it substrate choice, temperature, or solvent—directly impacts one of these steps.
The Mechanism in Two Steps:
Phosphonium Salt Formation: The nucleophilic phosphorus(III) atom attacks the electrophilic carbon of the alkyl halide. This initial Sₙ2 attack forms a phosphonium salt intermediate.[1][4]
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in a second Sₙ2 reaction. This step forms the final P=O bond of the phosphonate and regenerates an alkyl halide.[1]
Evidence for this two-step Sₙ2 process is strong, including the observation of inversion of configuration at the carbon center attacked by the halide anion.[1]
Caption: Figure 1: The Michaelis-Arbuzov Reaction Mechanism.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems in your experiments.
Question 1: My reaction is stalled or showing very low conversion. What are the likely causes?
Answer: Low or no conversion is the most common issue and typically points to insufficient reactivity in your system. Let's break down the potential culprits, from most to least likely.
Sub-Optimal Alkyl Halide Reactivity: The reaction is highly dependent on the alkyl halide's ability to be attacked by the phosphite.
Causality: The first step is an Sₙ2 reaction. Therefore, steric hindrance and leaving group ability are paramount.
Solution:
Check the Halide: The established reactivity order is I > Br > Cl .[5][6] If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent.
Check the Alkyl Group: The reactivity order is benzyl > primary > secondary .[2][6] Tertiary, aryl, and vinyl halides are generally unreactive in the classic Michaelis-Arbuzov reaction and will not work.[6] If you must use a secondary halide, expect lower yields and be prepared for competing elimination side reactions.[7][8]
Insufficient Temperature: The classical reaction often requires significant thermal energy.
Causality: Both Sₙ2 steps have activation energy barriers that must be overcome. The dealkylation of the phosphonium salt is often the rate-limiting step and requires heat.
Solution: Most phosphite-based reactions require heating between 120°C and 160°C .[1][5] If your reaction is running at a lower temperature, gradually increase the heat while monitoring for decomposition. Note that more reactive phosphorus reagents, like phosphinites, may only require temperatures around 45°C.[1]
Low Phosphorus Nucleophilicity: The electronic properties of your phosphorus reagent matter.
Causality: Electron-donating groups on the phosphite increase the electron density on the phosphorus atom, making it a stronger nucleophile. Conversely, electron-withdrawing groups decrease its nucleophilicity and slow the reaction.[6]
Solution: If your phosphite contains aryl or other electron-withdrawing groups, the reaction will be slower and may require more forcing conditions (higher temperature, longer reaction time). In some cases, triaryl phosphites form stable phosphonium salts that do not dealkylate without very high heat (e.g., 200°C).[1]
Question 2: My reaction is complete, but the yield is poor and I have multiple side products. What went wrong?
Answer: This scenario suggests that while the conditions were active enough to initiate the reaction, they also promoted undesirable side pathways.
Byproduct Competition: The alkyl halide generated in the dealkylation step (R-X in Figure 1) can compete with your starting alkyl halide (R''-X).[2][3]
Causality: If the generated R-X is more reactive than your starting R''-X, it will begin to react with the starting phosphite, leading to a mixture of products.
Solution:
Use Low-Boiling Point Phosphites: Employing trimethyl or triethyl phosphite is a common strategy. The methyl halide or ethyl halide byproducts are volatile and can be removed by distillation as they form, driving the reaction toward the desired product.[2][3]
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the starting alkyl halide to ensure the phosphite is consumed in the desired pathway.
Thermal Decomposition: Excessive heat can cause problems.
Causality: High temperatures, while often necessary, can lead to the pyrolysis of phosphite esters into acidic byproducts, which can complicate purification and lower yields.[1]
Solution: Carefully optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable rate. Monitor by TLC or ³¹P NMR to find the sweet spot between reaction progression and decomposition.
Caption: Figure 2: Troubleshooting decision tree for the Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs)
Q: Should I use a solvent?
A: Many Michaelis-Arbuzov reactions are run neat (without solvent), especially at high temperatures.[1] However, using a high-boiling, polar aprotic solvent like DMF, acetonitrile, or sulfolane can be beneficial. It can help to solvate the phosphonium salt intermediate, potentially lowering the required reaction temperature and improving selectivity.
Q: Can I use a catalyst to improve my reaction?
A: Yes, several catalytic methods have been developed to promote the reaction under milder conditions. Lewis acids (e.g., BiCl₃, ZnCl₂) can activate the alkyl halide, allowing for lower reaction temperatures.[2] Iodide salts (e.g., NaI, KI) can be used catalytically with alkyl chlorides or bromides; the in-situ formation of the more reactive alkyl iodide accelerates the reaction. Some modern variations even use photoredox catalysis to proceed at room temperature.[8]
Q: How can I monitor the reaction's progress?
A: ³¹P NMR spectroscopy is the most powerful tool.[9] You will see the trivalent phosphite starting material peak (typically in the +140 ppm region) disappear as the pentavalent phosphonate product peak (typically +20 to +30 ppm) grows in. This provides unambiguous evidence of conversion.[9] Thin-Layer Chromatography (TLC) can also be used if your product has a different Rf value from the starting materials.
Data & Reagent Guide
For quick reference, these tables summarize key quantitative data for optimizing your reaction.
3°, vinyl, and aryl halides are generally unreactive.[2][6]
| Phosphorus(III) Reagent | Phosphinites > Phosphonites > Phosphites | 45°C to 160°C+ | More reactive reagents require less heat.[1] |
Experimental Protocols
Protocol 1: Classic High-Temperature Synthesis of Diethyl Benzylphosphonate
This protocol is a standard example of a neat, thermally driven Michaelis-Arbuzov reaction.
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The setup should be under a nitrogen or argon atmosphere to prevent oxidation of the phosphite.
Reagents: To the flask, add triethyl phosphite (1.0 eq) and benzyl bromide (1.05 eq).
Heating: Heat the reaction mixture in an oil bath to 140-150°C.
Monitoring: Monitor the reaction by TLC or by taking small aliquots for ³¹P NMR analysis. The reaction is typically complete within 3-5 hours. You can also monitor the formation of the ethyl bromide byproduct, which will reflux in the condenser.
Workup: Once the reaction is complete (disappearance of triethyl phosphite), allow the mixture to cool to room temperature.
Purification: The crude product can be purified by vacuum distillation. The excess benzyl bromide and the ethyl bromide byproduct will distill first, followed by the diethyl benzylphosphonate product.
Protocol 2: Iodide-Catalyzed Synthesis with a Less Reactive Halide
This protocol demonstrates how to accelerate the reaction of a less reactive alkyl chloride.
Setup: Assemble a flask with a reflux condenser under a nitrogen atmosphere.
Reagents: To the flask, add triethyl phosphite (1.0 eq), 1-chlorobutane (1.2 eq), and sodium iodide (0.1 eq). Add a high-boiling polar aprotic solvent such as acetonitrile.
Heating: Heat the mixture to reflux (approx. 82°C in acetonitrile).
Mechanism Insight: The catalytic sodium iodide performs an in-situ Finkelstein reaction, converting a small amount of the 1-chlorobutane to the much more reactive 1-iodobutane, which then readily undergoes the Michaelis-Arbuzov reaction.
Monitoring: Monitor the reaction for the consumption of triethyl phosphite over 12-24 hours.
Workup: After cooling, filter the reaction mixture to remove the sodium salts. Wash the filter cake with a small amount of acetonitrile.
Purification: Remove the solvent from the filtrate under reduced pressure. The remaining crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.[10]
Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - National Institutes of Health (NIH). [Link]
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - MDPI. [Link]
Technical Support Center: Scale-Up of Reactions Involving Dimethyl Trimethylsilyl Phosphite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl trimethylsilyl phosphite (DMTMSP). This guide is designed to provide in-depth, practical solut...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl trimethylsilyl phosphite (DMTMSP). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of reactions involving this versatile reagent. By understanding the underlying chemical principles, you can anticipate and mitigate potential issues, ensuring a safe, efficient, and successful scale-up process.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and reactivity of Dimethyl trimethylsilyl phosphite in a scale-up context.
Q1: What are the primary safety concerns when handling Dimethyl trimethylsilyl phosphite on a larger scale?
A1: Dimethyl trimethylsilyl phosphite is a flammable liquid and vapor that can cause severe skin burns and eye damage. On a larger scale, the risks associated with its flammability and corrosivity are magnified. Key safety precautions include:
Engineering Controls: Conducting all operations in a well-ventilated area, preferably within a fume hood, is crucial.[1] For larger quantities, dedicated, explosion-proof equipment and ventilation systems are recommended.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3][4] For significant exposures, a NIOSH-certified respirator may be necessary.[1][3]
Fire Safety: Keep the reagent away from heat, sparks, and open flames.[2][3] Ensure that appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam, are readily available.[4][5]
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can be an ignition source.[2][4]
Spill Management: Have a spill kit with absorbent materials (e.g., sand, diatomite) readily accessible.[4] In case of a spill, evacuate non-essential personnel and wear appropriate PPE during cleanup.[3]
Q2: How does the moisture sensitivity of Dimethyl trimethylsilyl phosphite impact scale-up?
A2: Dimethyl trimethylsilyl phosphite is highly sensitive to moisture and will readily hydrolyze.[2][3] This hydrolysis can lead to the formation of dimethyl phosphite and trimethylsilanol, which can complicate the reaction and purification processes. On a larger scale, the increased surface area and potential for atmospheric moisture exposure during transfers make this a critical consideration. To mitigate this:
Inert Atmosphere: Always handle and store the reagent under an inert atmosphere, such as nitrogen or argon.[4]
Dry Glassware and Solvents: Ensure all glassware is rigorously dried before use, and use anhydrous solvents.
Careful Transfers: Utilize techniques like cannula transfer or a glove box for transferring large quantities to minimize exposure to air.
Q3: What are the typical storage conditions for bulk quantities of Dimethyl trimethylsilyl phosphite?
A3: For bulk storage, it is recommended to keep Dimethyl trimethylsilyl phosphite in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C. It should be stored under an inert gas to prevent hydrolysis.[4] Keep it away from incompatible materials such as strong bases and oxidizing agents.[2]
Q4: What are the common synthetic routes to prepare Dimethyl trimethylsilyl phosphite if purchasing in bulk is not feasible?
A4: One common laboratory-scale synthesis involves the reaction of dimethyl phosphite with hexamethyldisilazane.[6] Another approach is the reaction of trimethyl phosphite with a silylating agent.[6] For larger-scale industrial production, the reaction of phosphorus trichloride with methanol is often employed.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems that may arise during the scale-up of reactions involving Dimethyl trimethylsilyl phosphite.
Problem 1: Low or Inconsistent Reaction Yields
Potential Causes & Solutions
Potential Cause
Diagnostic Check
Recommended Solution
Reagent Purity
Analyze the starting Dimethyl trimethylsilyl phosphite by ³¹P NMR spectroscopy to check for impurities such as dimethyl phosphite or trimethyl phosphate.
Purify the reagent by distillation under reduced pressure before use.
Moisture Contamination
Observe for the formation of precipitates or unexpected side products. Use Karl Fischer titration to determine the water content of solvents and reagents.
Rigorously dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere.
Incomplete Reaction
Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or NMR spectroscopy.[8]
Increase the reaction time or temperature, if the stability of the reactants and products allows. Consider adding a catalyst if applicable to the specific reaction (e.g., a Lewis acid for Abramov-type reactions).[9]
Side Reactions
Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. Common side reactions include hydrolysis of the phosphite[10] or Arbuzov-type rearrangements.[9]
Optimize reaction conditions (temperature, addition rate) to minimize side product formation. For instance, maintaining a lower temperature during addition can suppress exothermic side reactions.
Thermal Instability
Silyl phosphites can undergo thermal decomposition.[11] Observe for discoloration or gas evolution at elevated temperatures.
Conduct the reaction at the lowest effective temperature. If heating is necessary, perform it gradually and monitor for any signs of decomposition.
Problem 2: Difficult Product Purification
Potential Causes & Solutions
Potential Cause
Diagnostic Check
Recommended Solution
Formation of Phosphorous Acid Byproducts
Acidic byproducts can be detected by pH measurement of an aqueous wash or by NMR analysis of the crude product.
During the work-up, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize and remove acidic impurities.[12]
Formation of Siloxane Byproducts
Hexamethyldisiloxane is a common byproduct from reactions involving silylating agents. It can be identified by its characteristic signals in the ¹H NMR spectrum.
Hexamethyldisiloxane is volatile and can often be removed under high vacuum. If it co-distills with the product, careful fractional distillation may be required.
Product Instability on Silica Gel
The trimethylsilyl group can be labile and may be cleaved on silica gel, especially if the silica is acidic.[13]
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase for chromatography, such as alumina.
Emulsion Formation During Work-up
The presence of fine solids or surfactants can lead to the formation of a stable emulsion at the aqueous-organic interface during extraction.[14]
Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[12] Filtering the entire mixture through a pad of Celite can also be effective.
Problem 3: Exothermic Reaction Runaway
Potential Causes & Solutions
Potential Cause
Diagnostic Check
Recommended Solution
Rapid Addition of Reagents
A rapid increase in the internal temperature of the reactor.
Control the addition rate of the limiting reagent using a syringe pump or an addition funnel. Ensure the reaction vessel has adequate cooling capacity (e.g., an ice bath or a cryocooler).
Insufficient Heat Dissipation
As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
Use a reactor with a larger surface area for cooling, such as a jacketed reactor. Ensure efficient stirring to promote heat transfer to the vessel walls.
Highly Exothermic Reaction Chemistry
Some reactions, such as the Pudovik[15][16] or Abramov[9] reactions, can be highly exothermic, especially with reactive carbonyl compounds.
Dilute the reaction mixture to increase the thermal mass. Add the reagents at a lower temperature to control the initial exotherm.
III. Key Experimental Protocols & Workflows
Protocol 1: Purification of Dimethyl Trimethylsilyl Phosphite by Distillation
This protocol describes the purification of commercially available Dimethyl trimethylsilyl phosphite to remove non-volatile impurities.
Assemble the distillation apparatus and ensure all glassware is thoroughly dried.
Flame-dry the apparatus under vacuum and then backfill with an inert gas.
Transfer the Dimethyl trimethylsilyl phosphite to the distillation flask under a positive pressure of inert gas.
Slowly apply vacuum and begin heating the distillation flask.
Collect the fraction that distills at the appropriate temperature and pressure (literature boiling point: 55-57 °C at 15 mmHg).
Store the purified product under an inert atmosphere at 2-8 °C.
Workflow 1: Scale-Up Decision-Making for a Pudovik Reaction
The Pudovik reaction involves the addition of a phosphite to an imine and is a common application of Dimethyl trimethylsilyl phosphite.[15][16] This workflow provides a logical progression for scaling up this reaction.
Caption: A systematic approach to troubleshooting reaction failures.
IV. References
Gelest, Inc., Safety Data Sheet for Tris(trimethylsilyl)phosphite. [Link]
Cole-Parmer, Material Safety Data Sheet for Mono-(Trimethylsilyl)Phosphite. [Link]
He, M., et al. (2019). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Applied Materials & Interfaces, 11(43), 40058-40066. [Link]
New Jersey Department of Health, Hazardous Substance Fact Sheet for Trimethyl Phosphite. [Link]
To, D., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. Reactions, 5(1), 1-12. [Link]
To, D., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. [Link]
Anderson, K. M., et al. (2021). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. Inorganic Chemistry, 60(21), 16466-16475. [Link]
Cipot-Wechsler, J., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(45), 16297-16310. [Link]
Google Patents, CN106046046A - Preparation method of tris(trimethylsilyl)phosphite.
Wang, C., et al. (2020). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry, 44(3), 1018-1026. [Link]
Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. [Link]
Pudovik, A. N., & Konovalova, I. V. (1979). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. Synthesis, 1979(2), 81-96. [Link]
Alam, T. M., & Kemp, R. A. (2007). 17O NMR investigation of phosphite hydrolysis mechanisms. Magnetic Resonance in Chemistry, 45(12), 1022-1026. [Link]
University of California, Los Angeles, Organic Reaction Workup Formulas for Specific Reagents. [Link]
University of Rochester, Department of Chemistry, How To Run A Reaction: The Workup. [Link]
Lee, S., et al. (2021). Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Applied Materials & Interfaces, 13(43), 51631-51639. [Link]
ResearchGate, Screening of phosphites 3 b–e in the Pudovik reaction. [Link]
Nakanishi, K., et al. (2008). First asymmetric Abramov-type phosphonylation of aldehydes with trialkyl phosphites catalyzed by chiral Lewis bases. Tetrahedron, 64(25), 5954-5959. [Link]
von der Heide, A., et al. (2025). Investigating the Multifunctional Role of Tris(trimethylsilyl)phosphite as an Electrolyte Additive via Operando Gas Chromatography/Mass Spectrometry and X‐ray Photoelectron Spectroscopy. Advanced Energy and Sustainability Research. [Link]
Keglevich, G., & Szekreny, A. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(9), 2146. [Link]
ResearchGate, Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. [Link]
Virgilio, A., et al. (2009). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research, 37(21), 7244-7254. [Link]
Freeman, J. P. (1981). Reductive Methylation/Phosphorylation of 3,4-Diazacyclopentadienone N-Oxides with Trimethyl Phosphite. The Journal of Organic Chemistry, 46(12), 2565-2567. [Link]
Organic Syntheses, Working with Hazardous Chemicals. [Link]
ResearchGate, Tris(trimethylsilyl) Phosphite (TMSPi) and Triethyl Phosphite (TEPi) as Electrolyte Additives for Lithium Ion Batteries: Mechanistic Insights into Differences during LiNi 0.5 Mn 0.3 Co 0.2 O 2 -Graphite Full Cell Cycling. [Link]
Google Patents, US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
Agency for Toxic Substances and Disease Registry, 7. ANALYTICAL METHODS. [Link]
ResearchGate, Techniques and Methods to Monitor Chemical Reactions. [Link]
Li, J., et al. (2018). Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. RSC Advances, 8(3), 1361-1368. [Link]
Gull, M., & Mojzsis, S. J. (2023). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. Life, 13(4), 939. [Link]
Removal of trimethylsilyl byproducts from phosphonate synthesis
A Guide to the Effective Removal of Trimethylsilyl (TMS) Byproducts Welcome to the technical support center for phosphonate synthesis. This guide, curated for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to the Effective Removal of Trimethylsilyl (TMS) Byproducts
Welcome to the technical support center for phosphonate synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the removal of trimethylsilyl (TMS) byproducts during phosphonate synthesis. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Understanding the Challenge: The "Why" Behind TMS Byproduct Formation
In modern phosphonate chemistry, trimethylsilyl halides like bromotrimethylsilane (TMSBr) and iodotrimethylsilane (TMSI) are invaluable reagents. They are widely used for the mild and efficient dealkylation of dialkyl phosphonates to yield the corresponding phosphonic acids, a critical step in the synthesis of many biologically active compounds.[1][2][3][4] This process, often referred to as the McKenna reaction, proceeds through a bis(trimethylsilyl) ester intermediate which is then readily hydrolyzed.[3][5]
The utility of these reagents, however, introduces a purification challenge: the need to effectively remove silicon-containing byproducts from the final product. The primary byproducts of concern are:
Hexamethyldisiloxane ((Me₃Si)₂O): Formed upon hydrolysis of the trimethylsilyl ester intermediate or unreacted TMS halides.[6][7]
Unreacted TMS Halides (e.g., TMSBr, TMSCl): Excess reagent that remains after the reaction is complete.
Trimethylsilyl ethers (R-OTMS): Can form if the substrate contains hydroxyl groups.[8]
Failure to remove these byproducts can interfere with subsequent reactions, complicate product characterization, and impact the purity and biological activity of the final phosphonate compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your phosphonate product.
Question: My final product is an intractable oil and won't solidify. How can I remove residual (Me₃Si)₂O?
Answer: Hexamethyldisiloxane is a relatively non-polar and volatile liquid (b.p. 101 °C) that can be challenging to remove from non-polar or oily products.
Underlying Cause: Insufficient removal during the initial workup or co-distillation with the solvent.
Recommended Solutions:
Azeotropic Removal: If your product is stable to heat, you can attempt to remove (Me₃Si)₂O by co-evaporation with a solvent that forms a low-boiling azeotrope with it, such as toluene.
High-Vacuum Distillation: For thermally stable products, distillation under high vacuum can effectively remove the more volatile (Me₃Si)₂O.[9]
Aqueous Workup with Methanol: A thorough aqueous workup is crucial. The use of methanol during the hydrolysis of the silyl ester intermediate can facilitate the removal of silyl byproducts.[10][11]
Chromatography: If other methods fail, column chromatography on silica gel can separate the desired phosphonate from non-polar impurities like (Me₃Si)₂O.[12][13]
Question: My NMR spectrum shows persistent, unidentifiable silicon-based impurities. What are they and how do I get rid of them?
Answer: Besides (Me₃Si)₂O, you may be observing other silicon-containing species.
Underlying Cause: Incomplete hydrolysis of the bis(trimethylsilyl) phosphonate intermediate or reaction of the TMS halide with other functional groups in your molecule.
Recommended Solutions:
Prolonged Hydrolysis: Ensure complete hydrolysis of the silyl ester by stirring the reaction mixture with water or methanol for an adequate amount of time.[3][14] Monitoring the reaction by ³¹P NMR can confirm the disappearance of the silyl phosphonate intermediate.
Acidic or Basic Wash: A dilute acid or base wash during the extractive workup can help hydrolyze any remaining silyl ethers or esters. However, be cautious of the stability of your target phosphonate under these conditions.[3][5]
Fluoride Treatment: For stubborn silyl ethers, a mild fluoride source like tetra-n-butylammonium fluoride (TBAF) can be used for deprotection.[15][16] However, the subsequent workup to remove fluoride salts can be challenging.
Question: I'm observing significant product degradation during the aqueous workup. What are my alternatives?
Answer: Some phosphonate derivatives can be sensitive to the acidic conditions generated during the hydrolysis of TMS halides (in situ generation of HBr or HI).[3][15]
Underlying Cause: The phosphonate product itself or other functional groups in the molecule are acid-labile.
Recommended Solutions:
Methanolysis: Instead of an aqueous workup, quenching the reaction with anhydrous methanol can be a milder method to cleave the silyl esters.[10][11] The resulting volatile byproducts (e.g., methoxytrimethylsilane) can often be removed under reduced pressure.[17]
Buffered Workup: Perform the aqueous workup using a buffered solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid generated in situ.
Non-Aqueous Workup: If the product is extremely sensitive, a non-aqueous workup followed by purification techniques that do not involve water, such as precipitation or chromatography, may be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing TMS byproducts?
A1: The most straightforward and widely used method is a thorough aqueous workup. The trimethylsilyl ester intermediates are designed to be readily hydrolyzed by water or alcohols like methanol.[1][6][14] This process converts the silicon-containing species into the desired phosphonic acid and water-soluble or volatile byproducts that can be separated by extraction and evaporation.
Q2: How can I visually tell if I have successfully removed all the (Me₃Si)₂O?
A2: Visually, it can be difficult. (Me₃Si)₂O is a clear, colorless liquid. The most reliable methods for confirming its removal are analytical techniques such as ¹H NMR spectroscopy (a sharp singlet around 0 ppm) or GC-MS.
Q3: Are there any "greener" alternatives to traditional workups for removing TMS byproducts?
A3: While traditional liquid-liquid extraction is common, exploring techniques like solid-phase extraction (SPE) could offer a more environmentally friendly approach by reducing solvent consumption. Additionally, optimizing reaction conditions to use a minimal excess of the TMS reagent can reduce the byproduct load from the start.
Q4: Can I use distillation to purify my phosphonic acid from TMS byproducts?
A4: Distillation is generally more suitable for removing volatile TMS byproducts like unreacted TMS halides and (Me₃Si)₂O from a less volatile phosphonate product.[9] However, many phosphonic acids are non-volatile solids or high-boiling oils and may decompose at the temperatures required for distillation.
Q5: My reaction was performed using TMSCl/NaI. Does this change the workup procedure?
A5: The in situ generation of TMSI from TMSCl and NaI is a common and cost-effective strategy.[6][7] The workup procedure remains largely the same. You will still need to perform an aqueous workup to hydrolyze the silyl ester and remove the resulting sodium salts (NaI and NaCl).
IV. Experimental Protocols and Data
Protocol 1: Standard Aqueous Workup for TMS Byproduct Removal
Reaction Quench: After the dealkylation reaction is complete (as monitored by TLC or NMR), cool the reaction mixture to 0 °C in an ice bath.
Hydrolysis: Slowly add methanol (10 volumes relative to the phosphonate) to the reaction mixture and stir for 30 minutes at room temperature. This step helps to hydrolyze the intermediate silyl esters.[10][11]
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the volatile components, including the solvent, excess TMS reagent, and any volatile silyl byproducts.[17]
Aqueous Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:
Water (2 x 20 mL)
Saturated aqueous sodium bicarbonate (if acidic byproducts are a concern and the product is stable) (2 x 20 mL)
Brine (1 x 20 mL)
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphonic acid.
Further Purification: If necessary, purify the crude product by recrystallization, trituration, or column chromatography.[9][12][18]
Data Presentation: Properties of Common TMS Byproducts and Solvents
This table provides key physical properties to aid in the selection of appropriate purification strategies, such as distillation or extraction.
V. Visualization of Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing TMS byproducts based on the properties of the desired phosphonate product.
Caption: A decision-making workflow for purifying phosphonates.
VI. Concluding Remarks
The successful synthesis of phosphonates often hinges on effective purification. Understanding the nature of trimethylsilyl byproducts and the chemical principles behind their removal is paramount. This guide provides a foundation for troubleshooting common issues and selecting the appropriate purification strategy. Remember that each phosphonate is unique, and optimization of these methods may be necessary to achieve the desired purity for your specific application.
References
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2769. [Link]
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. [Link]
Klosinski, P. (2002). Methods for the dealkylation of phosphonate esters.
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
Corbridge, D. E. C. (2019). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 23(2), 3395. [Link]
Grembecka, J., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1426–1435. [Link]
Besson, T., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(6), 1024-1028. [Link]
Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters.
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? [Link]
Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2309–2326. [Link]
Olah, G. A., & Narang, S. C. (1980). Iodotrimethylsilane. UCLA - Chemistry and Biochemistry. [Link]
Technical Support Center: Troubleshooting Low Yields in the Phosphitylation of Secondary Alcohols
The introduction of a phosphite group onto a secondary alcohol is a cornerstone reaction in synthetic organic chemistry, particularly in the assembly of oligonucleotides, phosphopeptides, and other biologically significa...
Author: BenchChem Technical Support Team. Date: January 2026
The introduction of a phosphite group onto a secondary alcohol is a cornerstone reaction in synthetic organic chemistry, particularly in the assembly of oligonucleotides, phosphopeptides, and other biologically significant molecules. While the phosphitylation of primary alcohols is often straightforward, secondary alcohols present a unique set of challenges primarily rooted in their increased steric bulk and comparatively lower nucleophilicity. This guide provides an in-depth, experience-driven approach to diagnosing and resolving the common issues that lead to low yields in these critical transformations.
Core Troubleshooting: Frequently Asked Questions
This section addresses the most common problems encountered during the phosphitylation of secondary alcohols in a direct question-and-answer format.
Q1: My phosphitylation reaction shows very low or no conversion of the starting alcohol. What are the most likely causes?
A1: Failure to achieve conversion typically points to one of four critical areas: reagent and solvent quality, insufficient activation, steric hindrance, or catalyst deactivation.
Purity of Reagents and Solvents: Phosphitylating agents (e.g., phosphoramidites) and the activated intermediates are extremely sensitive to moisture.[1] Water will rapidly hydrolyze the phosphitylating agent or the activated species, quenching the reaction. Ensure all solvents are anhydrous and that reagents have been stored under an inert atmosphere. It is best practice to use freshly distilled solvents and recently purchased, sealed reagents.
Insufficient Activation: The most common P(III) phosphitylating agents, phosphoramidites, are stable and unreactive towards alcohols without an activator.[2] The activator, typically a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (DCI), protonates the nitrogen of the phosphoramidite, creating a highly reactive phosphitylating intermediate.[3] If the activator is old, has degraded, or is used in insufficient stoichiometric amounts, the reaction will not proceed efficiently. For sterically demanding secondary alcohols, a more acidic activator may be required to generate a sufficient concentration of the reactive intermediate.[4]
Severe Steric Hindrance: The environment around a secondary hydroxyl group can physically block the approach of the bulky phosphitylating agent.[5][6] This steric clash significantly slows down the reaction rate, leading to incomplete conversion within a standard timeframe.[7] The structure of both the alcohol substrate and the phosphitylating agent's protecting groups contribute to this challenge.[]
Catalyst Deactivation: The phosphitylation reaction releases a secondary amine (e.g., diisopropylamine) as a byproduct. This amine is basic and can neutralize the acidic activator.[9] As the reaction progresses, the accumulation of this amine byproduct raises the pH of the reaction mixture and deactivates the catalyst, effectively stopping the reaction. This is a classic example of product inhibition and is a major reason why these reactions often require a stoichiometric excess of the activator.[9]
Q2: My reaction is messy, showing multiple spots on TLC and complex ³¹P NMR signals. What are these side products and how can I prevent them?
A2: A complex reaction mixture indicates the presence of side reactions. The most common culprits are oxidation, hydrolysis, and over-phosphitylation.
P(V) Impurities (Oxidation): The desired product is a phosphite triester, which is a P(III) species. These are readily oxidized to the corresponding P(V) phosphate. This can happen if there are trace oxidants in the reaction mixture or during workup if exposed to air for prolonged periods. Using an anhydrous oxidant like tert-butyl hydroperoxide can be beneficial in cases where subsequent oxidation is desired.[9] Monitoring by ³¹P NMR is critical, as P(III) and P(V) species have distinct and well-separated chemical shifts.[10][11]
H-phosphonate Formation: This can occur through the hydrolysis of the phosphitylating agent or an intermediate. The resulting H-phosphonate is generally less reactive and can contribute to the complexity of the mixture.
Over-phosphitylation: In some cases, particularly with highly reactive P(V) reagents like POCl₃, it's possible to get di- and tri-alkylated phosphate byproducts.[6] While less common with P(III) phosphoramidites, using a large excess of the phosphitylating agent with a highly nucleophilic alcohol could potentially lead to undesired secondary reactions. Adjusting the stoichiometry to use a slight excess of the alcohol can sometimes favor the desired mono-substitution.[1]
To minimize these side products, rigorous adherence to anhydrous and anaerobic conditions is paramount. Additionally, monitoring the reaction by TLC or ³¹P NMR can help determine the optimal reaction time to maximize product formation before significant degradation or side reactions occur.
Q3: How can I overcome the challenge of steric hindrance when working with a particularly bulky secondary alcohol?
A3: Overcoming steric hindrance requires a multi-faceted approach that enhances the reactivity of the system or provides the necessary energy to overcome the activation barrier.
Increase Activator Potency: Switch to a more acidic activator. While 1H-tetrazole (pKa ≈ 4.9) is standard, activators like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) are more acidic and can accelerate reactions with hindered alcohols. Be aware that highly acidic activators can also promote side reactions like detritylation if acid-labile protecting groups are present.
Elevate Reaction Temperature: Modestly increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. However, this must be done cautiously as it can also accelerate decomposition pathways.
Microwave-Assisted Synthesis: For particularly stubborn cases, microwave-assisted phosphitylation has been shown to be highly effective for hindered substrates, dramatically reducing reaction times and improving yields.[9]
Amine Scavenging: To counter catalyst deactivation by the amine byproduct, additives such as isocyanates can be used to "scavenge" the amine, converting it to a non-basic urea.[9] This allows the activator to function catalytically, driving the reaction to higher conversion even with hindered substrates.
Q4: My phosphoramidite product appears to be degrading during silica gel chromatography. What are the best practices for purification?
A4: Phosphite triesters are sensitive to the acidic nature of standard silica gel, which can cause decomposition. This is a very common issue.
Neutralize the Silica: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent solvent), and then re-equilibrate with the starting eluent. This neutralizes the acidic sites on the silica surface.
Use an Amine Additive in the Eluent: Incorporating a small amount of a tertiary amine base (0.1-1% triethylamine or pyridine) into the mobile phase throughout the purification process helps to maintain a neutral environment and prevent product degradation on the column.
Alternative Purification Methods: For highly sensitive compounds, alternatives to silica gel chromatography may be necessary. These can include precipitation, crystallization, or specialized chromatography media.[1][12]
Prompt Handling: Do not let the product sit on the column for an extended period. Work efficiently to collect the fractions and remove the solvent. The purified phosphoramidite should be stored under an inert atmosphere at low temperature.
Visualized Workflows and Mechanisms
Troubleshooting Logic Flow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting phosphitylation reactions.
Simplified Reaction Mechanism
The following diagram illustrates the key activation step in phosphoramidite chemistry.
Caption: The role of the activator in phosphoramidite chemistry.
Data and Protocols for the Lab
Table 1: Comparison of Common Activators for Phosphitylation
Activator
Abbreviation
pKa (in MeCN)
Characteristics & Use Cases
1H-Tetrazole
Tetrazole
~12-14
The historical standard; effective for most applications but explosive in dry form and can be slow for hindered alcohols.[13][14]
4,5-Dicyanoimidazole
DCI
~8.5
A non-explosive, more acidic alternative to tetrazole; good for improving rates with moderately hindered substrates.[14]
5-(Ethylthio)-1H-tetrazole
ETT
~11
More acidic than tetrazole, offering faster coupling times. Often used in automated oligonucleotide synthesis.
5-(Benzylthio)-1H-tetrazole
BTT
~10.5
Similar to ETT, provides a good balance of reactivity and stability.
Note: pKa values in acetonitrile can vary based on measurement conditions. The trend in acidity is the key takeaway.[4]
Table 2: Typical ³¹P NMR Chemical Shifts for Key Species
Species Type
Typical Chemical Shift (ppm)
Notes
Phosphoramidite Starting Material
+145 to +150
A sharp singlet (or doublet if P-H coupling is present).
Phosphite Triester Product
+138 to +142
Appears close to the starting material. Diastereomers may result in two distinct peaks.[15]
H-Phosphonate Byproduct
0 to +10
Often shows a large ¹J(P,H) coupling (~600-700 Hz), appearing as a distinct doublet.
Phosphate (P=O) Oxidation Product
-10 to +5
Significant upfield shift from P(III) species, indicating oxidation.
Reference: Chemical shifts are relative to 85% H₃PO₄. Values can vary based on solvent and substituents.[10]
Protocol 1: General Procedure for Phosphitylation of a Hindered Secondary Alcohol
Safety Note: Handle all reagents under an inert atmosphere (Argon or Nitrogen). Phosphitylating agents are moisture-sensitive.
Preparation:
Dry the secondary alcohol substrate thoroughly, typically by co-evaporation with anhydrous toluene or by drying under high vacuum overnight.
In a flame-dried or oven-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) in anhydrous dichloromethane or acetonitrile (target concentration ~0.1 M).
Reaction Initiation:
Add the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a suitable phosphoramidite building block) (1.1-1.5 equiv).
In a separate flask, prepare a solution of the chosen activator (e.g., DCI) (1.2-2.0 equiv) in anhydrous acetonitrile.
Add the activator solution dropwise to the alcohol/phosphitylating agent mixture at room temperature with vigorous stirring.
Monitoring:
Follow the reaction progress by thin-layer chromatography (TLC) or by periodically taking aliquots for ³¹P NMR analysis.[16]
If the reaction is sluggish after 1-2 hours, consider gentle warming to 35-40 °C.
Workup:
Once the reaction is complete, cool the mixture in an ice bath.
Quench the reaction by adding a small amount of a suitable quenching agent like saturated aqueous sodium bicarbonate, if subsequent oxidation is not planned. For sensitive products, a non-aqueous quench may be preferred.
Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product immediately by column chromatography on silica gel that has been pre-treated with triethylamine.
Use a solvent system (e.g., hexanes/ethyl acetate) containing 0.5-1% triethylamine to elute the product.
Combine the pure fractions and concentrate to yield the purified phosphite triester. Confirm purity and structure by ¹H, ¹³C, and ³¹P NMR.
References
Benchchem. Optimizing reaction conditions for the phosphorylation of oleyl alcohol. [URL: https://www.benchchem.com/product/b1068]
ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [URL: https://www.researchgate.net/publication/251765239_Esterification_of_Sterically_Hindered_Acids_and_Alcohols_in_Fluorous_Media]
Benchchem. Technical Support Center: Overcoming Low Yields in the Tritylation of Hindered Secondary Alcohols. [URL: https://www.benchchem.
RSC Publishing. Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02167d]
Google Patents. US7247720B2 - Phosphitylation process. [URL: https://patents.google.
Google Patents. KR101065715B1 - Phosphitylation method. [URL: https://patents.google.
National Institutes of Health. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6339553/]
National Institutes of Health. Catalytic Chemoselective O-Phosphorylation of Alcohols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7021577/]
Chromatography Today. HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [URL: https://www.chromatographytoday.com/article/hplc-uhplc/65/ymc/hplc-analysis-of-phosphoramidites-using-rp-or-np-conditions-maximum-flexibility-with-ymc-triart/2475]
BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly. [URL: https://www.bocsci.com/blog/principles-of-phosphoramidite-reactions-in-dna-assembly/]
ResearchGate. Efficient catalyst turnover in the phosphitylation of alcohols with phosphoramidites. [URL: https://www.researchgate.
Entegris. The Art of Phosphitylation. [URL: https://www.entegris.
National Institutes of Health. An Effective Reagent to Functionalize Alcohols with Phosphocholine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7386055/]
KU Leuven. Catalytic phosphorylation of alcohols for phosphate ester synthesis. [URL: https://lirias.kuleuven.be/retrieve/708915]
RSC Publishing. Monitoring of phosphatase and kinase activity using 31P NMR. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/an/d0an01287e]
ResearchGate. On-demand synthesis of phosphoramidites. [URL: https://www.researchgate.net/publication/339185189_On-demand_synthesis_of_phosphoramidites]
National Institutes of Health. For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8881515/]
ResearchGate. Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. [URL: https://www.researchgate.net/publication/343160492_Mechanisms_of_the_Substitution_Reactions_of_Phosphoramidites_and_Their_Congeners]
MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [URL: https://www.mdpi.com/2297-8739/10/11/413]
National Institutes of Health. 31P and 1H NMR investigation of the structure of the phosphorylating intermediates in the phosphodiester approach to the oligonucleotide synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC343169/]
WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. [URL: https://www.huarenchem.
National Institutes of Health. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788390/]
Google Patents. US7217814B2 - Methods of producing phosphitylated compounds. [URL: https://patents.google.
ResearchGate. For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. [URL: https://www.researchgate.net/publication/379513366_For_Catching-by-Polymerization_Oligo_Purification_Scalable_Synthesis_of_the_Precursors_to_the_Polymerizable_Tagging_Phosphoramidites]
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [URL: https://www.magritek.com/blog/2023/03/13/monitoring-the-oxidation-of-phosphine-ligands-using-31p-nmr/]
Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [URL: https://www.reddit.com/r/Mcat/comments/7u372t/how_does_steric_hindrance_affect_reactivity_of/]
ResearchGate. 31P NMR spectra of the reaction of a model phosphoramidite, 1t, with... [URL: https://www.researchgate.net/figure/31-P-NMR-spectra-of-the-reaction-of-a-model-phosphoramidite-1t-with-thymidine-2t-in-the_fig1_225048384]
Technical Support Center: Monitoring Reactions with Dimethyl Trimethylsilyl Phosphite via ³¹P NMR
Welcome to the technical support center for researchers and drug development professionals utilizing Dimethyl trimethylsilyl phosphite [P(OMe)₂(OSiMe₃)] in their synthetic workflows. This guide provides in-depth, field-p...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers and drug development professionals utilizing Dimethyl trimethylsilyl phosphite [P(OMe)₂(OSiMe₃)] in their synthetic workflows. This guide provides in-depth, field-proven insights into monitoring reactions with this versatile reagent using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the causality behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected ³¹P NMR chemical shift for my starting material, Dimethyl trimethylsilyl phosphite (DMTSP)?
A1: Dimethyl trimethylsilyl phosphite is a trivalent phosphorus (P(III)) compound. As such, its signal will appear significantly downfield in the ³¹P NMR spectrum. You should expect a sharp singlet in the range of +130 to +140 ppm .[1][2] This downfield shift is characteristic of phosphites, which are less shielded than their corresponding pentavalent phosphate or phosphonate counterparts.[3] It is crucial to establish a clean spectrum of your starting material before initiating the reaction to confirm its purity and the absence of significant oxidation or hydrolysis products.
Q2: I've started my reaction. Where should I expect my product peak to appear?
A2: Most reactions involving DMTSP, such as the Pudovik reaction with aldehydes or ketones, result in the conversion of the phosphorus center from P(III) to a pentavalent P(V) species.[4] This fundamental change in the electronic environment of the phosphorus nucleus causes a dramatic upfield shift in the ³¹P NMR spectrum. For a typical product like an α-(trimethylsilyloxy)phosphonate, the signal will generally appear in the +15 to +25 ppm region.[4][5] Monitoring the reaction, therefore, involves observing the decrease in the intensity of the starting material peak (at ~+135 ppm) and the concurrent increase in the product peak (at ~+20 ppm).
Q3: What are the most common impurities I might see, and what are their characteristic ³¹P NMR chemical shifts?
A3: Impurities can arise from the synthesis of DMTSP or from its degradation due to improper handling. The two most common impurities are hydrolysis and oxidation products:
Dimethyl H-phosphonate (DMHP): This is the product of DMTSP hydrolysis. It exists in equilibrium with its P(III) tautomer but is observed as a single P(V) species. Its chemical shift is typically around +7 to +11 ppm , often appearing as a doublet in a proton-coupled spectrum due to the large one-bond P-H coupling constant (¹JP-H ≈ 700 Hz).[6][7] In standard proton-decoupled spectra, it will be a singlet.
Dimethyl trimethylsilyl phosphate: This is the product of air oxidation of DMTSP. As a P(V) phosphate species, its signal is found significantly upfield, typically in the range of -2 to +2 ppm .[8][9] The significant difference in chemical shifts between the phosphite starting material and its phosphate oxidation product makes ³¹P NMR an excellent tool for assessing purity.[3]
Troubleshooting Guide: Interpreting Your ³¹P NMR Data
This section addresses specific issues you may encounter during your reaction monitoring.
Scenario 1: "My starting material peak at ~+135 ppm is gone, but I don't see a new peak in the expected +15 to +25 ppm product region."
Possible Cause 1: Formation of an Unexpected Intermediate. Some reactions may proceed through a phosphorus-containing intermediate with a different chemical shift. For example, coordination to a Lewis acid catalyst could temporarily shift the signal. Re-examine the full spectral window for any new, low-intensity signals.
Possible Cause 2: Paramagnetic Species. The presence of paramagnetic metals (e.g., trace iron, copper) in your reagents or from the reaction vessel can cause significant broadening of NMR signals, sometimes to the point where they disappear into the baseline. This is a common issue in organometallic chemistry.[10] Try running the reaction in a different flask or purifying your reagents.
Possible Cause 3: Product Precipitation. If your product is insoluble in the NMR solvent, it will not be observed in the solution-state spectrum. Check your NMR tube for any visible precipitate. If so, you will need to re-dissolve the sample in a more suitable deuterated solvent.
Scenario 2: "My reaction mixture shows multiple new peaks. How do I identify them?"
Possible Cause 1: Diastereomer Formation. If your reaction creates a new stereocenter adjacent to the phosphorus atom (as in the Pudovik reaction with a prochiral aldehyde), the product will be a mixture of diastereomers. These will have slightly different chemical environments and may appear as two distinct peaks in the ³¹P NMR spectrum, typically very close to each other.[4]
Possible Cause 2: Side Reactions. The presence of water or air can lead to the formation of hydrolysis (Dimethyl H-phosphonate, ~+11 ppm) and oxidation (Dimethyl trimethylsilyl phosphate, ~0 ppm) byproducts alongside your desired product.[7][11] If you see these peaks, it indicates that your reaction conditions are not sufficiently anhydrous or inert.
Possible Cause 3: Reagent Impurities. An impurity in one of your other starting materials (e.g., the aldehyde) could be reacting with the DMTSP to form a separate phosphonate product. Always ensure the purity of all reagents before starting.[12][13]
Scenario 3: "The reaction seems to have stalled. The ratio of starting material to product is no longer changing."
Possible Cause 1: Catalyst Deactivation. If the reaction is catalytic, the catalyst may have been deactivated by impurities (especially water) or may have degraded over time. The ³¹P NMR spectrum provides unequivocal evidence that the reaction has stopped.
Possible Cause 2: Reversible Reaction. The reaction may have reached equilibrium. You can test this by altering the reaction conditions (e.g., temperature, concentration) to see if the equilibrium position shifts, which would be reflected in the peak integrals in the ³¹P NMR spectrum.
Possible Cause 3: Reagent Depletion. Ensure that you used the correct stoichiometry. ³¹P NMR is an excellent tool for monitoring the phosphorus-containing reagent, but it provides no information about the other reactants. A co-reactant may have been fully consumed or may have degraded.
Protocol: Monitoring the Pudovik Reaction of Benzaldehyde with DMTSP
This protocol outlines the in-situ monitoring of a reaction directly within an NMR tube.
1. Reagent Preparation:
Ensure all glassware, including the NMR tube and cap, are rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or in a desiccator.
Use freshly distilled benzaldehyde and DMTSP. All deuterated solvents (e.g., CDCl₃, C₆D₆) should be anhydrous.
2. Reaction Setup in the NMR Tube:
In a glovebox or under a nitrogen atmosphere, add 0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.
Add benzaldehyde (1.0 equivalent).
Add a small amount of an internal standard if quantification is desired (e.g., triphenyl phosphate, which gives a sharp singlet far from the region of interest).
Cap the NMR tube, remove it from the inert atmosphere, and acquire a background ¹H and ³¹P NMR spectrum if desired.
3. Initiation and Monitoring:
Under an inert atmosphere, carefully add DMTSP (1.05 equivalents) to the NMR tube.
Quickly cap the tube, shake gently to mix, and insert it into the NMR spectrometer.
Immediately acquire the first ³¹P NMR spectrum (t=0). This is critical to establish the initial ratio of reactants.
Acquire subsequent spectra at regular intervals (e.g., every 15-30 minutes) to monitor the disappearance of the DMTSP peak at ~+135 ppm and the appearance of the α-(trimethylsilyloxy)benzylphosphonate product peak around +20 ppm.
4. NMR Acquisition Parameters:
Experiment: Standard one-pulse ³¹P experiment with proton decoupling (zgpg30 on Bruker systems).
Referencing: Reference the spectrum to an external 85% H₃PO₄ standard at 0 ppm.[14]
Relaxation Delay (d1): Use a sufficient relaxation delay (e.g., 5 seconds) for more accurate integration, although for simple monitoring of conversion, a shorter delay may be acceptable. Note that standard integrations may not be perfectly quantitative due to the Nuclear Overhauser Effect (NOE).[6]
Visualizations
Caption: Workflow for real-time ³¹P NMR reaction monitoring.
Caption: Transformation of ³¹P NMR spectrum during a Pudovik reaction.
References
NMR Service. (n.d.). ³¹Phosphorus NMR. University of Sheffield. [Link]
National Center for Biotechnology Information. (n.d.). Tris(trimethylsilyl) phosphate. PubChem. [Link]
Wada, T., et al. (2001). The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a chiral catalyst. Tetrahedron Letters, 42(6), 1069-1072.
Chai, C., et al. (2004). ³¹P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Journal of Sol-Gel Science and Technology, 31(1-3), 167-171.
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [relevant article]. [Link]
Ábrányi-Balogh, P., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6037. [Link]
Hans J. Reich. (n.d.). ³¹P NMR Chemical Shift of P(III) Compounds. University of Wisconsin. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information: Water Determines the Products. [Link]
Glazier, S. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 882-885. [Link]
Kirk, K., & Kuchel, P. W. (1988). Characterization of transmembrane chemical shift differences in the ³¹P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Journal of Magnetic Resonance, 79(3), 441-456.
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]
UCSB Chemistry and Biochemistry. (n.d.). ³¹P - NMR Facility. [Link]
ResearchGate. (n.d.). ³¹P NMR Study on Some Phosphorus-Containing Compounds. [Link]
NPTEL. (2024). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. [Link]
RosDok. (n.d.). Development of low-field flow ³¹P NMR spectroscopy for reaction monitoring in organometallic chemistry. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Gerlt, J. A., & Demou, P. C. (1975). ¹⁷O NMR investigation of phosphite hydrolysis mechanisms. Journal of the American Chemical Society, 97(24), 7183–7185.
Technical Support Center: Stabilizing Dimethyl Trimethylsilyl Phosphite for Long-Term Storage
Welcome to the technical support guide for Dimethyl trimethylsilyl phosphite (DMTMSP). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for Dimethyl trimethylsilyl phosphite (DMTMSP). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your DMTMSP for successful experimental outcomes.
Introduction: The Challenge of Stability
Dimethyl trimethylsilyl phosphite, with the chemical formula (CH₃)₃SiOP(OCH₃)₂, is a valuable reagent in organic synthesis, notably in the preparation of protected phosphoamino acids and other organophosphorus compounds.[1] However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric conditions. The trivalent phosphorus center and the labile silicon-oxygen bond make DMTMSP susceptible to hydrolysis and oxidation, leading to the formation of impurities that can interfere with your reactions. This guide provides a comprehensive framework for understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dimethyl trimethylsilyl phosphite?
A1: The two main degradation pathways for DMTMSP are hydrolysis and oxidation.
Hydrolysis: Exposure to moisture, even trace amounts from the atmosphere, can lead to the cleavage of the silicon-oxygen-phosphorus bond. The primary products of hydrolysis are dimethyl phosphite and trimethylsilanol , which can further react to form hexamethyldisiloxane .[2][3]
Oxidation: The phosphorus(III) center in DMTMSP is readily oxidized to phosphorus(V) in the presence of air (oxygen).[4] This results in the formation of dimethyl trimethylsilyl phosphate .
These degradation processes are often autocatalytic, meaning the acidic byproducts of hydrolysis can accelerate further decomposition.
Diagram of DMTMSP Degradation Pathways
Caption: Primary degradation pathways of Dimethyl trimethylsilyl phosphite.
Q2: How should I properly store Dimethyl trimethylsilyl phosphite to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of DMTMSP. The recommended storage temperature is 2-8°C .[1][5] It is imperative to store the reagent under an inert atmosphere, such as argon or dry nitrogen, to prevent exposure to moisture and oxygen. The original manufacturer's packaging, often a septum-sealed bottle, is designed for this purpose.
Storage Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents hydrolysis and oxidation.
Container
Original, unopened, or properly resealed septum-capped bottle
Maintains an inert atmosphere and prevents contamination.
For partially used bottles, it is crucial to ensure the septum is not compromised and to backfill the bottle with an inert gas after each use.
Q3: Are there any recommended stabilizers for Dimethyl trimethylsilyl phosphite?
A3: While some organic phosphites are used as stabilizers in polymer formulations, the addition of stabilizers to high-purity reagents like DMTMSP for synthetic applications is not a standard practice as it would introduce impurities.[2][6] The most effective strategy for maintaining the stability of DMTMSP is through strict adherence to proper storage and handling protocols under an inert atmosphere.
Troubleshooting Guide
Problem 1: My reaction yield is lower than expected, or I am observing unexpected byproducts.
Possible Cause: Your Dimethyl trimethylsilyl phosphite may have degraded. The presence of hydrolysis or oxidation products can interfere with your desired reaction pathway. For instance, dimethyl phosphite, a product of hydrolysis, can act as a different nucleophile or reagent in your reaction mixture.
Troubleshooting Steps:
Assess the Purity of Your DMTMSP:
31P NMR Spectroscopy: This is the most direct method to assess the purity of your DMTMSP and identify phosphorus-containing degradation products.
Pure DMTMSP: Should exhibit a single sharp peak in the phosphite region of the 31P NMR spectrum, typically around 125 to 145 ppm .[7]
Dimethyl Phosphite (Hydrolysis Product): Appears as a distinct peak around 7 to 11 ppm .[5][6]
Dimethyl trimethylsilyl phosphate (Oxidation Product): Will appear in the phosphate region, generally between -30 to 5 ppm .[8]
GC-MS Analysis: Gas chromatography-mass spectrometry can be used to separate and identify volatile components, including DMTMSP and its degradation products like hexamethyldisiloxane.
Purification of Slightly Degraded DMTMSP:
If 31P NMR analysis indicates minor degradation, you may be able to purify the reagent by distillation under reduced pressure .[9][10] This should be performed under an inert atmosphere to prevent further degradation during the purification process. It is crucial to use clean, dry glassware.
Experimental Protocol: Purity Assessment by 31P NMR
Sample Preparation:
In a glovebox or under a stream of inert gas, carefully transfer approximately 0.1 mL of your DMTMSP sample into a clean, dry NMR tube.
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is anhydrous to prevent further hydrolysis during the analysis.
Cap the NMR tube securely.
NMR Acquisition:
Acquire a proton-decoupled 31P NMR spectrum.
Use a sufficient relaxation delay (D1) to ensure accurate integration if you wish to quantify the impurities. A D1 of 5-10 seconds is generally adequate.
Data Analysis:
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
Integrate the peaks corresponding to DMTMSP and any identified impurities. The relative integrals will give you a quantitative measure of the purity.
Problem 2: I observe fuming or a precipitate when I add my DMTMSP to the reaction mixture.
Possible Cause: This is a strong indication of significant degradation. DMTMSP is moisture-sensitive, and if it has been improperly handled, it may have hydrolyzed to a significant extent. The fuming could be due to the reaction of byproducts with the atmosphere or other reagents. A precipitate could be insoluble inorganic salts formed from the reaction of degradation products.
Troubleshooting Steps:
Do Not Use the Reagent: If you observe these signs, it is highly recommended to discard the reagent according to your institution's safety protocols. Using severely degraded DMTMSP will likely lead to failed reactions and could pose a safety hazard.
Review Your Handling Technique: This is an opportunity to review your procedures for handling air- and moisture-sensitive reagents. Ensure that all glassware is rigorously dried, your inert gas source is pure, and your transfer techniques (e.g., syringe or cannula) are flawless.
Obtain a Fresh Bottle of Reagent: Start your experiment with a fresh, unopened bottle of DMTMSP to ensure the highest possible purity.
Workflow for Handling and Using Dimethyl Trimethylsilyl Phosphite
Caption: Recommended workflow for handling Dimethyl trimethylsilyl phosphite.
Conclusion
The stability of Dimethyl trimethylsilyl phosphite is paramount for its successful application in research and development. By understanding its degradation pathways and adhering to stringent storage and handling protocols, you can significantly extend its shelf life and ensure the reliability of your experimental results. Regular purity assessment, particularly through 31P NMR spectroscopy, is a valuable tool for quality control. Should you encounter any issues not covered in this guide, please do not hesitate to contact our technical support team for further assistance.
References
SpectraBase. Dimethylphosphite - Optional[31P NMR] - Chemical Shifts. Available from: [Link]
Labbe, E., et al. (1987). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Journal of Magnetic Resonance.
Koumoulidis, J., et al. (2003). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Journal of Sol-Gel Science and Technology.
Onozawa, S., et al. (2018). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Journal of Organic Chemistry.
Keglevich, G. (2021).
SIELC Technologies. Dimethyl trimethylsilyl phosphite. Available from: [Link]
University of Ottawa. 31 Phosphorus NMR. Available from: [Link]
Keglevich, G., & Bálint, E. (2021).
Richardson, R. M., & Wiemer, D. F. (2012).
Becker, G., et al. (1976). TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE·BIS-(TETRAHYDROFURAN). Inorganic Syntheses.
Fritz, G., & Hölderich, W. (1975). Synthesis of Alkylsilylphosphines. Zeitschrift für anorganische und allgemeine Chemie.
ResearchGate. 31P N.M.R. chemical shifts. Available from: [Link]
Keglevich, G., & Bálint, E. (2021).
Westheimer, F. H. (1968). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Accounts of Chemical Research.
Steffen, K.-D. 31P chemical shifts. Available from: [Link]
NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.
Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics.
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]
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Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples.
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Figueroa, I. A., & Coates, J. D. (2017). Microbial Phosphite Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles. Advances in applied microbiology.
Gull, M., et al. (2023). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. Life.
A Comparative Guide to Alternative Reagents for the Synthesis of α-Hydroxy Phosphonates
For researchers and professionals in drug development, the synthesis of α-hydroxy phosphonates represents a cornerstone of organophosphorus chemistry. These compounds are not merely synthetic curiosities; they are potent...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, the synthesis of α-hydroxy phosphonates represents a cornerstone of organophosphorus chemistry. These compounds are not merely synthetic curiosities; they are potent enzyme inhibitors, antivirals, and herbicides, largely due to their structural analogy to the transition state of carboxylate hydrolysis.[1][2] The classical Pudovik and Abramov reactions have long served as the primary routes to these valuable scaffolds. However, the demands of modern chemistry—greater efficiency, milder conditions, stereochemical control, and environmental sustainability—have spurred the development of a diverse array of alternative reagents and catalytic systems.
This guide provides an in-depth comparison of these modern alternatives, moving beyond simple protocols to explain the mechanistic rationale and practical advantages of each approach. We will explore how innovative catalysts are revolutionizing this field, offering solutions to the limitations of traditional methods.
The Classical Foundation: Pudovik and Abramov Reactions
Understanding the alternatives requires a firm grasp of the foundational methods. The most common route is the Pudovik reaction , which involves the base-catalyzed nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[3][4] Its counterpart, the Abramov reaction , utilizes a trialkyl phosphite, typically under acidic catalysis.[5][6][7]
The core distinction lies in the phosphite source and the catalyst's role. In the Pudovik reaction, a base is required to deprotonate the dialkyl phosphite, generating a potent phosphorus nucleophile that attacks the carbonyl carbon.[3] In the Abramov reaction, an acid catalyst activates the carbonyl group, enhancing its electrophilicity for attack by the neutral trialkyl phosphite.[6][8] While effective, these methods can suffer from drawbacks such as harsh reaction conditions, limited substrate scope (especially for ketones), and the formation of byproducts, particularly the phospha-Brook rearrangement under strong basic conditions.[9][10]
Caption: Foundational pathways to α-hydroxy phosphonates.
The Green Chemistry Revolution: Eco-Friendly Alternatives
In response to growing environmental concerns, a significant research thrust has been the development of "green" synthetic protocols. These methods prioritize the use of non-hazardous catalysts, minimize solvent waste, and operate under mild conditions.[5]
Solvent-Free and Heterogeneous Catalysis
Eliminating organic solvents is a primary goal of green chemistry. Many modern protocols for α-hydroxy phosphonate synthesis have successfully adopted solvent-free conditions, often with the aid of simple, recyclable catalysts.
Piperazine-Catalyzed Grinding: A highly efficient and simple method involves grinding aldehydes and diethyl phosphite with piperazine as a catalyst at room temperature. This approach is not only solvent-free but also remarkably fast, with many reactions completing within minutes. The mechanical energy from grinding facilitates intimate contact between reactants, accelerating the reaction.
Biosourced "Ecocatalysts": An innovative approach utilizes catalysts derived from plant biomass. "Eco-MgZnOx," prepared by the simple thermal treatment of the Zn-hyperaccumulating plant Arabidopsis halleri, has proven to be a highly effective catalyst for the hydrophosphonylation of aldehydes under solventless conditions.[5][11][12] These ecocatalysts, composed of mixed metal oxides, are reusable for up to five cycles, showcasing their sustainability.[5]
Basic Ionic Liquids: Choline hydroxide, a bio-renewable ionic liquid, serves as an efficient catalyst for the hydrophosphonylation of a wide array of aldehydes under neat conditions, providing high yields.[13]
Comparative Performance of Green Catalysts
The following table summarizes the performance of various green catalysts for the synthesis of diethyl(hydroxyl(phenyl)methyl)phosphonate from benzaldehyde and diethyl phosphite, highlighting the efficiency of these modern alternatives.
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers advantages such as low toxicity, stability, and the potential for asymmetric induction.
Enantioselective Synthesis with Proline
The synthesis of chiral α-hydroxy phosphonates is of paramount importance, as biological activity is often specific to a single enantiomer.[14] L-proline has emerged as a powerful organocatalyst for the highly enantioselective cross-aldol reaction of α-keto phosphonates with ketones.[14] This method provides access to optically active tertiary α-hydroxy phosphonates in excellent yields and with high enantiomeric purity (up to 99% ee).[14] The mechanism is believed to proceed through an enamine intermediate formed between proline and the ketone, which then attacks the α-keto phosphonate.
Advanced Catalytic Systems: Lewis Acids and Metal Complexes
While green and organocatalytic methods are attractive, traditional Lewis acid and metal-based catalysts continue to evolve, offering high efficiency and broad substrate scope.
Lanthanoid Complexes: Lanthanoid-based catalysts, such as [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃, are exceptionally active, catalyzing the hydrophosphonylation of aromatic aldehydes at room temperature within minutes at very low catalyst loadings.[15] The presence of LiCl is crucial for this high catalytic activity.
Titanium Alkoxides: Chiral titanium(IV) alkoxides, modified with ligands like tartrates, have been successfully employed for the asymmetric Pudovik reaction, demonstrating the versatility of metal complexes in controlling stereochemistry.[16][17]
Organometallic Catalysts: Simple organometallic reagents like n-butyllithium (n-BuLi) can be used in catalytic amounts (0.1 mol%) to achieve very rapid hydrophosphonylation of a broad range of aldehydes and even unactivated ketones.[15]
Caption: General mechanism of base vs. Lewis acid catalysis.
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides detailed, self-validating methodologies for key alternative syntheses.
This protocol exemplifies a simple, rapid, and environmentally friendly approach. The absence of solvent simplifies work-up significantly.
Workflow:
Caption: Workflow for piperazine-catalyzed synthesis.
Step-by-Step Procedure:
Reactant Addition: In a clean, dry mortar, add the aldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and piperazine (1.0 mmol).
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often exothermic.
Reaction Monitoring: After 5-10 minutes of grinding, monitor the reaction's completion by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system). The disappearance of the aldehyde spot indicates completion.
Work-up: Once the reaction is complete, add deionized water (10 mL) to the reaction mixture to dissolve the piperazine catalyst.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-hydroxy phosphonate. The product is often pure enough for subsequent use, but can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Enantioselective Synthesis using L-Proline Catalyst[15]
This protocol details the synthesis of an optically active tertiary α-hydroxy phosphonate, a valuable building block for chiral drug candidates.
Step-by-Step Procedure:
Catalyst Dissolution: To a vial, add the α-keto phosphonate (e.g., diethyl benzoylphosphonate, 0.2 mmol) and L-proline (0.04 mmol, 20 mol%).
Solvent/Reactant Addition: Add the ketone (e.g., acetone, 1.0 mL), which serves as both the reactant and the solvent.
Reaction: Stir the mixture at room temperature for the time specified by optimization (typically 24-72 hours).
Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy or TLC.
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.
Purification: Purify the product by flash column chromatography (eluent system determined by substrate polarity, e.g., hexanes/ethyl acetate) to isolate the pure, enantiomerically enriched tertiary α-hydroxy phosphonate.
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Conclusion
The synthesis of α-hydroxy phosphonates has evolved far beyond its classical roots. The alternative reagents and catalysts presented in this guide offer a powerful toolkit for the modern researcher. Green chemistry approaches, utilizing catalysts like piperazine or biosourced metal oxides, provide highly efficient and sustainable routes that minimize environmental impact.[5] For applications requiring stereochemical precision, particularly in drug development, organocatalytic and asymmetric metal-catalyzed methods deliver high levels of enantioselectivity.[14][16]
By understanding the mechanistic principles and practical advantages of these diverse methodologies, scientists can make informed decisions, selecting the optimal synthetic strategy to meet their specific goals of yield, purity, stereochemistry, and sustainability. The continued innovation in this area promises even more efficient and elegant solutions for the synthesis of these vital organophosphorus compounds.
References
Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [URL: https://www.mdpi.com/1420-3049/23/6/1456]
Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules. [URL: https://www.mdpi.com/1420-3049/27/10/3103]
Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. [URL: https://acgpubs.org/record/2012/rec-1205-185]
Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1488825]
Enantioselective Synthesis of α-Hydroxy and α-Amino Phosphonates via Catalytic Asymmetric Hydrogenation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol9905336]
Highly efficient green synthesis of α-hydroxyphosphonates using a recyclable choline hydroxide catalyst. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj00778a]
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A plausible mechanism for the Abramov reaction. ResearchGate. [URL: https://www.researchgate.net/publication/322881267_A_plausible_mechanism_for_the_Abramov_reaction]
Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00275a]
Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. ResearchGate. [URL: https://www.researchgate.
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Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
Synthesis of new α -hydroxyphosphonates and α -acetoxyphosphonates. ResearchGate. [URL: https://www.researchgate.
Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.910352/full]
Silyl Phosphites vs. Dialkyl Phosphites: A Comparative Guide to Unlocking Higher Reactivity and Cleaner Transformations
In the dynamic landscape of synthetic organic chemistry, the pursuit of milder, more efficient, and selective methodologies is a constant driving force. The formation of carbon-phosphorus (C-P) bonds, a cornerstone of or...
Author: BenchChem Technical Support Team. Date: January 2026
In the dynamic landscape of synthetic organic chemistry, the pursuit of milder, more efficient, and selective methodologies is a constant driving force. The formation of carbon-phosphorus (C-P) bonds, a cornerstone of organophosphorus chemistry, has traditionally been dominated by the use of dialkyl phosphites. However, a powerful yet often underutilized class of reagents, silyl phosphites, offers significant advantages in numerous transformations, leading to cleaner reactions, higher yields, and simplified workup procedures. This guide provides an in-depth comparison of silyl phosphites and dialkyl phosphites, supported by experimental data and mechanistic insights, to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Introduction: A Tale of Two Phosphites
Dialkyl phosphites, such as diethyl phosphite and dimethyl phosphite, are well-established reagents in reactions like the Pudovik, Michaelis-Arbuzov, and Kabachnik-Fields reactions.[1][2] Their reactivity stems from the nucleophilic character of the phosphorus atom and the presence of a P-H bond that can add across unsaturated systems.[2]
Silyl phosphites, on the other hand, are esters of phosphorous acid with silyl groups, with tris(trimethylsilyl) phosphite (TMSP) being a prominent example. These reagents offer a unique reactivity profile due to the labile silicon-oxygen bond, which plays a crucial role in their enhanced performance.
Key Advantages of Silyl Phosphites: A Data-Driven Perspective
The superiority of silyl phosphites over their dialkyl counterparts is most evident in several key areas:
Enhanced Nucleophilicity and Milder Reaction Conditions
Silyl phosphites exhibit greater nucleophilicity at the phosphorus center compared to dialkyl phosphites. This heightened reactivity allows for transformations to occur under significantly milder conditions, often avoiding the need for strong bases or high temperatures that can lead to side reactions and decomposition of sensitive substrates.
A compelling example is the hydrophosphonylation of α-amido sulfones for the synthesis of α-aminophosphonates. In a comparative study, the use of diethyl trimethylsilyl phosphite with an iron(III) chloride catalyst resulted in excellent yields (86-94%). In contrast, employing diethyl H-phosphonate or triethyl phosphite under the same conditions led to lower yields and significantly longer reaction times.[3] This highlights the ability of silyl phosphites to drive reactions to completion more efficiently and under gentler conditions.
The "Silyl-Arbuzov" Reaction: A Gateway to Free Phosphonic Acids
The Michaelis-Arbuzov reaction is a fundamental method for forming C-P bonds.[4][5] The classical approach using trialkyl phosphites yields phosphonate esters, which then require harsh conditions for hydrolysis to the corresponding phosphonic acids. This can be problematic for molecules containing sensitive functional groups.
The "Silyl-Arbuzov" reaction, which utilizes silyl phosphites, offers a significant advantage in this regard. The resulting silyl phosphonate esters are highly susceptible to hydrolysis, often being cleaved simply by the addition of water or an alcohol during workup.[4] This mild deprotection strategy provides a direct and efficient route to phosphonic acids, streamlining the synthetic process and improving overall yields for sensitive substrates.
Interestingly, the reactivity of alkyl halides in the Silyl-Arbuzov reaction is reversed compared to the classic version (RCl > RBr > RI), offering a complementary synthetic strategy.[4]
Table 1: Comparison of Michaelis-Arbuzov Reaction Variants
The Pudovik reaction, the addition of a phosphite to a carbonyl compound, is a cornerstone for the synthesis of α-hydroxyphosphonates.[2][6] While effective with dialkyl phosphites, this reaction can be plagued by side reactions, such as rearrangements of the initial adduct, particularly when catalyzed by strong bases.[7]
Silyl phosphites can mitigate these issues. Their higher reactivity often allows the reaction to proceed under neutral or Lewis acidic conditions, minimizing base-catalyzed side reactions.[8] The initial product of the reaction between a silyl phosphite and a carbonyl compound is a silylated α-hydroxyphosphonate, which can be readily hydrolyzed to the desired product.
Experimental Protocols
To provide a practical context for the discussed advantages, detailed experimental protocols for key reactions are presented below.
Experimental Protocol 1: Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
Method A: Using Diethyl Phosphite (a Dialkyl Phosphite)
Reaction: Addition of diethyl phosphite to benzaldehyde.
To a stirred solution of benzaldehyde (1.06 g, 10 mmol) and diethyl phosphite (1.38 g, 10 mmol) in 20 mL of diethyl ether, add a catalytic amount of a saturated solution of sodium ethoxide in ethanol (2-3 drops) at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a few drops of acetic acid.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl (hydroxy(phenyl)methyl)phosphonate.
Method B: Using Tris(trimethylsilyl) Phosphite (a Silyl Phosphite)
Reaction: Addition of tris(trimethylsilyl) phosphite to benzaldehyde.
Procedure:
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (1.06 g, 10 mmol) in 20 mL of anhydrous dichloromethane.
Add tris(trimethylsilyl) phosphite (3.26 g, 11 mmol) to the solution at room temperature.
Stir the reaction mixture for 1-3 hours. The reaction is often exothermic.
Monitor the reaction by TLC or 31P NMR spectroscopy.
Upon completion, add 10 mL of methanol to the reaction mixture and stir for 30 minutes to effect desilylation.
Remove all volatile components under reduced pressure.
The resulting crude α-hydroxyphosphonate can be purified by crystallization or column chromatography.
Experimental Protocol 2: Synthesis of α-Aminophosphonates via Hydrophosphonylation of an Imine
Method A: Using Diethyl Phosphite (a Dialkyl Phosphite)
Reaction: Addition of diethyl phosphite to N-benzylidenebenzylamine.
To a solution of N-benzylidenebenzylamine (1.95 g, 10 mmol) in 20 mL of anhydrous toluene, add diethyl phosphite (1.38 g, 10 mmol).
Add a catalytic amount of sodium ethoxide (0.1 eq) and heat the mixture to 80 °C for 6-8 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous ammonium chloride solution.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the desired α-aminophosphonate.
Method B: Using Tris(trimethylsilyl) Phosphite (a Silyl Phosphite)
Reaction: Addition of tris(trimethylsilyl) phosphite to N-benzylidenebenzylamine.
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve N-benzylidenebenzylamine (1.95 g, 10 mmol) in 20 mL of anhydrous acetonitrile.
Add tris(trimethylsilyl) phosphite (3.26 g, 11 mmol) to the solution.
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI2, 0.1 eq).
Stir the reaction at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by adding 10 mL of methanol and stir for 30 minutes.
Remove the solvent under reduced pressure and purify the product by column chromatography.
Mechanistic Considerations: The Role of the Silyl Group
The enhanced reactivity of silyl phosphites can be attributed to the facile cleavage of the Si-O bond. In many reactions, the silyl group acts as a transient protecting group or an activating group.
Pudovik Reaction Mechanism Comparison
Figure 1: Mechanistic comparison of the Pudovik reaction.
In the traditional Pudovik reaction with dialkyl phosphites, a base is typically required to generate the phosphite anion, which then attacks the carbonyl carbon.[2] The resulting alkoxide is subsequently protonated. With silyl phosphites, the reaction can proceed through a neutral pathway where the phosphorus attacks the carbonyl, followed by an intramolecular migration of a silyl group from a phosphorus-oxygen bond to the newly formed alkoxide. This process, often referred to as a phospha-Brook rearrangement, is thermodynamically favorable due to the high affinity of silicon for oxygen.[8]
Michaelis-Arbuzov Reaction Workflow
Figure 2: Workflow comparison for phosphonic acid synthesis.
Practical Considerations and Future Outlook
While silyl phosphites offer numerous advantages, there are practical considerations to keep in mind. They are generally more sensitive to moisture than their dialkyl counterparts and should be handled under anhydrous conditions. The cost of silyl phosphites can also be higher than that of simple dialkyl phosphites. However, for complex syntheses where mild conditions and high yields are paramount, the benefits often outweigh these factors.
The continued development of new silylating reagents and catalytic systems is expected to further expand the utility of silyl phosphites in organic synthesis. Their ability to promote reactions under mild conditions and provide direct access to valuable phosphonic acids makes them an indispensable tool for the modern synthetic chemist.
Conclusion
Silyl phosphites represent a significant advancement over traditional dialkyl phosphites in many synthetic applications. Their enhanced reactivity, ability to facilitate reactions under milder conditions, and the unique "Silyl-Arbuzov" pathway for the synthesis of phosphonic acids make them highly valuable reagents, particularly in the synthesis of complex and sensitive molecules. By understanding the distinct advantages and reactivity patterns of silyl phosphites, researchers can unlock new possibilities in C-P bond formation and streamline their synthetic endeavors.
References
Asymmetric hydrophosphonylation of imines. BIP. [Link]
The Pudovik Reaction Catalyzed by Tertiary Phosphines. Request PDF - ResearchGate. [Link]
A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PMC - PubMed Central. [Link]
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals. [Link]
Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? Journal of Materials Chemistry A (RSC Publishing). [Link]
Chiral Lewis Acid-Catalyzed Asymmetric Multicomponent Michael Reaction through[1][3]-Phospha-Brook Rearrangement. Organic Letters - ACS Publications. [Link]
Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. [Link]
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society. [Link]
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. NIH. [Link]
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A Comparative Guide to Analytical Techniques for the Characterization of Silyl Phosphite Reaction Products
<_> Abstract Silyl phosphites are versatile reagents and intermediates in organic synthesis, notably in the formation of phosphonates and other organophosphorus compounds.[1][2][3][4] The characterization of their reacti...
Author: BenchChem Technical Support Team. Date: January 2026
<_>
Abstract
Silyl phosphites are versatile reagents and intermediates in organic synthesis, notably in the formation of phosphonates and other organophosphorus compounds.[1][2][3][4] The characterization of their reaction products is paramount for ensuring reaction completion, purity, and structural integrity. This guide provides a comprehensive comparison of key analytical techniques for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols for robust and reliable characterization.
Introduction: The Analytical Challenge of Silyl Phosphites
The reactivity of the P-O-Si bond in silyl phosphites necessitates a multi-faceted analytical approach. Reaction mixtures can be complex, containing starting materials, the desired product, silylated byproducts, and potential isomers. Effective characterization hinges on techniques that can unambiguously identify and quantify these species. This guide will focus on the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
The Workhorse: Multinuclear NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine analysis of silyl phosphite reaction products, providing detailed structural information and quantitative data.[5]
³¹P NMR Spectroscopy: The Primary Probe
Why it's critical: Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for analyzing organophosphorus compounds.[6][7] It directly probes the chemical environment of the phosphorus atom, allowing for the clear differentiation of starting silyl phosphites, phosphonate products, and phosphate impurities.
Expert Insights: The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. Silyl phosphites (P(III)) typically resonate in a distinct downfield region compared to their corresponding phosphonate (P(V)) products. This significant shift provides an immediate and clear indication of reaction conversion.
Self-Validating Protocol: Monitoring a Michaelis-Arbuzov Type Reaction
This protocol outlines the use of ³¹P NMR to monitor the reaction of a trialkylsilyl phosphite with an alkyl halide to form a dialkyl silylphosphonate.
Experimental Workflow Diagram:
Caption: Workflow for real-time monitoring of a silyl phosphite reaction using ³¹P NMR.
Step-by-Step Methodology:
Sample Preparation: In a dry NMR tube, dissolve the silyl phosphite (e.g., tris(trimethylsilyl) phosphite) in a suitable deuterated solvent (e.g., CDCl₃). Add the alkyl halide (e.g., methyl iodide).
Initial Spectrum (t=0): Immediately acquire a proton-decoupled ³¹P NMR spectrum. This will show a single peak corresponding to the starting silyl phosphite.
Reaction Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes) at the desired reaction temperature.
Data Analysis: Observe the decrease in the intensity of the starting material peak and the concomitant appearance and increase of a new peak corresponding to the silyl phosphonate product. The conversion can be calculated from the relative integration of these two signals. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[8]
Compound Type
Typical ³¹P Chemical Shift Range (ppm)
Trialkylsilyl Phosphites
+120 to +140
Dialkyl Silylphosphonates
0 to +20
Trialkyl Phosphates
-5 to +5
Table 1. Representative ³¹P NMR chemical shift ranges for common species in silyl phosphite reactions.
²⁹Si NMR Spectroscopy: Confirming the Silyl Environment
Why it's valuable: Silicon-29 NMR, while less sensitive due to the low natural abundance of the isotope (4.7%), provides direct evidence of the silicon-containing species in the reaction mixture.[9][10] It is particularly useful for identifying different silyl environments and confirming the presence of P-O-Si linkages.
Expert Insights: The chemical shift in ²⁹Si NMR is influenced by the electronegativity of the substituents on the silicon atom. The presence of a phosphorus-containing group will result in a characteristic chemical shift. It's important to note that spectra can have a broad background signal from the glass NMR tube and the probe.[9]
Sample Preparation: Prepare a concentrated solution of the purified reaction product in a deuterated solvent.
Acquisition: Acquire a ²⁹Si NMR spectrum. Due to the low sensitivity and potentially long relaxation times, a greater number of scans and a longer relaxation delay may be required. Using polarization transfer techniques like DEPT can enhance sensitivity.[11]
Data Analysis: The resulting spectrum should show signals corresponding to the silyl groups in the product. The chemical shifts can be compared to known values for similar structures.[12]
¹H and ¹³C NMR Spectroscopy: Elucidating the Organic Framework
Why they are essential: ¹H and ¹³C NMR provide detailed information about the organic moieties of the molecule. They are crucial for confirming the overall structure of the reaction product.
Expert Insights: In addition to standard chemical shifts and coupling constants, look for coupling between protons or carbons and the phosphorus nucleus (J-coupling). These couplings provide valuable connectivity information. For example, protons on a carbon adjacent to the phosphorus atom will show a characteristic doublet in the ¹H NMR spectrum.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the reaction products and providing structural information through fragmentation patterns.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
Why it's applied: GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[15] Silyl phosphite reaction products, particularly those with trimethylsilyl (TMS) groups, are often amenable to GC analysis.[16]
Expert Insights: Derivatization with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to increase the volatility of less volatile products.[17][18] The mass spectra of organophosphorus compounds can exhibit complex rearrangements and fragmentations.[14][19] Understanding these patterns is key to structural elucidation.
Self-Validating Protocol: Purity Assessment and Byproduct Identification
Experimental Workflow Diagram:
Caption: General workflow for the GC-MS analysis of silyl phosphite reaction products.
Step-by-Step Methodology:
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., a non-polar phase like DB-5). A temperature program is used to separate the components based on their boiling points.
MS Detection: The separated components are introduced into the mass spectrometer, ionized (typically by electron ionization), and their mass-to-charge ratios are measured.
Data Analysis: The resulting chromatogram will show peaks for each component. The mass spectrum of each peak can be used to identify the compound by its molecular ion and fragmentation pattern.
Why it's a strong alternative: HPLC-MS is ideal for the analysis of less volatile, more polar, or thermally labile compounds that are not suitable for GC-MS.[20]
Expert Insights: Several HPLC modes can be employed for the separation of phosphorus-containing compounds.[21]
Reversed-Phase (RP-HPLC): Often used, but may require ion-pairing reagents for highly polar phosphonates to improve retention.[20]
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds.[20]
Ion Chromatography: Can be used for the separation of ionic phosphorus species.[22]
Electrospray ionization (ESI) is a common ionization technique for HPLC-MS analysis of these types of compounds.[23]
X-ray Crystallography: The Definitive Structure
Why it's the gold standard: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[24]
Expert Insights: Obtaining high-quality crystals suitable for X-ray analysis can be a significant challenge. However, when successful, the resulting structural data is invaluable for confirming connectivity and stereochemistry.
Provides information only about the phosphorus-containing species
²⁹Si NMR
Silicon environment, P-O-Si linkage confirmation
Direct observation of silicon
Low sensitivity, can require long acquisition times
¹H & ¹³C NMR
Overall organic structure, connectivity
High resolution, detailed structural information
Can be complex for large molecules, may require 2D techniques
GC-MS
Molecular weight, fragmentation, separation of volatile components
High separation efficiency, sensitive detection
Requires volatile and thermally stable analytes
HPLC-MS
Molecular weight, fragmentation, separation of non-volatile components
Applicable to a wide range of polarities and thermal stabilities
Can be more complex method development than GC-MS
X-ray Crystallography
Absolute 3D structure
Unambiguous structural determination
Requires a single, high-quality crystal
Table 2. Comparison of analytical techniques for the characterization of silyl phosphite reaction products.
Conclusion
A comprehensive and robust characterization of silyl phosphite reaction products requires a combination of analytical techniques. ³¹P NMR serves as the primary tool for monitoring reaction progress and confirming the transformation at the phosphorus center. ¹H and ¹³C NMR are essential for elucidating the full organic structure. Mass spectrometry, through either GC-MS or HPLC-MS, provides crucial molecular weight and fragmentation data, aiding in identification and purity assessment. For crystalline products, X-ray crystallography offers the ultimate structural confirmation. By judiciously selecting and applying these techniques, researchers can ensure the integrity and quality of their synthesized compounds.
References
Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (n.d.). National Institutes of Health.
The Mass Spectra of Some Organophosphorus Pesticide Compounds. (n.d.). Journal of the Association of Official Analytical Chemists.
A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. (n.d.). BenchChem.
Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. (1987). Journal of the American Society for Mass Spectrometry.
Mass Spectra of Some Organophosphorus Pesticide Compounds. (2020). Journal of AOAC INTERNATIONAL. Retrieved January 18, 2026, from [Link]
HPLC Separation of Phosphorous and Phosphoric Acids. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]
Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
HPLC Methods for analysis of Phosphate Ion. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]
A high sensitivity, low volume HPLC method to determine soluble reactive phosphate in freshwater and saltwater. (2003). ResearchGate. Retrieved January 18, 2026, from [Link]
Traceable Phosphorus Measurements by ICP-OES and HPLC for the Quantitation of DNA. (2007). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]
Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]
SILYL PHOSPHITES V. THE REACTIONS OF TRIS(TRIMETHYLSILYL) PHOSPHITE WITH CARBONYL COMPOUNDS. (1976). Chemistry Letters. Retrieved January 18, 2026, from [Link]
Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
31 Phosphorus NMR. (n.d.). Retrieved January 18, 2026, from [Link]
Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Retrieved January 18, 2026, from [Link]
31-P NMR SPECTROSCOPY. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Retrieved January 18, 2026, from [Link]
Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Science Publications. Retrieved January 18, 2026, from [Link]
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( 29 Si) Silicon NMR. (n.d.). Retrieved January 18, 2026, from [Link]
The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
x Ray crystallography. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites. (2019). PubMed. Retrieved January 18, 2026, from [Link]
Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: SILYL PHOSPHITES PART 1, THE REACTION OF SILYL PHOSPHITES WITH DIPHENYL DISULFIDE, SYNTHESIS OF S‐PHENYL NUCLEOSIDE PHOSPHOROTHIOATES. (1975). Sci-Hub. Retrieved January 18, 2026, from [Link]
Silyl Phosphites. Iii. Reaction of Tris(trimethylsilyl) Phosphite With Diketones. (n.d.). Amanote Research. Retrieved January 18, 2026, from [Link]
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Distinct Reaction Characteristics of Electrolyte Additives for High-Voltage Lithium-Ion Batteries: Tris(trimethylsilyl) Phosphite, Borate, and Phosphate. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved January 18, 2026, from [Link]
Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
Synthesis and Characterization of Mesoporous Materials Functionalized with Phosphinic Acid Ligand and Their Capability to Remove Cd(II). (2024). MDPI. Retrieved January 18, 2026, from [Link]
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(left) Molecular and (right) crystal structures obtained by X-ray... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
A Researcher's Guide to Monitoring Silyl Phosphite Reactions: A Comparative Analysis of GC-MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly in pharmaceutical and materials science, silyl phosphites serve as versatile intermediates and r...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in pharmaceutical and materials science, silyl phosphites serve as versatile intermediates and reagents. The efficiency of reactions involving these sensitive compounds hinges on precise monitoring of their formation and consumption. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for monitoring silyl phosphite reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven comparisons to empower you in selecting the optimal analytical strategy for your research.
The Silyl Phosphite Reaction: A Primer
Silyl phosphite esters are typically synthesized through the reaction of a phosphorus(III) source, such as phosphorous acid or its derivatives, with a silylating agent. A common example is the reaction of a phosphonic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated phosphite. These reactions are often sensitive to moisture and can be prone to side reactions, including oxidation to the corresponding phosphate. Therefore, meticulous real-time monitoring is paramount for reaction optimization and ensuring product quality.
GC-MS: A Powerful Tool for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust technique for monitoring silyl phosphite reactions due to its high separation efficiency and definitive compound identification capabilities.
The Rationale Behind GC-MS for Silyl Phosphite Analysis
The primary advantage of GC-MS lies in its ability to separate volatile and thermally stable compounds in a complex reaction mixture. Silyl phosphites, being silylated, often exhibit sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides unambiguous identification of reactants, intermediates, products, and byproducts based on their unique mass fragmentation patterns.
However, a critical consideration is the potential for thermal degradation of labile silyl phosphites in the hot GC injector port. Furthermore, non-volatile starting materials or byproducts, such as phosphonic acids or hydrolyzed species, require a derivatization step, typically silylation, to render them amenable to GC analysis.
A Self-Validating GC-MS Protocol for Monitoring Silyl Phosphite Reactions
This protocol is designed to be a self-validating system, incorporating steps to ensure data integrity and reliability.
1. Sample Preparation: The Gateway to Accurate Analysis
Aliquoting: At designated time points, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture under an inert atmosphere to prevent atmospheric moisture contamination.
Quenching (Optional): If the reaction is rapid, quenching may be necessary to halt the reaction at the specific time point. This can be achieved by rapid cooling or by adding a suitable quenching agent that does not interfere with the analysis.
Derivatization: To a vial containing the aliquot, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an appropriate solvent (e.g., pyridine, acetonitrile).[1] The choice of reagent and solvent depends on the specific analytes and potential for side reactions. Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization of any polar compounds, such as unreacted phosphonic acids or hydrolysis byproducts.[2]
Internal Standard Addition: Introduce a known amount of an internal standard that is chemically inert to the reaction components and has a retention time that does not overlap with any of the analytes. This is crucial for accurate quantification.
2. GC-MS Instrumentation and Parameters
Gas Chromatograph:
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) to handle the typically higher concentrations in reaction monitoring. The injector temperature should be optimized to ensure volatilization without causing thermal degradation of the silyl phosphites (a starting point could be 250°C, but may need to be lowered).
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable for separating a range of organophosphorus compounds. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. An example program could be:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 10°C/minute to 280°C.
Final hold: 5 minutes at 280°C.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to encompass the molecular ions and key fragments of the expected compounds (e.g., 500 m/z).
Data Acquisition: Full scan mode is used to identify all components in the mixture. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.
Visualizing the GC-MS Workflow
Caption: Experimental workflow for monitoring silyl phosphite reactions using GC-MS.
Alternative Techniques: A Comparative Perspective
While GC-MS is a powerful technique, it is not without its limitations. Other analytical methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer complementary and sometimes superior approaches for monitoring silyl phosphite reactions.
³¹P NMR Spectroscopy: The Direct Observer
Phosphorus-31 NMR (³¹P NMR) is an exceptionally valuable tool for studying organophosphorus reactions.[3]
Strengths of ³¹P NMR:
Direct and Non-destructive: ³¹P NMR allows for the direct, in-situ monitoring of the reaction mixture without the need for sample workup or derivatization.[4][5] This eliminates potential artifacts introduced during sample preparation.
Quantitative Information: The integration of ³¹P NMR signals is directly proportional to the concentration of the phosphorus-containing species, enabling straightforward quantitative analysis of reactants, intermediates, and products.[6][7]
Sensitivity to the Phosphorus Environment: The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. This allows for the clear distinction between different phosphorus species, such as phosphites (P(III)) and their oxidized phosphate (P(V)) byproducts. For instance, tris(trimethylsilyl) phosphite (TMSPi) and tris(trimethylsilyl) phosphate (TMSPa) have significantly different ³¹P chemical shifts, making it easy to monitor the oxidation state.
Limitations of ³¹P NMR:
Lower Sensitivity: Compared to GC-MS, NMR is generally less sensitive, which may be a limitation for detecting low-concentration intermediates or byproducts.
Resolution: Complex reaction mixtures with multiple phosphorus-containing species may exhibit overlapping signals, complicating spectral interpretation and quantification.
Structural Information: While excellent for observing the phosphorus center, ³¹P NMR provides limited information about the rest of the molecule's structure.
High-Performance Liquid Chromatography (HPLC)
HPLC can be a viable alternative, especially for thermally labile or non-volatile compounds that are challenging to analyze by GC-MS.
Strengths of HPLC:
Analysis of Non-volatile and Thermally Labile Compounds: HPLC is well-suited for analyzing polar and high molecular weight compounds without the need for derivatization.
Versatility of Detectors: A range of detectors can be coupled with HPLC, including UV-Vis, Refractive Index (RI), and Mass Spectrometry (LC-MS), providing flexibility in detection and identification.
Limitations of HPLC:
Chromatographic Resolution: Achieving baseline separation of structurally similar organophosphorus compounds can be challenging.
Sensitivity without MS: Without a mass spectrometer, compound identification is based on retention time, which is less definitive than mass spectral data.
Head-to-Head Comparison: GC-MS vs. ³¹P NMR
Feature
GC-MS
³¹P NMR
Sample Preparation
Required (aliquoting, derivatization)
Minimal (direct analysis of reaction mixture)
Analysis Time
Relatively fast per sample (minutes)
Can be longer for good signal-to-noise, especially for quantitative analysis
Sensitivity
High (ppm to ppb levels)
Lower (mM to high µM levels)
Selectivity
High (chromatographic separation + mass fragmentation)
High for different phosphorus environments
Identification
Definitive (mass spectral libraries)
Based on chemical shift (requires standards or prediction)
Quantification
Requires internal or external standards
Direct (based on signal integration)
In-situ Monitoring
No (requires sampling)
Yes (ideal for reaction kinetics)
Detection of Intermediates
Possible if stable enough for GC
Excellent for observing transient phosphorus species
Information Provided
Molecular structure of all volatile components
Information specific to the phosphorus nucleus
Visualizing the Decision-Making Process
Caption: A decision tree to guide the selection of an analytical technique.
Conclusion: An Integrated Approach for Comprehensive Understanding
The choice between GC-MS and other techniques for monitoring silyl phosphite reactions is not a matter of one being universally superior. Instead, the optimal approach is dictated by the specific goals of the analysis.
For detailed kinetic studies and the direct observation of phosphorus-containing intermediates, ³¹P NMR is the undisputed champion. Its non-invasive nature provides a true window into the reaction as it happens.
For comprehensive product and byproduct identification, including non-phosphorus species, and for high-sensitivity trace analysis, GC-MS is the preferred method. Its separation power and the definitive nature of mass spectral data are invaluable for a complete reaction profile.
In many cases, a synergistic approach, employing both ³¹P NMR for real-time kinetic monitoring and GC-MS for detailed compositional analysis of key time points, will provide the most comprehensive understanding of your silyl phosphite reaction. This dual-pronged strategy empowers researchers to optimize reaction conditions, maximize yields, and ensure the purity of their final products, ultimately accelerating the pace of discovery and development.
References
Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. (2019). ACS Publications. Available at: [Link]
Zinbo, M., & Sherman, W. R. (1969). Mass spectrometry of tris(trimethylsilyl)phosphate. Tetrahedron Letters, 10(33), 2811-2813. Available at: [Link]
³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). PubMed. Available at: [Link]
Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. (2019). ACS Publications. Available at: [Link]
Tris(trimethylsilyl) phosphite. (n.d.). PubChem. Available at: [Link]
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available at: [Link]
GC-MS Sample Preparation. (n.d.). Organomation. Available at: [Link]
GC-MS profiles and molecular structure of TMS derivatization products.... (n.d.). ResearchGate. Available at: [Link]
Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2025). MDPI. Available at: [Link]
Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2020). -ORCA - Cardiff University. Available at: [Link]
In Situ NMR Systems. (2001). Caister Academic Press. Available at: [Link]
Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. (n.d.). PMC - NIH. Available at: [Link]
Analysis of trimethylsilyl derivatization products of phosphatidylethanol by gas chromatography-mass spectrometry. (2000). PubMed. Available at: [Link]
Effect of Remote Silyl Groups on the Hydrolytic Stability and Rapid Photocleavage of Carbamates. (2024). ChemRxiv. Available at: [Link]
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Available at: [Link]
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). ResearchGate. Available at: [Link]
SILYL PHOSPHITES. III. REACTION OF TRIS(TRIMETHYLSILYL) PHOSPHITE WITH DIKETONES. (1975). Semantic Scholar. Available at: [Link]
Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. (n.d.). RSC Publishing. Available at: [Link]
Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. (n.d.). MDPI. Available at: [Link]
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available at: [Link]
NMR on-line monitoring of esterification catalyzed by cutinase. (1996). PubMed. Available at: [Link]
(PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2025). ResearchGate. Available at: [Link]
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LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. (n.d.). Phenomenex. Available at: [Link]
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). BrJAC. Available at: [Link]
Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. (n.d.). Springer. Available at: [Link]
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2024). PubMed. Available at: [Link]
31 P NMR (acyloxy)-phosphonium intermediate detection. Reaction mixture... (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Phosphitylating Agents for Nucleoside Modification
For the researcher navigating the complex landscape of nucleic acid chemistry, the synthesis of modified oligonucleotides is a foundational technique. Whether for therapeutic development, diagnostic probes, or fundamenta...
Author: BenchChem Technical Support Team. Date: January 2026
For the researcher navigating the complex landscape of nucleic acid chemistry, the synthesis of modified oligonucleotides is a foundational technique. Whether for therapeutic development, diagnostic probes, or fundamental biological research, the precise and efficient formation of the internucleosidic phosphodiester linkage is paramount. This process hinges on a critical reaction: phosphitylation. The choice of phosphitylating agent is not merely a matter of preference; it is a decision that dictates reaction efficiency, scalability, purity of the final product, and the feasibility of incorporating sensitive modifications.
This guide provides a comparative analysis of common phosphitylating agents used to create nucleoside phosphoramidites, the essential building blocks for modern solid-phase oligonucleotide synthesis.[1][2] We will move beyond a simple cataloging of reagents to explore the causality behind their design, the nuances of their reactivity, and the practical implications for your experimental workflow.
The Cornerstone of Oligonucleotide Synthesis: Phosphoramidite Chemistry
Before comparing the agents, we must understand the challenge they are designed to solve. Direct phosphorylation using pentavalent (PV) phosphorus reagents is often slow and lacks the selectivity required for high-yield oligonucleotide synthesis.[3] The breakthrough came with the development of phosphite triester methodology, which utilizes more reactive trivalent (PIII) phosphorus compounds—specifically, nucleoside phosphoramidites.[1][]
The phosphoramidite approach offers a powerful combination of stability for storage and high reactivity upon activation.[3][5] The core principle involves reacting a 5'-protected nucleoside with a phosphitylating agent to install a phosphoramidite group at the 3'-hydroxyl position. This "activated" nucleoside is then ready for the iterative, four-step cycle of solid-phase synthesis.
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
The Workhorses: A Comparative Analysis of Phosphitylating Agents
The goal of a phosphitylating agent is to react chemoselectively with the 3'-hydroxyl group of a 5'-protected nucleoside. The resulting phosphoramidite's stability and reactivity are tuned by the specific substituents on the phosphorus atom. Here, we compare the most prevalent agents.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Often referred to as a "chloroamidite," this reagent is a highly reactive phosphitylating agent used extensively for preparing nucleoside phosphoramidites.[6][7]
Mechanism and Causality: The reagent's high reactivity stems from the phosphorus-chlorine (P-Cl) bond, which is an excellent leaving group. The reaction proceeds via nucleophilic attack by the nucleoside's 3'-hydroxyl group on the phosphorus center, displacing the chloride ion. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[8]
Key Features:
High Reactivity: The P-Cl bond ensures rapid and efficient phosphitylation.
Moisture Sensitivity: This high reactivity comes at a cost. The reagent is extremely sensitive to moisture and must be handled under strictly anhydrous conditions to prevent hydrolysis into undesired phosphonic acids.[9]
Byproducts: The reaction generates a stoichiometric amount of amine hydrochloride salt, which must be removed during workup.
Known as the "bis-amidite" reagent, this compound offers a significant advantage in stability over its chloro-counterpart and is the standard for commercial-scale phosphoramidite production.[1]
Mechanism and Causality: Instead of a P-Cl bond, this reagent features two P-N bonds. One diisopropylamino group acts as a leaving group upon activation by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[10][11] The protonated phosphorodiamidite becomes highly susceptible to nucleophilic attack by the nucleoside's 3'-hydroxyl group. This activation step provides a crucial layer of control not present with the chloroamidite.
Key Features:
Enhanced Stability: The P-N bond is significantly less susceptible to hydrolysis than the P-Cl bond, making the bis-amidite reagent relatively stable to handle and store.[1]
Controlled Activation: Reactivity is "on-demand," triggered only in the presence of an acidic activator. This minimizes side reactions during storage and handling.
Cleaner Reactions: The byproduct is a salt of the activator and diisopropylamine, which can be easier to manage during purification compared to the hydrochloride salts from the chloro-reagent.[12]
Bifunctional Phosphitylating Reagents
A more recent innovation involves bifunctional reagents designed for the in situ preparation of nucleoside phosphoramidites immediately before their use in oligonucleotide synthesis.[13] These reagents react rapidly with the nucleoside under neutral or weakly basic conditions without needing a separate activation step, streamlining the overall process.[13]
Mechanism and Causality: These reagents contain a highly reactive phosphitylating center and a secondary functional group. They are designed to react chemoselectively with the 5'-protected nucleoside, generating the active phosphoramidite in the reaction vessel, which is then used directly in the coupling step.[13] This approach bypasses the need to synthesize, purify, and store the individual phosphoramidite monomers, reducing time and potential for degradation.
Caption: The central reaction: converting a nucleoside to a phosphoramidite.
Data-Driven Comparison of Key Phosphitylating Agents
To facilitate an objective choice, the following table summarizes the performance characteristics of the primary phosphitylating agents.
Gold standard for commercial phosphoramidite synthesis[10][12]
In situ phosphoramidite generation for automated synthesis
Key Advantage
High intrinsic reactivity
Excellent balance of stability and controlled reactivity
Eliminates need for phosphoramidite isolation and purification[13]
Key Disadvantage
Poor stability, difficult handling
Requires an additional activator reagent
Can be more expensive; less variety available
Experimental Protocols: A Practical Guide
Trustworthiness in science is built on reproducible methods. The following protocols provide a validated starting point for the synthesis of nucleoside phosphoramidites.
Protocol 1: Synthesis of Thymidine-3'-phosphoramidite using the Bis-amidite Reagent
This protocol describes the standard method for preparing a nucleoside phosphoramidite, the key building block for DNA synthesis.
Activation: Slowly add the DCI solution (0.98 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents side reactions and ensures controlled activation of the bis-amidite reagent.
Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC or ³¹P NMR until the starting nucleoside is consumed.
Quenching & Workup: Cool the reaction mixture in an ice bath and quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with EtOAc.
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is essential to remove the acidic activator and any acidic byproducts.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes/EtOAc containing a small amount of triethylamine (~1%) to prevent product degradation on the silica.
Final Product: Combine the pure fractions and concentrate to yield the final product as a crisp, white foam. Verify purity by ³¹P NMR.
The Rationale Behind Protecting Groups
The success of phosphitylation is inseparable from the strategy of using protecting groups. Each group serves a specific purpose, preventing unwanted side reactions and ensuring that the chemistry occurs only at the desired position.[11][14]
5'-Hydroxyl Protection (DMT): The dimethoxytrityl (DMT) group is acid-labile. It protects the 5'-OH during phosphitylation and is removed at the start of each coupling cycle in solid-phase synthesis to allow chain elongation.[]
Phosphate Protection (2-Cyanoethyl): The β-cyanoethyl group protects the phosphite triester from undesired reactions. Its key feature is that it can be cleanly removed at the end of the synthesis via β-elimination under mild basic conditions, a reaction that does not harm the synthesized oligonucleotide.[15]
Exocyclic Amine Protection (Acyl Groups): The amino groups on adenine, guanine, and cytosine bases are protected (e.g., with benzoyl or isobutyryl groups) to prevent them from reacting with the activated phosphoramidite during the coupling step.[11][14]
Caption: Strategic protection and reaction sites on a nucleoside for phosphitylation.
Conclusion and Future Outlook
The development of phosphitylating agents has been the single most important factor in enabling the routine, automated synthesis of oligonucleotides. The shift from highly reactive but unstable chloroamidites to the more stable and controllable bis-amidite reagents has defined commercial production for decades.
References
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]
Xie, C., Staszak, M. A., Quatroche, J. T., Sturgill, C. D., Khau, V. V., & Martinelli, M. J. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(3), 323-328. [Link]
McCollum, C., & Andrus, A. (2002). U.S. Patent No. 6,340,749. Washington, DC: U.S.
Brown, T., & Brown, D. J. S. (2019). Oligonucleotide Synthesis. In Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry. [Link]
Sanghvi, Y. S., Guo, Z., Pfundheller, H. M., & Converso, A. (1999). Improved Process for the Preparation of Nucleosidic Phosphoramidites Using a Safer and Cheaper Activator. Organic Process Research & Development, 4(3), 175-181. [Link]
Warren, C. D. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 112(5), 2632-2659. [Link]
Wagner, C. R., & Hogrefe, R. I. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 110(8), 4556-4596. [Link]
Caruthers, M. H. (2013). The Chemical Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(10), 11957-11976. [Link]
Caton-Williams, J., Lin, L., Smith, M., & Huang, Z. (2014). Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates. Current Protocols in Nucleic Acid Chemistry, 56(1), 13.7.1-13.7.19. [Link]
Weng, Y., Li, C., Yang, T., & Li, B. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology, 10, 843182. [Link]
Zhang, Y., Wu, M., & Liu, H. (2021). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 223, 113641. [Link]
Areterna LLC. (2024). The Multifaceted Role of Modified NTPs in mRNA Synthesis. [Link]
Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279. [Link]
The Strategic Application of Dimethyl Trimethylsilyl Phosphite in Synthesis: A Comparative Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances efficiency, cost, and novelty. In the realm of organophosphorus chemistry, a cornerstone...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances efficiency, cost, and novelty. In the realm of organophosphorus chemistry, a cornerstone of medicinal chemistry and materials science, the introduction of a phosphonate moiety can significantly alter a molecule's biological activity and physicochemical properties.[1] This guide provides an in-depth cost-benefit analysis of Dimethyl trimethylsilyl phosphite (DMTMSP) as a phosphitylating agent, comparing its performance with common alternatives through experimental data and mechanistic insights.
Introduction to Phosphonates and the Role of Phosphitylating Agents
Phosphonates are structural analogues of phosphates where a metabolically stable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) bond.[1] This substitution often imparts valuable properties, including enhanced biological stability, improved binding to target enzymes, and altered solubility profiles, making them crucial pharmacophores in antiviral, anticancer, and antibacterial agents.[2] The synthesis of these valuable compounds hinges on the choice of the phosphitylating agent. An ideal reagent should offer high reactivity under mild conditions, broad functional group tolerance, and cost-effectiveness.
Dimethyl trimethylsilyl phosphite, with its unique combination of a nucleophilic phosphorus atom and a labile trimethylsilyl group, has emerged as a versatile reagent in this context. It finds application in the synthesis of a variety of important compounds, including protected phosphoamino acids for solid-phase peptide synthesis, phosphoenolpyruvate, and sialyl phosphonates.[3][4]
The Contenders: A Comparative Overview of Phosphitylating Agents
This guide focuses on a comparative analysis of DMTMSP with two commonly employed alternatives: the traditional dimethyl phosphite and the more reactive tris(trimethylsilyl) phosphite.
Dimethyl Trimethylsilyl Phosphite (DMTMSP): A silylated phosphite that offers a balance of reactivity and stability. The trimethylsilyl group enhances its nucleophilicity compared to dialkyl phosphites and facilitates the reaction under milder conditions.
Dimethyl Phosphite (DMP): A widely used, cost-effective reagent for phosphonylation. However, its lower nucleophilicity often necessitates the use of strong bases or catalysts and harsher reaction conditions.[5]
Tris(trimethylsilyl) Phosphite (TMSP): A highly reactive silyl phosphite that can phosphitylate a wide range of electrophiles under mild conditions.[6][7] Its higher reactivity, however, can sometimes lead to reduced selectivity and it comes at a higher cost.
Cost-Benefit Analysis: A Multifaceted Approach
A comprehensive cost-benefit analysis extends beyond the purchase price of the reagent. It encompasses factors such as reaction yield, reaction time, catalyst requirements, solvent usage, and ease of purification.
Reagent Cost Comparison
Reagent
Supplier Example
Price (USD)
Quantity
Cost per Gram (USD)
Cost per Mole (USD)
Dimethyl trimethylsilyl phosphite
Sigma-Aldrich
$576.00
10 mL (9.54 g)
~$60.38
~$11,002
Dimethyl phosphite
Sigma-Aldrich
$55.30
25 g
~$2.21
~$243
Tris(trimethylsilyl) phosphite
Sigma-Aldrich
$235.00
5 mL (4.465 g)
~$52.63
~$15,287
Note: Prices are approximate and subject to change. Bulk pricing may differ significantly. The prices were retrieved from supplier websites and are for laboratory-grade reagents.[8][9][10]
From a purely reagent cost perspective, dimethyl phosphite is significantly more economical. However, the subsequent sections will demonstrate how factors like reaction efficiency can influence the overall process cost.
Performance in Key Synthetic Transformations: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a phosphite, is a cornerstone of organophosphorus chemistry.[11] α-Aminophosphonates are important as they are structural analogues of α-amino acids and have various biological activities.[12]
The Advantage of Silylated Phosphites
Traditional Kabachnik-Fields reactions using dialkyl phosphites often require Lewis acid catalysts. A significant drawback is that the water formed during the initial imine formation can deactivate these catalysts.[11] Silylated phosphites like DMTMSP offer a distinct advantage in this regard. The reaction with the imine intermediate generates a silylated α-aminophosphonate, which can be readily hydrolyzed in a subsequent step. This circumvents the issue of water deactivating the catalyst and often leads to higher yields under milder conditions.
A study by Heydari et al. demonstrated the efficient synthesis of hydrazinophosphonates using DMTMSP in a three-component reaction with aldehydes and N,N-dimethylhydrazine, catalyzed by the Lewis acid LiClO4.[8] This highlights the compatibility of DMTMSP with Lewis acid catalysis in a one-pot procedure.
Dimethyl Phosphite: Can achieve high yields, but often requires elevated temperatures or microwave irradiation.[5][12] The use of solid-supported or reusable catalysts can improve its environmental footprint.[11]
Dimethyl Trimethylsilyl Phosphite: Enables the reaction to proceed under mild conditions, often at room temperature, and is compatible with Lewis acid catalysis in one-pot procedures.[8] This can be advantageous for sensitive substrates.
Tris(trimethylsilyl) Phosphite: Its high reactivity allows for the reaction to proceed readily, with the trimethylsilyl group acting as an internal scavenger for the hydroxyl group formed, followed by a simple hydrolysis workup.[13]
Mechanistic Insights
The choice of phosphitylating agent influences the reaction mechanism and, consequently, the reaction conditions and outcomes.
Pudovik and Kabachnik-Fields Reaction Pathways
The Pudovik reaction involves the addition of a phosphite to a pre-formed imine (aza-Pudovik) or a carbonyl compound.[5] The Kabachnik-Fields reaction is a one-pot variant where the imine is formed in situ.
Caption: Generalized mechanism for the Kabachnik-Fields reaction comparing DMTMSP and DMP pathways.
With dimethyl phosphite, a catalyst (base or Lewis acid) is typically required to either deprotonate the P-H bond, increasing its nucleophilicity, or to activate the imine electrophile.[5] DMTMSP, being more nucleophilic, can often add to the imine without the need for a strong base. The resulting silylated intermediate is then hydrolyzed to the final product.
Experimental Protocols
General Procedure for the Synthesis of α-Aminophosphonates using Dimethyl Phosphite (Catalyst-Free, Microwave)
Safety: Dimethyl phosphite is a combustible liquid and may cause skin irritation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Procedure:
To a microwave-safe vial, add the aldehyde (1 mmol), amine (1 mmol), and dimethyl phosphite (1.2 mmol).
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 4-10 minutes).[11][12]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate.[12]
General Procedure for the Synthesis of Hydrazinophosphonates using Dimethyl Trimethylsilyl Phosphite
Safety: DMTMSP is a flammable liquid and causes severe skin burns and eye damage.[3][4] Handle with extreme care in a fume hood, wearing appropriate PPE.
Procedure:
To a solution of the aldehyde (1 mmol) and N,N-dimethylhydrazine (1 mmol) in anhydrous diethyl ether, add a catalytic amount of LiClO4.
Stir the mixture at room temperature for the time required for imine formation (monitor by TLC).
Add Dimethyl trimethylsilyl phosphite (1.1 mmol) dropwise to the reaction mixture.
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
Quench the reaction with a saturated aqueous solution of NaHCO3.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[8]
Caption: Comparative experimental workflows for α-aminophosphonate synthesis.
Conclusion and Recommendations
The choice between Dimethyl trimethylsilyl phosphite and its alternatives is a nuanced decision that depends on the specific synthetic challenge and economic constraints.
Dimethyl Phosphite remains the most cost-effective option for large-scale synthesis, especially when optimized with green chemistry principles such as solvent-free conditions and reusable catalysts. Its main drawback is the often-required harsher reaction conditions.
Dimethyl Trimethylsilyl Phosphite offers a significant advantage in terms of reaction mildness and efficiency for a broader range of substrates, particularly those sensitive to high temperatures or strong bases. The higher initial cost can be offset by increased yields, reduced reaction times, and potentially simpler purification, making it an excellent choice for high-value targets in drug discovery and development.
Tris(trimethylsilyl) Phosphite is a powerful but expensive reagent, best reserved for challenging transformations where its high reactivity is essential and cannot be achieved with other phosphitylating agents.
Recommendation for Researchers: For exploratory synthesis and the preparation of complex, sensitive molecules, the superior performance of DMTMSP under mild conditions often justifies its higher cost. For process development and large-scale manufacturing, a thorough optimization of the reaction with dimethyl phosphite is recommended to maximize cost-efficiency.
By carefully considering the trade-offs between reagent cost, reaction performance, and overall process efficiency, researchers can make informed decisions to advance their synthetic goals in a scientifically rigorous and economically viable manner.
References
Abhimanyu, S., & P., S. (2012). Neat synthesis and antioxidant activity of α-aminophosphonates. Journal of Chemical and Pharmaceutical Research, 4(1), 555-560.
Heydari, A., et al. (2007). A simple and efficient one-pot synthesis of N-(trimethylsilyloxy)
Kaboudin, B., & Moradi, K. (2005). A simple and efficient method for the synthesis of α-aminophosphonates under solvent-free conditions. Tetrahedron Letters, 46(17), 2989-2991.
McKenna, C. E., Higa, M. T., Cheung, N. H., & McKenna, M. C. (1977). The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane. Tetrahedron Letters, 18(2), 155-158.
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12845.
Orsini, F., Sello, G., & Bestetti, G. (2000).
Rao, H. S. P., & Siva, P. (2008).
Pudovik, A. N., & Konovalova, I. V. (1979). Addition reactions of phosphorus-containing compounds with a P-H bond. Synthesis, 1979(2), 81-96.
Ghafuri, H., & Zali, A. (2019). Fe3O4@SnO2/SO4-2 as a heterogeneous nanocatalyst for the synthesis of α-aminophosphonate derivatives under solvent-free conditions. Organic Chemistry Research, 5(2), 155-162.
Canto, R. F. S., et al. (2010). Microwave-assisted High Diastereoselective Synthesis of α-Aminophosphonates under Solvent and Catalyst Free-conditions. Journal of the Mexican Chemical Society, 54(1), 35-39.
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154-9218.
Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1864-1893.
Richardson, R. M., & Wiemer, D. F. (2011).
Kolodiazhnyi, O. I. (2012).
Hata, T., & Sekine, M. (1974). Silyl phosphites. 15. Reactions of silyl phosphites with. alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 39(11), 1572-1578.
Galkin, V. I., et al. (2015). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
Gazizov, T. K., et al. (2006). Reaction of dibromoalkanes with silyl phosphites. Synthesis and properties of mono-and diphosphonoalkanes. Russian Journal of General Chemistry, 76(5), 714-719.
Pudovik, M. A., Kibardina, L. K., & Pudovik, A. N. (2010). Reaction of Silyl Phosphites with Secondary Amines. ChemInform, 41(50).
Berchel, M., et al. (2016). From Industrial Method to the Use of Silylated P(III)
Kharasch, M. S., Mosher, R. A., & Bengelsdorf, I. S. (1950). Organophosphorus Chemistry. Addition Reactions of Diethyl Phosphonate and the Oxidation of Triethyl Phosphite. The Journal of Organic Chemistry, 15(4), 756-764.
Reddy, C. R., et al. (2012). Large-scale synthesis of high purity “Phos reagent” useful for oligonucleotide therapeutics. Organic Process Research & Development, 16(12), 2038-2043.
Gjelstrup, A., et al. (2021). On-demand synthesis of phosphoramidites.
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94.
Dembinski, R. (2017).
Costa, A., et al. (2018). Facile, Productive, and Cost-effective Synthesis of a Novel Tetrazine-based Iron Oxide Nanoparticle for Targeted Image Contrast Agents and Nanomedicines. Scientific Reports, 8(1), 1-10.
Li, W., et al. (2019). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry, 43(3), 1361-1368.
The Efficacy of Dimethyl Trimethylsilyl Phosphite as an Electrolyte Additive: A Comparative Guide for Advanced Lithium-Ion Battery Development
In the relentless pursuit of higher energy density and extended cycle life for lithium-ion batteries (LIBs), the role of electrolyte additives has become paramount. These compounds, though used in small quantities, can p...
Author: BenchChem Technical Support Team. Date: January 2026
In the relentless pursuit of higher energy density and extended cycle life for lithium-ion batteries (LIBs), the role of electrolyte additives has become paramount. These compounds, though used in small quantities, can profoundly influence the electrochemical behavior of the battery system by forming protective interfacial layers, scavenging detrimental species, and enhancing safety. Among the myriad of additives available, Dimethyl trimethylsilyl phosphite (DMTSP) and its analogs have garnered significant attention for their multifaceted benefits. This guide provides a comprehensive comparison of the efficacy of DMTSP and related phosphites against other prominent classes of electrolyte additives, supported by experimental data and detailed methodologies to aid researchers and developers in making informed decisions for their specific applications.
The Critical Role of Electrolyte Additives in High-Performance LIBs
The electrolyte, the medium for lithium-ion transport, is often the Achilles' heel of a lithium-ion battery, especially under demanding conditions such as high voltage or elevated temperatures. Standard carbonate-based electrolytes are prone to decomposition at the electrode surfaces, leading to the formation of an unstable solid electrolyte interphase (SEI) on the anode and cathode electrolyte interphase (CEI) on the cathode. This degradation consumes lithium inventory, increases cell impedance, and ultimately leads to capacity fade and reduced battery lifespan.
Electrolyte additives are introduced to mitigate these issues through several key mechanisms:
SEI/CEI Formation: Additives with lower reduction or higher oxidation potentials than the bulk electrolyte can preferentially decompose on the electrode surfaces to form a stable, ionically conductive, and electronically insulating passivation layer.
HF Scavenging: The common lithium salt, lithium hexafluorophosphate (LiPF6), can hydrolyze in the presence of trace amounts of water to produce hydrofluoric acid (HF). HF is highly corrosive and can attack both the cathode material, leading to transition metal dissolution, and the SEI layer. Certain additives can effectively neutralize HF.
Overcharge Protection: Some additives can provide a degree of protection against overcharging by undergoing reversible redox reactions or by forming a resistive layer at high potentials.
Flame Retardancy: Safety is a critical concern in LIBs. Some additives are designed to be non-flammable or to suppress the flammability of the electrolyte.
The ideal additive should be effective at low concentrations, have minimal impact on the bulk electrolyte properties, and be electrochemically active only at the desired potentials.
Dimethyl Trimethylsilyl Phosphite (DMTSP): A Multifunctional Additive
DMTSP and its close analog, Tris(trimethylsilyl) phosphite (TMSP or TTSPi), are organophosphorus compounds that have demonstrated significant promise in enhancing the performance of LIBs, particularly in high-voltage systems.
Mechanism of Action
The efficacy of DMTSP and TMSP stems from a dual-function mechanism:
Protective Film Formation: These phosphite-based additives are more readily oxidized than the carbonate solvents in the electrolyte.[1] This preferential oxidation on the cathode surface forms a stable and conductive CEI layer. This protective film suppresses further electrolyte decomposition at high voltages and mitigates the dissolution of transition metals from the cathode, a key degradation mechanism in cathodes like LiCoO2 and NMC.
HF and Water Scavenging: The trimethylsilyl groups in DMTSP and TMSP are highly reactive towards HF and water.[2] They effectively scavenge these detrimental species, preventing the acid-driven degradation of the electrodes and the SEI/CEI layers.[3]
The combination of these functions leads to a significant reduction in interfacial impedance and improved cycling stability.[4]
Logical Workflow for DMTSP Action
Caption: Mechanism of DMTSP as a multifunctional electrolyte additive.
Comparative Performance Analysis of Electrolyte Additives
The selection of an appropriate electrolyte additive is highly dependent on the specific battery chemistry and operating conditions. Below is a comparison of DMTSP/TMSP with other commonly used additives.
Performance Data Summary
Additive
Primary Function(s)
Typical Concentration
Key Advantages
Key Disadvantages
DMTSP/TMSP
SEI/CEI Former, HF Scavenger
0.5 - 2 wt%
Reduces impedance, improves high-voltage and high-temperature performance.[4][5]
Can increase impedance when combined with some other additives like VC.[4]
Vinylene Carbonate (VC)
SEI Former
1 - 2 wt%
Improves coulombic efficiency and cycle life by forming a stable SEI on graphite anodes.[6]
Can lead to increased impedance and gas generation at higher concentrations and temperatures.[6][7] Oxidatively unstable at high potentials.[8]
Fluoroethylene Carbonate (FEC)
SEI Former
2 - 10 wt%
Forms a stable, LiF-rich SEI, particularly effective for silicon-based anodes.[9] Suppresses electrolyte decomposition.[6]
Can be consumed during cycling, leading to performance decline.[10]
Lithium Bis(oxalato)borate (LiBOB)
SEI/CEI Former, Anion Receptor
0.5 - 1 wt%
Forms a thermally stable SEI and can improve high-temperature performance.
Can increase impedance and has lower solubility in some carbonate electrolytes.
Lithium Difluoro(oxalato)borate (LiDFOB)
SEI/CEI Former
1 - 2 wt%
Combines the benefits of LiBOB and fluoride-containing additives, forming a robust SEI/CEI.[11]
Can contribute to higher cell impedance compared to VC in some systems.[12]
Head-to-Head Experimental Comparisons
TMSP vs. Vinylene Carbonate (VC):
In a study on Li[Ni1/3Mn1/3Co1/3]/graphite (NMC/graphite) pouch cells, both TMSP (TTSPi) and VC were shown to improve coulombic efficiency.[4] However, when used in combination, the impedance of the cells increased.[4] Interestingly, in the presence of VC, TMSP was more effective at reducing parasitic reactions and charge end point capacity slippage compared to its phosphate counterpart (TTSP).[4] For high-temperature performance in LMO/graphite cells, a combination of TMSP and VC was found to enhance cycling and storage performance at 60 °C.[2] TMSP effectively scavenged HF and formed a protective film on the cathode, mitigating manganese dissolution.[2]
TMSP vs. Lithium Difluoro(oxalato)borate (LiDFOB):
In high-voltage LiNi0.5Mn1.5O4-graphite full cells, a combination of TMSP and LiDFOB demonstrated superior performance compared to either additive alone.[11] TMSP oxidized on the cathode to form a stable CEI, while LiDFOB formed a robust SEI on the graphite anode.[11] The combination of 1 wt% TMSP and 2 wt% LiDFOB resulted in a capacity retention of 80% after 400 cycles, compared to 67% for the baseline electrolyte.[11]
DMTSP/TMSP Analogs vs. No Additive:
The addition of 0.5 wt% DMTSP to the electrolyte in a high-voltage LiCoO2 battery resulted in a capacity retention of 75% at elevated temperatures after 480 cycles.[5] It also exhibited outstanding low-temperature performance, with a capacity retention of 82.7% at -20 °C.[5] In NCM811/graphite cells, 1 wt% of Lithium Bis(trimethylsilyl) Phosphate (LiTMSP), a derivative, led to a 44% increase in discharge capacity at -10 °C compared to the standard electrolyte.[12]
Experimental Protocols for Additive Evaluation
To ensure the trustworthiness and reproducibility of findings, detailed and standardized experimental protocols are essential.
Electrochemical Cell Assembly
A typical protocol for assembling a 2032-type coin cell for additive testing is as follows:
Electrode and Separator Preparation: Dry the cathode (e.g., NMC532) at 110 °C and the anode (e.g., graphite) at a suitable temperature in a vacuum oven overnight. Dry the separator (e.g., Celgard 2325) at 70 °C under vacuum.
Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1.2 M LiPF6 in EC:EMC, 3:7 w/w) in an argon-filled glovebox. Add the desired concentration of the additive (e.g., 1 wt% DMTSP) to the baseline electrolyte and stir until fully dissolved.
Cell Assembly: In the glovebox, stack the cathode, separator, and anode in a coin cell casing. Add a precise amount of the prepared electrolyte (e.g., ~25 µL) to wet the separator and electrodes. Crimp the cell to ensure proper sealing.
Electrochemical Characterization
Cyclic Voltammetry (CV):
CV is used to determine the electrochemical window of the electrolyte and the redox potentials of the additives.
Setup: Use a three-electrode cell with a working electrode (e.g., glassy carbon or the battery electrode material), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).[13]
Procedure: Immerse the electrodes in the electrolyte containing the additive. Linearly sweep the potential between the working and reference electrodes at a defined scan rate (e.g., 0.1 mV/s) within a specified voltage range.[14] Multiple cycles are typically run to observe the formation of passivation layers.
Galvanostatic Cycling:
This technique is used to evaluate the long-term cycling performance, including capacity retention and coulombic efficiency.
Formation Cycles: Cycle the assembled cells at a low C-rate (e.g., C/10) for the first few cycles (e.g., 2-4 cycles) to form a stable SEI layer.
Aging Cycles: Cycle the cells at a higher C-rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 100-500 cycles) within the desired voltage window (e.g., 3.0-4.4 V).
Data Acquisition: Record the charge and discharge capacities at each cycle to calculate capacity retention and coulombic efficiency.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a powerful non-destructive technique to probe the interfacial properties and charge transfer kinetics.
Setup: Use a potentiostat with a frequency response analyzer.
Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) to the cell at a specific state of charge (e.g., fully charged) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[12][15]
Analysis: The resulting impedance data is often plotted as a Nyquist plot and can be fitted to an equivalent circuit model to extract parameters such as solution resistance, SEI resistance, and charge transfer resistance.[16][17]
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating electrolyte additives.
Conclusion and Future Outlook
Dimethyl trimethylsilyl phosphite and its analogs have proven to be highly effective multifunctional electrolyte additives, particularly for improving the performance and stability of high-voltage lithium-ion batteries. Their ability to form a protective CEI and scavenge harmful HF makes them a compelling choice for next-generation energy storage systems.
However, the ideal electrolyte formulation is often a synergistic combination of multiple additives. As demonstrated, combining TMSP with other additives like VC or LiDFOB can lead to even greater performance enhancements. The choice of additive or additive combination will ultimately depend on the specific electrode chemistry, operating voltage, and temperature requirements of the application.
Future research should focus on direct, systematic comparisons of DMTSP with a wider array of emerging additives under standardized testing protocols. Furthermore, advanced in-situ and operando characterization techniques will be crucial for a deeper understanding of the dynamic evolution of the electrode-electrolyte interphases and for the rational design of even more effective electrolyte systems.
References
Liao, X.-Q., et al. (2021). Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries. New Journal of Chemistry. [Link]
Jung, R., et al. (2014). Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives in Carbonate Electrolytes—A Comparative Online Electrochemical Mass Spectrometry Study. ACS Publications. [Link]
Kim, K., et al. (2023). Lithium Bis(trimethylsilyl) Phosphate as an Electrolyte Additive to Improve the Low-Temperature Performance for LiNi0.8Co0.1Mn0.1O2/Graphite Cells. DigitalCommons@URI. [Link]
Lu, D., et al. (2020). An All-Fluorinated Ester Electrolyte for Stable High-Voltage Li Metal Batteries Capable of Ultra-Low-Temperature Operation. University of California San Diego. [Link]
Ma, L., et al. (2014). Comparative Study of Tris (trimethylsilyl) Phosphate and Tris (trimethylsilyl) Phosphite as Electrolyte Additives for Li-Ion Cells. ResearchGate. [Link]
Bae, Y., et al. (2018). Effects of vinylene carbonate on high temperature storage of high voltage Li-ion batteries. ResearchGate. [Link]
Gummow, R. J., et al. (2020). Tris(trimethylsilyl) Phosphite and Lithium Difluoro(oxalato)borate as Electrolyte Additives for LiNi 0.5 Mn 1.5 O 4 ‐Graphite Lithium‐Ion Batteries. ResearchGate. [Link]
Kim, K., et al. (2021). Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive for High-Voltage LiNi1.5Mn0.5O4/Graphite Lithium-Ion Batteries. ACS Applied Materials & Interfaces. [Link]
Han, Y.-K., et al. (2015). Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries?. Journal of Materials Chemistry A. [Link]
S. J. Garcia-Garcia, et al. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
Su, L., et al. (2017). The cyclic voltammetry (CV) of electrolytes on different electrodes. ResearchGate. [Link]
Wang, C., et al. (2019). Solvating Power Series of Electrolyte Solvents for Lithium Batteries. Chem. [Link]
Tornheim, A., et al. (2019). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]
Doyle, E., et al. (2023). Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. ACS Electrochemistry. [Link]
Park, K.-J., et al. (2015). Vinylene carbonate and tris(trimethylsilyl) phosphite hybrid additives to improve the electrochemical performance of spinel lithium manganese oxide/graphite cells at 60 °C. KAIST. [Link]
Guo, Y. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. ResearchGate. [Link]
Kasnatscheew, J., et al. (2020). Fluoroethylene Carbonate: Bis(2,2,2,) Trifluoroethyl Carbonate as High Performance Electrolyte Solvent Blend for High Voltage Application in NMC811|| Silicon Oxide‐Graphite Lithium Ion Cells. ResearchGate. [Link]
El-Naggar, A. A. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. [Link]
Lee, H., et al. (2018). Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. [Link]
Petibon, R., et al. (2013). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. ResearchGate. [Link]
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Wang, C., et al. (2013). Effect of vinyl ethylene carbonate on the compatibility between graphite and the flame-retarded electrolytes containing dimethyl methyl phosphonate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Phosphitylation Reactions
For Researchers, Scientists, and Drug Development Professionals Abstract Phosphitylation, the crucial step in oligonucleotide synthesis, demands rigorous analytical oversight to ensure the fidelity and yield of the final...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphitylation, the crucial step in oligonucleotide synthesis, demands rigorous analytical oversight to ensure the fidelity and yield of the final product. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—³¹P Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to monitor this reaction. Moving beyond a simple procedural listing, this document elucidates the causality behind experimental choices and offers field-proven insights to empower researchers in making informed analytical decisions. We will explore the unique spectral signatures of starting materials versus products, detail self-validating experimental protocols, and present data in a clear, comparative format.
The Imperative for In-Process Monitoring in Phosphitylation
In the iterative process of solid-phase oligonucleotide synthesis, the phosphitylation or "coupling" step is paramount. An incomplete reaction at any stage leads to the generation of failure sequences (n-1mers), which are challenging to separate from the full-length product. Therefore, robust, real-time or near-real-time monitoring is not a luxury but a necessity to guarantee high coupling efficiency and maximize the yield of the target oligonucleotide.[1][2][3] This guide focuses on the key spectroscopic tools that provide a window into the reaction, allowing for precise comparison between the starting nucleoside/alcohol and the newly formed phosphitylated product.
³¹P Nuclear Magnetic Resonance (NMR): The Definitive Phosphorus Probe
Causality of Method Selection: ³¹P NMR is the most direct and informative technique for tracking phosphitylation. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR analysis.[4][5] Its chemical shift is exquisitely sensitive to the local electronic environment, providing an unambiguous fingerprint of the phosphorus species present in the reaction vessel.
Expert Insights & Expected Spectral Changes:
Starting Material (Phosphoramidite): The P(III) center in a typical phosphoramidite reagent resonates in a characteristic downfield region, generally between 140 and 155 ppm .[6][7] This signal serves as a baseline for the start of the reaction.
Product (Phosphite Triester): Upon successful coupling with a hydroxyl group, a new P(III) species, the phosphite triester, is formed. This product appears in a distinct region, typically around 140 ppm .[8][9] The reaction can be monitored by observing the decrease in the starting material's signal intensity and the concomitant increase in the product's signal.
Side Products (Oxidized Species): Phosphoramidites are prone to oxidation, forming P(V) species like H-phosphonates or phosphates. These undesirable side products appear much further upfield, in the range of -25 to 50 ppm .[6][7] Their presence can indicate reagent degradation or unwanted side reactions.
Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., Argon), dissolve the starting nucleoside/alcohol in a suitable deuterated solvent (e.g., CD₃CN or CD₂Cl₂).
Initial Scan: Acquire a baseline ³¹P NMR spectrum of the starting material solution.
Reagent Addition: Add the phosphoramidite reagent and an appropriate activator (e.g., 1H-tetrazole or a non-nucleophilic activator).
Time-Course Analysis: Immediately begin acquiring spectra at regular intervals. Monitor the integration of the starting phosphoramidite peak (~147 ppm) relative to the growing product peak (~140 ppm).
Confirmation: The reaction is considered complete when the starting material peak is no longer detectable and the product peak's integration remains constant over several scans. The absence of significant peaks in the 0-20 ppm region confirms minimal oxidation.
Logical Workflow for ³¹P NMR Analysis:
Caption: Workflow for phosphitylation monitoring via ³¹P NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
Causality of Method Selection: FTIR spectroscopy is a fast and widely accessible technique ideal for confirming the conversion of functional groups.[10][11] The principle is based on the absorption of specific frequencies of infrared light that correspond to the vibrational energies of chemical bonds.[12] For phosphitylation, the key is to monitor the disappearance of the hydroxyl group of the starting material.
Expert Insights & Expected Spectral Changes:
Starting Material (Alcohol/Nucleoside): The most prominent and easily identifiable peak is the broad O-H stretching vibration, which occurs in the 3200-3600 cm⁻¹ region.[13][14][15] The broadness is due to hydrogen bonding.
Product (Phosphitylated Compound): A successful reaction consumes the hydroxyl group, leading to the disappearance or significant reduction of the broad O-H band.[13]
New Signatures: Concurrently, new peaks will appear in the fingerprint region, notably the P-O-C stretching vibrations, typically found between 950-1100 cm⁻¹ .[16]
Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.
Starting Material Spectrum: Place a small amount of the starting alcohol/nucleoside onto the crystal and acquire its spectrum. Clearly identify and label the broad O-H stretch.
Reaction Monitoring: If using an in-situ probe, insert it into the reaction. Otherwise, withdraw a small aliquot of the reaction mixture at time zero and at subsequent intervals.
Sample Preparation: For offline analysis, quench the reaction in the aliquot and evaporate the solvent.
Product Spectrum: Analyze the residue on the ATR crystal.
Comparison: Overlay the spectra. A successful reaction is validated by the clear attenuation of the O-H band from the starting material spectrum in the product spectrum.
Decision Flow for FTIR Analysis:
Caption: Decision-making flowchart for FTIR analysis of phosphitylation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Causality of Method Selection: Mass spectrometry is the gold standard for determining the molecular weight of reactants and products.[17] Its high sensitivity makes it indispensable for identifying the target product and detecting trace-level impurities.[17] For oligonucleotide and phosphoramidite analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it separates the components of a complex mixture before detection.[18][19]
Expert Insights & Expected Data Changes:
Starting Materials: An LC-MS run of the initial mixture will show peaks with m/z (mass-to-charge ratio) values corresponding to the starting nucleoside and the phosphoramidite reagent.
Product: The primary evidence of a successful reaction is the appearance of a new, major peak in the chromatogram with an m/z value that exactly matches the calculated molecular weight of the phosphitylated product.[20][21]
Impurity Profiling: LC-MS excels at identifying failure sequences, unreacted starting materials, and side products from reactions with water or other nucleophiles.[20][22][23] High-resolution mass spectrometry (HRMS) can provide elemental composition, aiding in the structural elucidation of unknown impurities.[23]
Sample Preparation: Quench a small aliquot of the reaction. Dilute it significantly with a suitable solvent mixture (e.g., acetonitrile/water).
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Develop a gradient elution method that effectively separates the more polar starting nucleoside from the more lipophilic DMT-protected product.
Mass Spectrometry: Couple the LC eluent to an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode over a mass range that includes all expected species.
Data Analysis:
Total Ion Chromatogram (TIC): Examine the TIC for the major peaks.
Extracted Ion Chromatograms (XIC): Generate XICs for the exact m/z values of the starting materials and the expected product.
Validation: A successful reaction is confirmed by a dominant peak in the TIC that corresponds to the product's retention time and shows the correct m/z in its mass spectrum. The XIC for the starting nucleoside should be minimal.
Workflow for LC-MS Data Interpretation:
Caption: A typical workflow for LC-MS analysis in phosphitylation.
Conclusion: A Triad of Techniques for Complete Confidence
No single technique tells the whole story. As a senior scientist, I advocate for a multi-pronged analytical approach to ensure the highest level of scientific integrity.
³¹P NMR serves as the primary, quantitative tool. It directly observes the key atomic transformation, providing unambiguous data on conversion and the presence of phosphorus-containing impurities.
FTIR offers a rapid, qualitative confirmation of functional group conversion. It is an excellent, low-cost method for routine in-process checks.
LC-MS provides the ultimate confirmation of product identity through exact mass determination and is unparalleled in its ability to profile complex mixtures for low-level impurities.
By judiciously combining these powerful spectroscopic methods, researchers and drug development professionals can achieve a comprehensive understanding of their phosphitylation reactions, ensuring process robustness, maximizing yield, and guaranteeing the quality and integrity of the final product.
References
LC-MS Analysis of Synthetic Oligonucleotides. Source: Waters Corporation. [Link]
LCMS Analysis of oligonucleotides. Source: ResolveMass Laboratories Inc. [Link]
Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Source: National Institutes of Health (NIH). [Link]
LC-MS Analysis of Synthetic Oligonucleotides. Source: Waters Corporation. [Link]
LC/MS Analysis of Oligonucleotides. Source: Shodex HPLC Columns. [Link]
Phosphoramidite compound identification and impurity control by Benchtop NMR. Source: Magritek. [Link]
Oligonucleotide Synthesis | Methods and Applications. Source: Mettler Toledo. [Link]
Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Source: Nucleic Acids Research | Oxford Academic. [Link]
In situ oligonucleotide synthesis on poly(dimethylsiloxane): a flexible substrate for microarray fabrication. Source: PubMed Central (PMC) - NIH. [Link]
In situ Synthesis of Oligonucleotide Arrays on Surfaces Coated with Crosslinked Polymer Multilayers. Source: PubMed Central (PMC) - NIH. [Link]
Supplementary Information for "A General Approach for the Synthesis of Alkyne-Modified Phosphoramidites and their Incorporation into Oligonucleotides". Source: N/A. [Link]
Mass determination of phosphoramidites. Source: PubMed. [Link]
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Source: Waters Corporation. [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Source: PubMed Central (PMC) - NIH. [Link]
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Source: Oxford Instruments. [Link]
Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Source: ResearchGate. [Link]
Chemical Shift Range in 31P NMR Spectroscopy. Source: YouTube. [Link]
Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Source: ACS Publications. [Link]
A practical synthesis of boranophosphate DNA and RNA using an oxazaphospholidine-borane monomer. Source: Organic & Biomolecular Chemistry - RSC Publishing. [Link]
Any nucleic acid chemists here? trying to make my phosphitylations more consistent. Source: Reddit. [Link]
FTIR assignements on reference samples. Source: The Royal Society of Chemistry. [Link]
In Situ Synthesized Oligonucleotide Microarrays. Source: YouTube. [Link]
Infrared Spectra of Some Common Functional Groups. Source: Chemistry LibreTexts. [Link]
31P{H}NMR spectrum (a) and 31P NMR spectrum (b) of the mixture of. Source: ResearchGate. [Link]
Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Source: National Institutes of Health (NIH). [Link]
FT-IR spectra for the various phosphate glasses. Source: ResearchGate. [Link]
Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Source: University of Wisconsin-Madison. [Link]
Monitor Kinetics with FTIR Spectroscopy and Thermal Data. Source: YouTube. [Link]
Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). Source: PubMed. [Link]
In-line Phosphoramidite Identification by FTIR to Support Real-Time Oligonucleotide Sequence Confirmation. Source: ResearchGate. [Link]
Infrared Spectroscopy. Source: Michigan State University Chemistry. [Link]
Organic Chemistry Research Using FTIR Spectroscopy. Source: YouTube. [Link]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of Dimethyl Trimethylsilyl Phosphite
For Researchers, Scientists, and Drug Development Professionals The innovative potential of organophosphorus chemistry in drug development is often unlocked by highly reactive and versatile reagents like Dimethyl trimeth...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The innovative potential of organophosphorus chemistry in drug development is often unlocked by highly reactive and versatile reagents like Dimethyl trimethylsilyl phosphite. However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to laboratory safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this essential compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Inherent Risks of Dimethyl Trimethylsilyl Phosphite
Dimethyl trimethylsilyl phosphite is a flammable liquid and vapor that can cause severe skin burns and serious eye damage[1]. Its reactivity, particularly its moisture sensitivity, is central to its utility in synthesis but also presents significant handling challenges. The trimethylsilyl group is susceptible to hydrolysis, which can alter the reagent's properties and potentially lead to the formation of hazardous byproducts[2][3][4]. Understanding this reactivity is the first step in mitigating the associated risks.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A proactive and comprehensive PPE strategy is non-negotiable when working with Dimethyl trimethylsilyl phosphite. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.
PPE Component
Specification
Rationale for Use
Eye and Face Protection
Tightly fitting safety goggles and a full-face shield.
Protects against splashes of the corrosive liquid, which can cause severe eye damage[5]. The face shield offers an additional layer of protection for the entire face.
Hand Protection
Neoprene or nitrile rubber gloves.
Provides a chemical-resistant barrier to prevent skin contact, which can lead to severe burns[6]. Gloves should be inspected before each use and changed regularly, or immediately upon suspected contamination[7].
Body Protection
Flame-retardant and antistatic protective clothing, such as a lab coat.
Mitigates the risk of fire due to the flammable nature of the compound and prevents the buildup of static electricity which could serve as an ignition source[8].
Respiratory Protection
NIOSH-approved respirator with an ABEK-type filter.
Protects against the inhalation of harmful vapors and aerosols[1]. The ABEK filter is specified for organic vapors, inorganic vapors, acid gases, and ammonia.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.
Pre-Experiment Preparations
Work Area Setup : All manipulations should be conducted within a certified chemical fume hood to ensure adequate ventilation[9].
Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible and operational[6][8].
Spill Kit : Have a spill kit containing a suitable absorbent material (e.g., Chemizorb®) readily available.
Inert Atmosphere : Due to its moisture sensitivity, handle Dimethyl trimethylsilyl phosphite under an inert atmosphere (e.g., nitrogen or argon)[8].
Experimental Workflow
The following diagram illustrates the critical steps for the safe handling of Dimethyl trimethylsilyl phosphite during a typical laboratory procedure.
Caption: Workflow for the safe handling of Dimethyl trimethylsilyl phosphite.
Post-Experiment Procedures
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the reagent.
Hand Washing : Wash hands and face thoroughly after handling the substance.
Storage : Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources[1]. Recommended storage temperature is 2-8 °C[1].
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical final step in the safe handling of Dimethyl trimethylsilyl phosphite.
Waste Segregation : All waste contaminated with Dimethyl trimethylsilyl phosphite, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, properly labeled, and sealed container.
Professional Disposal : Dispose of the chemical waste through a licensed and approved waste disposal company. Do not dispose of it down the drain[5].
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of as regular waste, following institutional guidelines.
By integrating these scientifically-backed safety protocols into your laboratory's standard operating procedures, you can confidently and safely harness the synthetic power of Dimethyl trimethylsilyl phosphite, advancing your research while prioritizing the well-being of your team.
References
Sekine, M., Okimoto, K., Yamada, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry, 46(10), 2097–2107. [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite. Retrieved from [Link]
ACS Publications. (2022). Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells. Chemistry of Materials. [Link]
Hata, T., Sekine, M., & Kagawa, N. (1975). SILYL PHOSPHITES. II. REACTIONS OF TRIS(TRIMETHYLSILYL) PHOSPHITE WITH ALKYL HALIDES. Chemistry Letters, 4(7), 635-638. [Link]
Sekine, M., Okimoto, K., & Hata, T. (1981). Silyl phosphites. 15. Reactions of silyl phosphites with .alpha.-halo carbonyl compounds. Elucidation of the mechanism of the Perkow reaction and related reactions with confirmed experiments. The Journal of Organic Chemistry. [Link]
Gelest, Inc. (2015). TRIMETHYL PHOSPHITE - Safety Data Sheet. Retrieved from [Link]
Gelest, Inc. (2015). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% - Safety Data Sheet. Retrieved from [Link]
Hata, T., Yamamoto, I., & Sekine, M. (1976). Silyl phosphites. 6. Reactions of tris(trimethylsilyl) phosphite with .alpha.-halocarbonyl compounds. Chemistry Letters, 5(6), 601-604. [Link]
Rhodia Inc. (2009). Material Safety Data Sheet - Trimethyl phosphite. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
PubMed. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. Retrieved from [Link]
PubMed. (2007). 17O NMR investigation of phosphite hydrolysis mechanisms. Retrieved from [Link]
Freeman, J. P., & Guay, M. E. (1988). REDUCTIVE METHYLATION/PHOSPHORYLATION OF 3,4- DIAZACYCLOPENTADIENONE N-OXIDES WITH TRIMETHYL PHOSPHITE. Heterocycles, 27(3), 657. [Link]
SIELC Technologies. (2018). Dimethyl trimethylsilyl phosphite. Retrieved from [Link]